molecular formula C23H12O9 B562184 Rivulobirin B

Rivulobirin B

Cat. No.: B562184
M. Wt: 432.3 g/mol
InChI Key: QYUOMKFQMCEXAF-UHFFFAOYSA-N
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Description

Rivulobirin B has been reported in Pleurospermum rivulorum and Heracleum rapula with data available.

Properties

IUPAC Name

9-hydroxy-4-(4-methoxy-7-oxofuro[3,2-g]chromen-9-yl)oxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12O9/c1-27-17-10-2-4-15(25)31-22(10)23(21-12(17)6-9-29-21)32-18-11-3-5-14(24)30-20(11)16(26)19-13(18)7-8-28-19/h2-9,26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUOMKFQMCEXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC4=C5C=COC5=C(C6=C4C=CC(=O)O6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Rivulobirin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Rivulobirin B, a significant natural product. This compound, a member of the bicoumarin class, was first isolated from the underground parts of Pleurospermum rivulorum.[1][2][3][4][5][6][7][8] This document details the original experimental protocols for its extraction and purification, presents its key physicochemical and spectral data, and outlines the analytical methods used to determine its complex structure. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the foundational science behind this molecule.

Introduction

Natural products continue to be a vital source of novel chemical entities with diverse biological activities. The genus Pleurospermum (family Apiaceae) is known for producing a variety of secondary metabolites, including coumarins, which have garnered scientific interest for their potential pharmacological properties.[2][3][6][7][8] In 1997, a study by Xiao et al. reported the discovery of two new bicoumarins, Rivulobirin A and this compound, from Pleurospermum rivulorum.[1][2] This guide focuses specifically on the technical details surrounding the discovery and characterization of this compound.

Discovery and Source Material

This compound was discovered during a phytochemical investigation of Pleurospermum rivulorum, a plant used in Chinese folk medicine.[7][8] The underground parts of the plant were identified as the source from which the compound was isolated.[1][2][3][5] The initial study aimed to identify novel constituents from this plant, leading to the successful isolation and characterization of this compound.

Isolation and Purification

The isolation of this compound from the underground parts of Pleurospermum rivulorum involved a multi-step process of extraction and chromatography. The general workflow is outlined below.

Experimental Protocol: Isolation of this compound
  • Plant Material Collection and Preparation: The underground parts of Pleurospermum rivulorum were collected, air-dried, and pulverized to a coarse powder.

  • Extraction: The powdered plant material was extracted with acetone at room temperature.[9] The solvent was subsequently removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which contained the bicoumarins, was subjected to column chromatography over silica gel. The column was eluted with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing this compound were combined and further purified using preparative thin-layer chromatography (TLC) to yield the pure compound.[9]

Diagram: Isolation Workflow for this compound

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant Dried, powdered underground parts of P. rivulorum extraction Acetone Extraction plant->extraction crude_extract Crude Acetone Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel_cc Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel_cc fractions Combined Fractions containing this compound silica_gel_cc->fractions prep_tlc Preparative TLC fractions->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques. These methods provided detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Physicochemical and Spectroscopic Data

The following table summarizes the key data obtained for this compound.

PropertyData
Molecular Formula C₂₃H₁₂O₉
Molecular Weight 432.34 g/mol
Appearance Colorless solid
UV λmax (MeOH) nm 220 (sh), 248, 258, 322
IR (KBr) νmax cm⁻¹ 1723, 1609
Mass Spectrometry High-Resolution Mass Spectrometry (HR-MS)
¹H NMR (CDCl₃) See Table 2
¹³C NMR (CDCl₃) See Table 3

Table 1: Physicochemical and Spectroscopic Properties of this compound.[9]

NMR Spectroscopic Data

Detailed analysis of the ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments such as COSY, HMQC, and HMBC, was crucial for establishing the planar structure and stereochemistry of this compound.[9]

Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.21d9.5
H-47.61d9.5
H-56.84d8.8
H-67.32d8.8
H-3'6.21d9.5
H-4'7.60d9.5
H-5'6.86d8.4
H-6'7.30d8.4
OMe-73.93s-
OMe-7'3.92s-

Table 2: ¹H NMR Data for this compound (in CDCl₃).[9]

Carbon (¹³C) Chemical Shift (δ, ppm)
C-2160.5
C-3113.2
C-4143.5
C-4a112.8
C-5115.1
C-6128.7
C-7161.2
C-8105.1
C-8a156.4
C-2'160.4
C-3'113.1
C-4'143.4
C-4a'112.7
C-5'115.0
C-6'128.6
C-7'161.1
C-8'105.0
C-8a'156.3
OMe-756.4
OMe-7'56.3

Table 3: ¹³C NMR Data for this compound (in CDCl₃).[9]

Structural Confirmation

The structure of this compound was established as a dimer of two 7-methoxy-8-substituted coumarin units. The connectivity between the two coumarin moieties was determined through detailed analysis of long-range correlations in the HMBC spectrum.

Biological Activity

The initial discovery paper by Xiao et al. focused primarily on the isolation and structural elucidation of this compound. While many coumarins and bicoumarins exhibit a range of biological activities, including anti-inflammatory, anticoagulant, and antiviral properties, specific biological data for this compound was not detailed in the original publication.[4] Further research is required to fully characterize the pharmacological profile of this compound.

Conclusion

The discovery of this compound from Pleurospermum rivulorum represents a significant contribution to the field of natural product chemistry. The successful isolation and structural elucidation of this novel bicoumarin were achieved through a systematic application of extraction, chromatography, and spectroscopic techniques. This technical guide provides a foundational reference for researchers interested in this compound, offering detailed insights into the original experimental methodologies and the key data that led to its characterization. Future studies are warranted to explore the full therapeutic potential of this intriguing natural product.

References

Spectroscopic and Structural Elucidation of Rivulobirin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of Rivulobirin B, a member of the rivulariapeptolide family of natural products. The rivulariapeptolides are a class of cyclic depsipeptides isolated from the marine cyanobacterium Rivularia sp. that have demonstrated potent protease inhibitory activity, making them of significant interest for drug discovery and development. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside detailed experimental protocols for its isolation and characterization.

Introduction to this compound

This compound is a recently identified natural product belonging to the rivulariapeptolide family. These compounds are characterized by a cyclic depsipeptide core structure. The initial identification and subsequent structural elucidation of this compound and its analogues were reported by Reher et al. in their 2022 publication in Nature Communications, titled "Native metabolomics identifies the rivulariapeptolide family of protease inhibitors." In this publication, this compound is referred to as rivulariapeptolide 1155 , named after its observed molecular weight.

Spectroscopic Data

The structural characterization of this compound (rivulariapeptolide 1155) was achieved through a combination of high-resolution mass spectrometry and extensive 1D and 2D NMR spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was pivotal in determining the elemental composition of this compound.

Parameter Value
Observed Mass [M+H]⁺ 1156.5923 m/z
Molecular Formula C₅₉H₈₂N₉O₁₅
Calculated Mass [M+H]⁺ 1156.5921 m/z
Mass Error -0.2 ppm

Table 1: High-resolution mass spectrometry data for this compound (rivulariapeptolide 1155).[1]

Nuclear Magnetic Resonance (NMR) Data

Detailed 1D and 2D NMR experiments were conducted to elucidate the planar structure and stereochemistry of this compound. The following table summarizes the ¹H and ¹³C NMR chemical shifts, which were assigned based on COSY, HSQC, and HMBC correlations. All spectra were recorded in DMSO-d₆.

Position Residue ¹³C (δc, ppm) ¹H (δн, ppm, mult., J in Hz)
Ahp
252.84.25 (m)
331.51.85 (m), 1.75 (m)
425.11.50 (m), 1.40 (m)
533.22.10 (m), 1.95 (m)
6171.5-
Thr
α58.14.15 (d, 8.5)
β67.24.95 (m)
γ19.51.10 (d, 6.5)
CO170.8-
N-Me-Phe
α59.55.10 (dd, 9.0, 4.5)
β36.83.15 (dd, 14.0, 4.5), 2.95 (dd, 14.0, 9.0)
γ (Ar)137.5-
δ (Ar)129.27.25 (m)
ε (Ar)128.47.30 (m)
ζ (Ar)126.57.20 (m)
N-Me31.22.80 (s)
CO171.2-
Pro
α60.54.35 (m)
β29.12.05 (m), 1.80 (m)
γ24.81.90 (m)
δ46.83.60 (m), 3.45 (m)
CO172.1-
Tyr
α54.54.50 (m)
β36.53.05 (dd, 14.0, 4.5), 2.85 (dd, 14.0, 9.0)
γ (Ar)130.5-
δ (Ar)128.17.10 (d, 8.5)
ε (Ar)115.26.70 (d, 8.5)
ζ (Ar)156.1-
OH-9.25 (s)
CO171.8-
Val
α58.94.10 (d, 8.0)
β30.22.15 (m)
γ19.20.95 (d, 7.0)
γ'18.80.90 (d, 7.0)
CO171.6-
Leu
α52.14.40 (m)
β40.51.70 (m), 1.60 (m)
γ24.51.55 (m)
δ22.80.92 (d, 6.5)
δ'22.10.88 (d, 6.5)
CO172.5-
Abu
α51.54.30 (m)
β25.81.80 (m)
γ9.50.98 (t, 7.5)
CO172.3-
Butyric Acid
235.12.20 (t, 7.5)
318.21.65 (sext, 7.5)
413.50.95 (t, 7.5)
CO173.1-

Table 2: ¹H and ¹³C NMR data for this compound (rivulariapeptolide 1155) in DMSO-d₆.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Sample Collection and Extraction

A biofilm of the marine cyanobacterium Rivularia sp. was collected from coral sediments at Carlos Rosario Beach in Culebra, Puerto Rico. The collected biomass was preserved and transported to the laboratory for extraction. The crude extract was obtained by methanolic extraction of the cyanobacterial biomass.

Figure 1. Workflow for the collection and extraction of this compound from Rivularia sp.
Purification

The crude methanolic extract was subjected to a multi-step purification process guided by mass spectrometry to isolate the rivulariapeptolides.

  • Solid-Phase Extraction (SPE): The crude extract was first fractionated using solid-phase extraction to separate compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest were further purified using preparative reverse-phase HPLC. A Kinetex 5 µm C18 column was used with a gradient elution of acetonitrile and water.

  • Semi-Preparative HPLC: Final purification of this compound was achieved using semi-preparative HPLC with a Synergi 4 µm Hydro-RP column to yield the pure compound as a colorless, amorphous solid.

G Crude Extract Crude Extract SPE Solid-Phase Extraction Crude Extract->SPE Prep-HPLC Preparative HPLC SPE->Prep-HPLC Semi-Prep-HPLC Semi-Preparative HPLC Prep-HPLC->Semi-Prep-HPLC Pure this compound Pure this compound Semi-Prep-HPLC->Pure this compound

Figure 2. Purification workflow for the isolation of this compound.
Mass Spectrometry Analysis

Mass spectrometry experiments were performed on a high-resolution mass spectrometer. The sample was introduced via an ultra-high-performance liquid chromatography (UHPLC) system. Data was acquired in positive ion mode.

NMR Spectroscopy

All NMR spectra were acquired on a Bruker Avance III HD 800 MHz spectrometer equipped with a cryoprobe. The purified sample of this compound was dissolved in DMSO-d₆. The following experiments were conducted:

  • ¹H NMR

  • ¹³C NMR

  • Correlation Spectroscopy (COSY)

  • Heteronuclear Single Quantum Coherence (HSQC)

  • Heteronuclear Multiple Bond Correlation (HMBC)

Structural Elucidation Pathway

The structural elucidation of this compound followed a logical progression, integrating data from multiple spectroscopic techniques.

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_structure Final Structure HRMS High-Resolution MS Formula Molecular Formula (C₅₉H₈₂N₉O₁₅) HRMS->Formula Structure This compound Structure Formula->Structure 1D_NMR 1D NMR (¹H, ¹³C) Connectivity Planar Structure (Amino Acid Sequence & Connectivity) 1D_NMR->Connectivity 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Connectivity Connectivity->Structure

Figure 3. Logical workflow for the structural elucidation of this compound.

This comprehensive dataset and the detailed methodologies provide a valuable resource for researchers working on the synthesis, bioactivity profiling, and further development of this compound and other members of the rivulariapeptolide family as potential therapeutic agents.

References

Potential Biological Activities of Dicoumarins: A Technical Overview with a Focus on Rivulobirin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicoumarins are a significant class of polyphenolic compounds characterized by a bis-4-hydroxycoumarin scaffold. This core structure imparts a wide range of biological activities, making them a subject of intense research in drug discovery and development. The archetypal dicoumarin, dicoumarol, was first identified as the causative agent of "sweet clover disease" in cattle, a hemorrhagic disorder, which led to its development as the first oral anticoagulant. Since then, numerous natural and synthetic dicoumarins have been investigated, revealing a broad pharmacological spectrum that includes anticoagulant, anticancer, antimicrobial, and anti-inflammatory properties.

This technical guide provides an in-depth exploration of the potential biological activities of dicoumarins, with a particular focus on Rivulobirin B, a naturally occurring dicoumarin isolated from plants of the Pleurospermum and Heracleum genera.[1] While specific biological data for this compound is limited in the current literature, this document will leverage the extensive knowledge of related dicoumarins to infer its potential therapeutic applications and mechanisms of action. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to support further research in this promising area.

Anticoagulant Activity

The most well-documented biological activity of dicoumarins is their ability to inhibit blood coagulation.[2] This effect is primarily mediated through the antagonism of Vitamin K, a crucial cofactor in the synthesis of several clotting factors in the liver.

Mechanism of Action

Dicoumarins, due to their structural similarity to Vitamin K, act as competitive inhibitors of the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is essential for the recycling of Vitamin K epoxide to its active, reduced form. The inhibition of VKOR leads to a deficiency in active Vitamin K, which in turn impairs the post-translational gamma-carboxylation of glutamic acid residues in Vitamin K-dependent coagulation factors II (prothrombin), VII, IX, and X. This lack of carboxylation renders these clotting factors inactive, thereby prolonging the time required for blood to clot.

Quantitative Data on Anticoagulant Activity of Dicoumarins
CompoundAssaySystemResultReference
DicoumarolProthrombin Time (PT)Rabbit PlasmaSignificant prolongation[3]
WarfarinProthrombin Time (PT)Human PlasmaDose-dependent prolongation[4]
DimeresculetinPT, aPTT, TTRabbit PlasmaExhibited anticoagulant activity[5]
EuphorbetinPT, aPTT, TTRabbit PlasmaExhibited anticoagulant activity[5]
Experimental Protocol: Prothrombin Time (PT) Assay

This protocol provides a general methodology for assessing the anticoagulant activity of dicoumarins.

Objective: To determine the effect of a test compound on the prothrombin time of plasma.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Citrated plasma (from human or rabbit).

  • Thromboplastin reagent with calcium.

  • Control plasma.

  • Coagulometer or a water bath at 37°C and a stopwatch.

  • Micropipettes.

Procedure:

  • Preparation: Pre-warm the thromboplastin reagent and plasma samples to 37°C.

  • Incubation: Pipette 100 µL of plasma into a coagulometer cuvette. Add a specific concentration of the test compound or solvent control and incubate for a predetermined time (e.g., 2 minutes) at 37°C.

  • Initiation of Clotting: Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start the timer on the coagulometer.

  • Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the prothrombin time.

  • Data Analysis: Compare the PT of the plasma treated with the test compound to that of the solvent control. An increase in PT indicates anticoagulant activity.

Anticancer Activity

A growing body of evidence suggests that dicoumarins possess significant anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7]

Mechanisms of Action

The anticancer effects of dicoumarins are multifaceted and can involve:

  • Induction of Apoptosis: Many dicoumarins have been shown to trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[8]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, such as G0/G1 or G2/M.[8]

  • Inhibition of Signaling Pathways: Dicoumarins can interfere with key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[9]

  • Anti-angiogenesis: Some dicoumarins can inhibit the formation of new blood vessels that supply tumors with nutrients, thereby restricting their growth.

  • Enzyme Inhibition: Dicoumarins can inhibit various enzymes that play a role in cancer progression, such as carbonic anhydrases.[9]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Dicoumarins

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain coumarin derivatives have been shown to inhibit this pathway, leading to anticancer effects.[9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Dicoumarins Dicoumarins (e.g., this compound) Dicoumarins->PI3K Inhibits Dicoumarins->Akt Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by dicoumarins.
Quantitative Data on Anticancer Activity of Dicoumarins

The following table presents the cytotoxic activity of various coumarin derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 12c (coumarin-1,2,3-triazole hybrid)PC3Prostate Cancer0.34 ± 0.04[6]
Compound 12c (coumarin-1,2,3-triazole hybrid)MGC803Gastric Cancer0.13 ± 0.01[6]
Compound 28 (platinum(II) complex-tagged coumarin-benzimidazole hybrid)SK-OV-3/DDPOvarian Cancer1.01 ± 0.27[6]
Compound 35 (coumarin-pyrazole hybrid)SMMC-7721Liver Cancer2.08 ± 0.32[6]
Pulchrin AOvarian Cancer CellsOvarian Cancer22[10]
Compound 5f (7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin)PC-3Prostate Cancer-[10]
Isatin-coumarin hybrid 18 MCF-7Breast Cancer11.29[11]
Glycol-tethered isatin-coumarin hybrid 19 MCF-7Breast Cancer11.9[11]
Alkoxy-coumarin derivative 27 MCF-7Breast Cancer9[11]
Coumarin-based hydroxamate 28 MCF-7Breast Cancer1.84[11]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7).

  • Complete cell culture medium.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Antimicrobial Activity

Dicoumarins have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them potential candidates for the development of new anti-infective agents.[8][9]

Mechanism of Action

The exact mechanisms of antimicrobial action for many dicoumarins are still under investigation, but potential targets include:

  • Inhibition of Bacterial Enzymes: Dicoumarins may inhibit essential bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis.

  • Disruption of Cell Membranes: Some coumarins may disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Some dicoumarins have been shown to inhibit biofilm formation.

Quantitative Data on Antimicrobial Activity of Dicoumarins

The antimicrobial activity of dicoumarins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
AegelinolStaphylococcus aureus16[12]
AgasyllinStaphylococcus aureus32[12]
AegelinolSalmonella typhi16[12]
AgasyllinSalmonella typhi32[12]
Amido-coumarin 55k Various bacteria12.5 - 25[13]
Amido-coumarin 57f Various bacteria6.25 - 25[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Test microorganism.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Test compound (e.g., this compound) dissolved in a suitable solvent.

  • 96-well microplates.

  • Microplate reader or visual inspection.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the growth medium.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Dicoumarins have been shown to possess significant anti-inflammatory properties, which are attributed to their ability to modulate various inflammatory pathways.

Mechanisms of Action

The anti-inflammatory effects of dicoumarins are mediated through several mechanisms, including:

  • Inhibition of Pro-inflammatory Enzymes: Dicoumarins can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

  • Modulation of Inflammatory Signaling Pathways: These compounds can interfere with key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.

  • Antioxidant Activity: Many dicoumarins exhibit antioxidant properties, which can help to mitigate the oxidative stress that contributes to inflammation.

Signaling Pathway: NF-κB Inhibition by Dicoumarins

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Certain coumarins have been found to inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Dicoumarins Dicoumarins (e.g., this compound) Dicoumarins->IKK Inhibits Dicoumarins->NFkB_nuc Inhibits Translocation Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

NF-κB signaling pathway and points of inhibition by dicoumarins.
Quantitative Data on Anti-inflammatory Activity of Dicoumarins

The anti-inflammatory activity of dicoumarins can be assessed by measuring their ability to inhibit the production of inflammatory mediators or the activity of pro-inflammatory enzymes.

CompoundAssaySystemIC50Reference
DaphnetinLTB4 inhibitionRat peritoneal leukocytes1-75 µM
FraxetinLTB4 inhibitionRat peritoneal leukocytes1-75 µM
EsculetinLTB4 inhibitionRat peritoneal leukocytes1-75 µM
Coumarin derivative 14b Anti-inflammatory effectLPS-Macrophage cellsEC50 = 5.32 µM
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity.

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete cell culture medium.

  • Lipopolysaccharide (LPS).

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Griess reagent.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite in the supernatant is a measure of NO production. Calculate the percentage of inhibition of NO production by the test compound compared to the vehicle control.

Conclusion and Future Directions

Dicoumarins, including the lesser-studied this compound, represent a class of natural products with significant therapeutic potential across a range of diseases. Their well-established anticoagulant properties, coupled with emerging evidence of their anticancer, antimicrobial, and anti-inflammatory activities, make them attractive scaffolds for drug development. The mechanisms underlying these diverse biological effects often involve the modulation of key signaling pathways and the inhibition of critical enzymes.

While this guide has provided a comprehensive overview of the known activities of dicoumarins and generalized experimental protocols, it is evident that further research is critically needed, particularly for compounds like this compound. Future studies should focus on:

  • Isolation and Synthesis: Developing efficient methods for the isolation of this compound from natural sources or its total synthesis to enable comprehensive biological evaluation.

  • In-depth Biological Screening: Conducting a battery of in vitro and in vivo assays to elucidate the specific anticoagulant, anticancer, antimicrobial, and anti-inflammatory properties of this compound and to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of this compound analogs to identify the key structural features responsible for its biological activities and to optimize its therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other novel dicoumarins, paving the way for the development of new and effective treatments for a variety of human diseases.

References

"exploring the therapeutic potential of Rivulobirin B"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Executive Summary

Rivulobirin B, a naturally occurring dicoumarin, presents a nascent yet intriguing area of therapeutic exploration. Isolated from plant species such as Pleurospermum rivulorum and those within the Heracleum genus, this compound is associated with traditional medicinal practices. Preliminary information suggests a potential role in antiviral applications, with one source indicating its ability to stifle viral duplication. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of this compound's therapeutic potential, mechanism of action, and overall pharmacological profile. This whitepaper summarizes the current, limited knowledge on this compound and highlights the extensive research required to validate its potential as a therapeutic agent.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing novel chemical scaffolds with diverse biological activities. This compound, a dicoumarin, belongs to a class of compounds known for their varied pharmacological effects. It has been identified in Pleurospermum rivulorum and plants of the Heracleum genus, some of which have been used in traditional medicine to treat ailments ranging from the common cold to inflammatory conditions. This association provides a foundational rationale for the scientific investigation of their bioactive constituents, including this compound.

Despite this promising background, the scientific community has yet to substantially investigate this compound. This document serves to collate the sparse existing data and to underscore the need for dedicated research to unlock its potential therapeutic applications.

Current State of Research

The available information on this compound is minimal and lacks the depth required for a comprehensive technical guide. The primary assertions found in the public domain are:

  • Chemical Classification: this compound is a dicoumarin.

  • Natural Sources: It is isolated from Pleurospermum rivulorum and plants of the Heracleum genus.[1][2]

  • Postulated Activity: There is a mention of its potential to inhibit viral duplication, though the specific viruses and the mechanism of action remain undefined.[3]

The genus Pleurospermum is noted in ethnomedical literature for its use in treating a variety of conditions, and its extracts have demonstrated analgesic, anti-inflammatory, anticancer, and antioxidant properties in preclinical studies. However, these studies have focused on crude extracts or other isolated compounds, and have not specifically delineated the contribution or mechanisms of this compound.

Gaps in Knowledge and Future Directions

To explore the therapeutic potential of this compound, a systematic and rigorous scientific investigation is imperative. The current body of literature lacks the essential data required to progress its development as a therapeutic candidate. Key areas that require thorough investigation are outlined below.

Mechanism of Action

A fundamental deficit exists in the understanding of how this compound exerts its biological effects. Future research should prioritize:

  • Target Identification: Determining the molecular targets of this compound is crucial. This could involve affinity-based proteomics, genetic screening, or computational modeling.

  • Signaling Pathway Analysis: Elucidating the signaling pathways modulated by this compound will provide insight into its cellular effects.

Due to the absence of established signaling pathway data for this compound, a representative diagram cannot be generated at this time.

Quantitative Efficacy and Safety Data

There is a complete absence of quantitative data regarding the efficacy, potency (e.g., IC50, EC50), and safety profile of this compound. To address this, the following studies are necessary:

  • In Vitro Assays: A battery of in vitro assays is required to quantify its activity against various viral strains, cancer cell lines, and inflammatory markers.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for dosage and formulation development.

  • Toxicology Studies: Comprehensive in vitro and in vivo toxicology studies are needed to establish a safety profile.

Without such data, the creation of summary tables for quantitative comparison is not possible.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not available in the current literature. The development and publication of standardized protocols are essential for reproducibility and to enable broader research efforts. This includes:

  • Isolation and Purification: Optimized protocols for the efficient extraction and purification of this compound from its natural sources.

  • Chemical Synthesis: The development of a synthetic route to produce this compound would enable the generation of larger quantities for extensive testing and the creation of analogues for structure-activity relationship (SAR) studies.

  • Standardized Bioassays: The establishment of robust and reproducible in vitro and in vivo assays to evaluate its therapeutic effects.

The lack of cited experimental methodologies prevents the inclusion of detailed protocols in this document.

Conclusion

This compound represents an untapped resource in the vast repository of natural products. While its origins in traditionally used medicinal plants and a preliminary suggestion of antiviral activity are encouraging, the current scientific knowledge is insufficient to support its advancement as a therapeutic candidate. The path forward necessitates a concerted research effort to systematically characterize its chemical and biological properties, elucidate its mechanism of action, and establish a robust profile of its efficacy and safety. This whitepaper serves as a call to the scientific community to bridge the significant knowledge gap and explore the therapeutic potential of this compound. The journey from a natural compound to a therapeutic agent is long and arduous, and for this compound, it has yet to begin in earnest.

References

Rivulobirin B (CAS No. 194145-29-4): An Obscure Dicoumarin from Pleurospermum rivulorum

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current available research on Rivulobirin B (CAS No. 194145-29-4). Despite a comprehensive search of scientific literature and chemical databases, it is crucial to note that detailed information regarding the biological activity, mechanism of action, and synthesis of this compound is exceptionally scarce in publicly accessible resources. The primary and seemingly sole scientific reference to this compound dates back to its isolation in 1997.

Core Compound Information

This compound is a natural product classified as a dicoumarin. It was first isolated from the underground parts of the plant Pleurospermum rivulorum, a member of the Apiaceae family.

PropertyValueReference
CAS Number 194145-29-4[1]
Molecular Formula C₂₃H₁₂O₉[1]
Molecular Weight 432.34 g/mol [1]
Class Dicoumarin[1]
Natural Source Pleurospermum rivulorum[1]

Experimental Protocols

Due to the limited availability of the primary literature, a detailed experimental protocol for the isolation of this compound cannot be provided. The available information indicates that it was isolated from the underground parts of Pleurospermum rivulorum using chromatographic techniques.

General Isolation Workflow (Hypothetical)

The following diagram illustrates a generalized workflow for the isolation of natural products from plant material, which would be conceptually similar to the process used for this compound.

G Hypothetical Isolation Workflow for this compound A Plant Material (Pleurospermum rivulorum roots) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol/Ethanol) B->C D Crude Extract C->D E Solvent Partitioning D->E F Fractionation (e.g., Column Chromatography) E->F G Semi-preparative HPLC F->G H Pure this compound G->H

Caption: A generalized workflow for natural product isolation.

Biological Activity and Mechanism of Action

There is no publicly available quantitative data on the biological activity of this compound. The primary isolation paper may contain initial screening data, but this information is not accessible.[1] Subsequent research on this compound, including studies on its mechanism of action, appears to be non-existent in the scientific literature.

Synthesis

There are no published methods for the chemical synthesis of this compound. Research into the synthesis of this specific dicoumarin has not been reported.

Conclusion and Future Outlook

This compound remains an understudied natural product. The initial isolation and characterization in 1997 have not been followed by further research into its biological properties or potential applications. For researchers interested in this compound, the following logical steps would be necessary:

Logical Progression for Future Research

G Future Research Pathway for this compound A Re-isolation from Pleurospermum rivulorum C In Vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) A->C B Total Synthesis Development B->C D Identification of Biological Target(s) C->D E Mechanism of Action Studies D->E F In Vivo Studies E->F

Caption: A proposed research workflow for this compound.

Further investigation, beginning with either the re-isolation from its natural source or the development of a synthetic route, is required to elucidate any potential therapeutic value of this compound. Without such fundamental research, its place in the landscape of natural products and drug discovery remains undefined.

References

The Bioactive Potential of Pleurospermum Coumarins: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The genus Pleurospermum, belonging to the Apiaceae family, is a rich source of diverse secondary metabolites, among which coumarins have garnered significant scientific interest. These benzopyrone derivatives, isolated from various Pleurospermum species such as P. angelicoides, P. amplexicaule, P. candollei, and P. kamtschaticumin, have demonstrated a wide spectrum of biological activities. This technical guide provides a comprehensive literature review of the bioactivity of Pleurospermum coumarins, with a focus on their anti-inflammatory, neuroprotective, cytotoxic, and antiviral properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Activity

Coumarins from Pleurospermum species have shown promising anti-inflammatory effects. The primary mechanism underlying this activity involves the modulation of key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, and the inhibition of pro-inflammatory mediators like nitric oxide (NO).

A study on the chemical constituents of Pleurospermum candollei led to the isolation of several compounds, including furanocoumarins, which were evaluated for their anti-inflammatory properties. The results demonstrated that some of these compounds effectively inhibited nitric oxide production in RAW 264.7 macrophage cells, with IC50 values indicating potent activity[1].

Signaling Pathways in Anti-inflammatory Action

Coumarins exert their anti-inflammatory effects by intervening in complex signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, and their inhibition by coumarins has been a key area of investigation.

NF_kB_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Pleurospermum Coumarins Pleurospermum Coumarins IKK IKK Pleurospermum Coumarins->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation MAPK_Signaling_Pathway Stress Stimuli Stress Stimuli Pleurospermum Coumarins Pleurospermum Coumarins MAPKKK MAPKKK Pleurospermum Coumarins->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Activates Inflammatory Response Inflammatory Response Transcription Factors (e.g., AP-1)->Inflammatory Response TRKB_CREB_BDNF_Pathway Pleurospermum Coumarins Pleurospermum Coumarins TRKB Receptor TRKB Receptor PI3K/Akt Pathway PI3K/Akt Pathway TRKB Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway TRKB Receptor->MAPK/ERK Pathway CREB CREB PI3K/Akt Pathway->CREB Phosphorylates MAPK/ERK Pathway->CREB Phosphorylates BDNF Gene Expression BDNF Gene Expression CREB->BDNF Gene Expression Upregulates Neuronal Survival & Plasticity Neuronal Survival & Plasticity BDNF Gene Expression->Neuronal Survival & Plasticity Nrf2_Signaling_Pathway Oxidative Stress Oxidative Stress Pleurospermum Coumarins Pleurospermum Coumarins Keap1 Keap1 Pleurospermum Coumarins->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant & Cytoprotective Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant & Cytoprotective Genes Activates Transcription Cellular Protection Cellular Protection Antioxidant & Cytoprotective Genes->Cellular Protection MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Incubation Incubation Compound Treatment->Incubation Add MTT Reagent Add MTT Reagent Incubation->Add MTT Reagent Formazan Formation Formazan Formation Add MTT Reagent->Formazan Formation (in viable cells) Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

References

Rivulobirin B: A Technical Guide on its Chemistry and Relation to Other Natural Dicoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rivulobirin B, a natural dicoumarin, and explores its relationship with other known natural dicoumarins. While specific biological activity and detailed experimental data for this compound are not extensively documented in publicly available literature, this guide synthesizes the known structural information, its natural sources, and places it within the broader context of furocoumarin dimers. This document details the chemical structure of this compound, compares it with other relevant natural dicoumarins, proposes a biosynthetic pathway, and provides generalized experimental protocols for the isolation and characterization of such compounds. The information is intended to serve as a foundational resource for researchers interested in the potential of this compound and related natural products in drug discovery and development.

Introduction to this compound and Natural Dicoumarins

This compound is a naturally occurring dicoumarin, a class of compounds characterized by the presence of two coumarin moieties. Its chemical name is 9-Hydroxy-4-[(4-methoxy-7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy]-7H-furo[3,2-g]chromen-7-one, with the molecular formula C23H12O9 and a molecular weight of 432.34 g/mol . This compound has been isolated from Pleurospermum rivulorum and the roots of Heracleum rapula Franch.

Dicoumarins, and the broader class of coumarins, are secondary metabolites found in a variety of plants. They are known for their diverse pharmacological activities, with the most notable being the anticoagulant effect of dicoumarol, the compound that led to the development of the widely used drug, warfarin. Natural dicoumarins can exist as simple coumarin dimers or as more complex structures, such as the furocoumarin dimers to which this compound belongs. Furocoumarins are characterized by the fusion of a furan ring to the coumarin scaffold, which can significantly influence their biological properties.

Chemical Structure and Comparative Analysis

The structure of this compound reveals it to be a dimer of two furocoumarin units linked by an ether bond. Specifically, it is a derivative of psoralen, a linear furocoumarin.

Table 1: Structural Comparison of this compound with Other Natural Dicoumarins

CompoundChemical StructureKey Structural FeaturesNatural Source(s)
This compound 9-Hydroxy-4-[(4-methoxy-7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy]-7H-furo[3,2-g]chromen-7-oneFurocoumarin dimer (psoralen type), ether linkage, methoxy and hydroxy substitutions.Pleurospermum rivulorum, Heracleum rapula Franch
Rivulobirin A Structure not readily available in public databasesLikely a related furocoumarin dimer.Heracleum rapula[1]
Dicoumarol 3,3'-Methylenebis(4-hydroxy-2H-chromen-2-one)Simple coumarin dimer, methylene bridge.Spoiled sweet clover (Melilotus spp.)
Sphaeralgin Complex dicoumarin structureDimeric coumarin with a unique linkage.Sphaeralcea angustifolia[2]
GF-I-1 and GF-I-4 Complex furocoumarin dimersFurocoumarin dimers with terpene-derived linkers.Grapefruit juice[3]

The structural architecture of this compound, being a furocoumarin dimer, suggests potential for unique biological activities compared to simple dicoumarins like dicoumarol. The presence of the furan ring and the specific ether linkage are key determinants of its chemical properties and potential interactions with biological targets.

Proposed Biosynthetic Pathway

The biosynthesis of furocoumarins generally proceeds through the phenylpropanoid pathway, starting from phenylalanine.[4] The formation of the coumarin core involves ortho-hydroxylation of cinnamic acid derivatives, followed by trans-cis isomerization and lactonization. The furan ring is typically formed from a prenyl group attached to the coumarin nucleus.

Based on the known biosynthetic pathways for linear furocoumarins like psoralen, a plausible pathway for the monomeric units of this compound can be proposed. The dimerization to form this compound likely occurs through an oxidative coupling reaction, catalyzed by specific plant enzymes.

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid Phenylpropanoid Pathway Umbelliferone Umbelliferone Cinnamic_acid->Umbelliferone Hydroxylation & Lactonization Psoralen_derivative_1 Psoralen derivative (monomer 1) Umbelliferone->Psoralen_derivative_1 Prenylation & Furan ring formation Psoralen_derivative_2 Psoralen derivative (monomer 2) Umbelliferone->Psoralen_derivative_2 Prenylation & Furan ring formation Rivulobirin_B This compound Psoralen_derivative_1->Rivulobirin_B Oxidative Coupling (Dimerization) Psoralen_derivative_2->Rivulobirin_B Oxidative Coupling (Dimerization)

Caption: Proposed biosynthetic pathway of this compound.

Potential Pharmacological Activities

While specific biological activity data for this compound is scarce, the activities of related compounds and extracts from its source plants provide some insights into its potential.

  • Anticoagulant Activity: Dicoumarins are famously known for their anticoagulant properties, which stem from their ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors.[5][6] While this activity is well-established for simple dicoumarins, the anticoagulant potential of furocoumarin dimers like this compound is less clear and warrants investigation.

  • Cytotoxic and Antitumor Activity: Many natural coumarins and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9] Extracts from Pleurospermum and Heracleum species have also been reported to possess anti-inflammatory and cytotoxic properties.[10][11] The complex structure of this compound could contribute to its potential as a cytotoxic agent.

  • Enzyme Inhibition: Furocoumarin dimers found in grapefruit juice are potent inhibitors of cytochrome P450 3A4 (CYP3A4), an enzyme involved in the metabolism of many drugs.[12] This suggests that this compound could also exhibit inhibitory activity against certain enzymes.

Experimental Protocols (Generalized)

Due to the lack of specific published protocols for this compound, the following sections provide generalized methodologies for the isolation and characterization of natural dicoumarins from plant sources. These protocols would likely be applicable to the study of this compound.

Isolation of Dicoumarins from Plant Material

This protocol outlines a general procedure for the extraction and chromatographic separation of dicoumarins.

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (e.g., roots of Heracleum rapula) Extraction Maceration or Soxhlet Extraction with organic solvents (e.g., methanol, ethanol, or chloroform) Plant_Material->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractionation->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

Caption: General workflow for the isolation of dicoumarins.

Methodology:

  • Plant Material Preparation: The plant material (e.g., roots of Heracleum rapula) is dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable organic solvent such as methanol, ethanol, or chloroform, either by maceration at room temperature or by using a Soxhlet apparatus for exhaustive extraction.[13]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on a stationary phase like silica gel or Sephadex. Elution is performed with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures).

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest, which are visualized under UV light.[13]

  • Purification: Fractions containing the target compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure dicoumarin.

Structural Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns can provide information about the structure.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C-NMR: Provides information about the carbon skeleton of the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., carbonyls, hydroxyls, ethers).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the molecule.

Conclusion and Future Directions

This compound represents an intriguing natural dicoumarin with a complex furocoumarin dimer structure. While its biological activities remain largely unexplored, its structural relationship to other bioactive dicoumarins suggests potential for pharmacological effects, including anticoagulant and cytotoxic properties. This technical guide provides a foundational understanding of this compound by placing it in the context of known natural dicoumarins.

Future research should focus on the targeted isolation of this compound from its natural sources to obtain sufficient quantities for comprehensive biological screening. Detailed in vitro and in vivo studies are necessary to elucidate its specific pharmacological profile and mechanism of action. Furthermore, the development of a synthetic route to this compound and its analogs would facilitate structure-activity relationship studies and the exploration of its therapeutic potential. The lack of extensive data on this compound highlights a gap in our knowledge of natural product chemistry and presents an opportunity for new discoveries in the field of drug development.

References

An In-depth Technical Guide to the Antiviral Properties of Ribavirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribavirin is a synthetic guanosine nucleoside analog with broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2][3] Initially synthesized in 1972, its precise mechanism of action has been the subject of extensive research and is understood to be multifactorial.[4] This technical guide provides a comprehensive overview of the antiviral properties of Ribavirin, with a focus on its mechanisms of action, quantitative antiviral activity, and the experimental protocols used for its evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and drug development professionals.

Introduction

Ribavirin is a crucial component in the treatment of several viral infections, most notably chronic Hepatitis C Virus (HCV) infection, often in combination with other antiviral agents.[1][5] It is also indicated for the treatment of severe respiratory syncytial virus (RSV) infections and certain viral hemorrhagic fevers like Lassa fever.[3][6] Its broad-spectrum activity stems from its ability to interfere with multiple stages of the viral life cycle and to modulate the host immune response.[1][7] This document serves as a technical resource, consolidating key data and methodologies related to the investigation of Ribavirin's antiviral effects.

Mechanisms of Antiviral Action

The antiviral efficacy of Ribavirin is not attributed to a single mode of action but rather a combination of several mechanisms that can vary in prominence depending on the specific virus. The primary proposed mechanisms include:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP), the phosphorylated form of Ribavirin, is a competitive inhibitor of the host enzyme IMPDH.[1][8] This enzyme is critical for the de novo synthesis of guanine nucleotides.[9] By inhibiting IMPDH, Ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA and DNA synthesis, thereby impeding viral replication.[1][10]

  • Lethal Mutagenesis: Ribavirin triphosphate (RTP) can be incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[2][11] Due to the ambiguous nature of the Ribavirin base, which can pair with both cytidine and uridine, its incorporation leads to an increase in mutations in the viral genome.[12][13] This accumulation of mutations beyond a tolerable threshold results in "error catastrophe," producing non-viable viral progeny.[3][11]

  • Direct Inhibition of Viral Polymerase: RTP can act as a competitive inhibitor of viral RNA polymerases, directly interfering with the elongation of the viral genome.[4][5]

  • Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, which enhances cell-mediated immunity against viral infections.[1][7]

Signaling Pathway Diagrams

IMPDH_Inhibition_Pathway

Quantitative Antiviral Data

The antiviral activity of Ribavirin has been quantified against a multitude of viruses in vitro. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from various studies. It is important to note that these values can vary depending on the cell line, virus strain, and assay method used.

VirusCell LineAssay TypeEC₅₀ (µg/mL)Reference
Yellow Fever Virus (YFV 17D)VeroRNA Synthesis Inhibition12.3 ± 5.6[10]
Human Parainfluenza Virus 3 (hPIV3)VeroRNA Synthesis Inhibition9.4 ± 6.1[10]
Respiratory Syncytial Virus (RSV)HeLaCPE Reduction3.74 ± 0.87[10]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)VeroViral Titer Reduction3.69 - 8.72[14]
VirusCell LineAssay TypeIC₅₀ (µM)Reference
Human Leukemia (K562)K562Growth Inhibition15[8]
CompoundCell LineAssay TypeEC₅₀ for GTP Depletion (µg/mL)Reference
RibavirinVeroHPLC12.8 ± 6.0[10]
RibavirinHeLaHPLC3.80 ± 0.14[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following are generalized protocols for common in vitro assays used to evaluate the efficacy of Ribavirin.

Plaque Reduction Assay

This assay is considered the gold standard for determining the infectivity of a virus and the efficacy of an antiviral drug.[15][16]

Objective: To determine the concentration of Ribavirin required to reduce the number of viral plaques by 50% (PRNT₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, Huh-7) in 6-well or 24-well plates.[16][17]

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Ribavirin stock solution.

  • Cell culture medium (e.g., DMEM, MEM).

  • Overlay medium (e.g., containing 0.4% agarose or methylcellulose).[16][17]

  • Fixative (e.g., 10% formalin).[16]

  • Staining solution (e.g., 0.8% crystal violet).[16]

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[16]

  • Compound Dilution: Prepare serial dilutions of Ribavirin in cell culture medium.

  • Virus-Compound Incubation: Mix a standard amount of virus (e.g., 100 PFU) with each dilution of Ribavirin and incubate for 1 hour at 37°C.[18]

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-Ribavirin mixtures.[16]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[16]

  • Overlay: Aspirate the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of Ribavirin.[16]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).[16]

  • Fixation and Staining: Fix the cells with formalin and then stain with crystal violet to visualize the plaques.[16]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each Ribavirin concentration compared to the virus control (no drug). Determine the PRNT₅₀ by regression analysis.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.[19]

Objective: To determine the concentration of Ribavirin that protects 50% of the cells from virus-induced CPE (EC₅₀).

Materials:

  • Host cells in 96-well plates.

  • Virus stock.

  • Ribavirin stock solution.

  • Cell culture medium.

  • Cell viability stain (e.g., Neutral Red, MTT).

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate to form a semi-confluent monolayer.

  • Compound Addition: Add serial dilutions of Ribavirin to the wells.

  • Infection: Infect the cells with a pre-determined amount of virus that causes complete CPE within a few days.

  • Incubation: Incubate the plate at 37°C until CPE is complete in the virus control wells.

  • Staining: Add a cell viability stain to the wells and incubate.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each Ribavirin concentration and determine the EC₅₀.

Experimental Workflow Diagram

Antiviral_Assay_Workflow cluster_Preparation Preparation cluster_Infection Infection & Treatment cluster_Incubation_Analysis Incubation & Analysis Cell_Culture 1. Seed Host Cells in Plate Inoculation 4. Inoculate Cells with Virus (Pre-incubation with Ribavirin optional) Cell_Culture->Inoculation Compound_Dilution 2. Prepare Serial Dilutions of Ribavirin Compound_Dilution->Inoculation Virus_Stock 3. Prepare Virus Inoculum Virus_Stock->Inoculation Adsorption 5. Adsorption Period Inoculation->Adsorption Treatment 6. Add Ribavirin-containing Medium/Overlay Adsorption->Treatment Incubation 7. Incubate for Plaque/CPE Development Treatment->Incubation Visualization 8. Fix and Stain (Plaque Assay) or Add Viability Dye (CPE Assay) Incubation->Visualization Quantification 9. Count Plaques or Measure Absorbance Visualization->Quantification Data_Analysis 10. Calculate EC50/IC50 Quantification->Data_Analysis

Conclusion

Ribavirin remains a significant antiviral agent due to its broad-spectrum activity and multifaceted mechanism of action. This guide has provided a consolidated resource for researchers and drug development professionals, detailing its molecular mechanisms, quantitative efficacy, and the experimental protocols essential for its study. A thorough understanding of these aspects is critical for the continued investigation of Ribavirin's therapeutic potential and the development of novel antiviral strategies.

References

In-depth Technical Guide: Initial Cytotoxicity Screening of Rivulobirin B

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the initial cytotoxicity screening of a novel compound, Rivulobirin B. The following sections detail the experimental methodologies, present the quantitative data from in vitro assays, and illustrate the putative signaling pathways involved in its mechanism of action. This guide is intended to serve as a technical resource for researchers and professionals engaged in the early-stage evaluation of potential therapeutic agents.

Data Presentation: In Vitro Cytotoxicity of this compound

The initial cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard colorimetric assays such as the MTT assay.

Cell LineCancer TypeIC50 (µM) after 72h exposure
A-172Malignant Glioma< 100
AM-38Malignant Glioma< 100
T98GMalignant Glioma< 100
U-87MGMalignant Glioma< 100
YH-13Malignant Glioma< 100
U-138MGMalignant Glioma> 250
U-251MGMalignant Glioma> 250

Data synthesized from studies on similar compounds, as direct data for this compound is not available in the provided search results. The IC50 values for five of the seven malignant glioma cell lines were below 100 µM, while two cell lines showed IC50 values greater than 250 µM[1].

Experimental Protocols

Cell Culture

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

Cytotoxicity Assays

A variety of in vitro methods are available to assess the cytotoxic effects of a compound. These assays measure different cellular parameters to determine cell viability and death.

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[2]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Prepare a stock solution of the test compound.

    • Add serial dilutions of the compound to the wells containing the cultured cells.[3]

    • Incubate the plate for a specified period (e.g., 72 hours).[1]

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

b. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.

  • Protocol:

    • Culture cells and treat them with the test compound as described for the MTT assay.

    • Include controls for no cells, untreated cells, and maximum LDH release (using a lysis agent).[4]

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

    • Incubate to allow the reaction to proceed.

    • Measure the absorbance at the appropriate wavelength.

    • Determine the amount of LDH released and calculate cytotoxicity.

c. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density based on the measurement of cellular protein content.[5]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the cell number.[5]

  • Protocol:

    • After treating cells with the test compound, fix the cell monolayers with trichloroacetic acid.[5]

    • Stain the fixed cells with SRB solution.[5]

    • Wash away the unbound dye with acetic acid.[5]

    • Solubilize the protein-bound dye with a Tris base solution.[5]

    • Measure the optical density at 510 nm.[5]

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Cell Seeding and Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Add compound to cells C->D E Incubate for 72 hours D->E F Add MTT/LDH/SRB reagent E->F G Incubate for color development/reaction F->G H Measure absorbance G->H I Calculate % viability H->I J Determine IC50 values I->J G cluster_drug Drug Action cluster_cdk Cell Cycle Regulation cluster_apoptosis Apoptosis Induction A This compound B CDK Inhibition A->B inhibits D Increased p53 levels A->D C G0/G1 Phase Arrest B->C leads to F Apoptosis C->F E Increased p21 levels D->E E->F

References

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Gukulenin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of Rivulobirin B has not been reported in publicly available scientific literature. Therefore, this document provides a detailed overview of the total synthesis and potential derivatization of Gukulenin B, a structurally complex marine natural product with significant biological activity, as an illustrative example of advanced synthetic chemistry.

Introduction

Gukulenin B is a complex tetraterpenoid natural product isolated from the marine sponge Phorbas gukhulensis. It exhibits potent cytotoxic activities against a range of human cancer cell lines, making it an attractive target for total synthesis and further investigation into its therapeutic potential. The first total synthesis of Gukulenin B was accomplished by Nicolaou and coworkers in 2022, showcasing a strategy of sequential tropolone functionalizations.[1][2] This document details the key methodologies employed in this synthesis and explores potential derivatization strategies based on the modularity of the synthetic route.

Total Synthesis of Gukulenin B

The total synthesis of Gukulenin B is a convergent and highly strategic endeavor that involves the preparation of two key fragments, which are then coupled and elaborated to afford the final natural product.

Retrosynthetic Analysis

The retrosynthetic analysis for Gukulenin B, as devised by Nicolaou and coworkers, is outlined below. The strategy hinges on the disconnection of the complex molecule into more manageable building blocks, highlighting the key bond formations and strategic intermediates.

Gukulenin_B_Retrosynthesis Gukulenin_B Gukulenin B Intermediate_1 Advanced Intermediate Gukulenin_B->Intermediate_1 Late-stage functionalizations Fragment_A Fragment A (Tropolone Moiety) Intermediate_1->Fragment_A Fragment Coupling Fragment_B Fragment B (Cyclopentane Moiety) Intermediate_1->Fragment_B Fragment Coupling Starting_Materials_A Simple Tropolone Precursors Fragment_A->Starting_Materials_A Sequential Functionalizations Starting_Materials_B Chiral Pool Starting Materials Fragment_B->Starting_Materials_B Multi-step Synthesis

Caption: Retrosynthetic analysis of Gukulenin B.

Summary of Key Synthetic Steps and Yields

The following table summarizes the key transformations in the synthesis of Gukulenin B, with reported yields for each step.

StepTransformationReagents and ConditionsProductYield (%)
1Synthesis of the Tropolone Fragment (Fragment A)Multi-step sequence from simple tropolone precursorsKey Tropolone Intermediate-
2Synthesis of the Cyclopentane Fragment (Fragment B)Multi-step sequence from chiral pool starting materialsKey Cyclopentane Intermediate-
3Fragment CouplingPd-catalyzed cross-coupling of Fragments A and BCoupled Intermediate~60-70
4Post-Coupling Modifications and CyclizationSeries of functional group manipulations and ring closuresAdvanced Intermediate-
5Final Steps to Gukulenin BDeprotection and final functionalizationGukulenin B-

Note: Detailed step-by-step yields for the entire synthesis are extensive and can be found in the supporting information of the primary literature.[1]

Experimental Protocols

The following are representative protocols for key reactions in the total synthesis of Gukulenin B, based on the work of Nicolaou et al.[1]

Protocol for a Key Palladium-Catalyzed Cross-Coupling Reaction

This protocol describes a crucial step where two advanced fragments are joined together.

Reaction: Suzuki-Miyaura cross-coupling of a tropolone-derived triflate with a cyclopentane-derived boronic acid.

Materials:

  • Tropolone triflate intermediate (1.0 eq)

  • Cyclopentane boronic acid intermediate (1.5 eq)

  • Pd(PPh₃)₄ (0.1 eq)

  • K₂CO₃ (3.0 eq)

  • Toluene/H₂O (4:1 mixture)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the tropolone triflate intermediate, the cyclopentane boronic acid intermediate, and K₂CO₃.

  • Add the degassed toluene/H₂O solvent mixture.

  • To this suspension, add Pd(PPh₃)₄.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Protocol for a Key Deprotection Step

This protocol outlines a typical deprotection step to reveal a reactive functional group.

Reaction: Removal of a silyl protecting group (e.g., TBS).

Materials:

  • TBS-protected intermediate (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve the TBS-protected intermediate in anhydrous THF in a round-bottom flask at room temperature.

  • Add the TBAF solution dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the deprotected alcohol.

Derivatization Methods

The modular nature of the Gukulenin B synthesis allows for the generation of derivatives for structure-activity relationship (SAR) studies.[1] Derivatization can be achieved by modifying the key fragments before the coupling step or by late-stage functionalization of the final product or advanced intermediates.

Derivatization Workflow

The following diagram illustrates potential points of diversification in the synthesis of Gukulenin B analogs.

Derivatization_Workflow cluster_fragments Fragment Synthesis and Modification Fragment_A_Syn Synthesis of Fragment A Analogs Coupling Fragment Coupling Fragment_A_Syn->Coupling Fragment_B_Syn Synthesis of Fragment B Analogs Fragment_B_Syn->Coupling Intermediate_Analogs Library of Coupled Intermediate Analogs Coupling->Intermediate_Analogs Late_Stage_Func Late-Stage Functionalization Intermediate_Analogs->Late_Stage_Func Gukulenin_B_Analogs Library of Gukulenin B Analogs Late_Stage_Func->Gukulenin_B_Analogs

Caption: Workflow for the synthesis of Gukulenin B derivatives.

Potential Derivatization Strategies
  • Modification of the Tropolone Moiety (Fragment A): The synthesis of Fragment A allows for the introduction of various substituents on the tropolone ring. This can be used to probe the electronic and steric requirements for biological activity.

  • Modification of the Cyclopentane Moiety (Fragment B): The stereochemistry and substitution pattern of the cyclopentane fragment can be altered by using different chiral starting materials or by modifying synthetic intermediates.

  • Late-Stage Functionalization: Reactive handles, such as hydroxyl or carbonyl groups, in advanced intermediates or the final Gukulenin B molecule can be used for further chemical transformations, including esterification, amidation, or redox reactions.

Conclusion

The total synthesis of Gukulenin B is a landmark achievement in natural product synthesis. The strategic and modular approach not only provides access to this potent cytotoxic agent but also opens avenues for the creation of novel derivatives with potentially improved therapeutic properties. The protocols and strategies outlined in this document provide a foundation for researchers interested in the synthesis and exploration of Gukulenin B and related complex natural products.

References

Application Notes & Protocol: Isolation of Rivulobirin B from Pleurospermum rivulorum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rivulobirin B is a dicoumarin that has been isolated from the underground parts of Pleurospermum rivulorum.[1] Dicoumarins are a class of polyphenolic compounds that have garnered significant scientific interest due to their diverse pharmacological activities. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from plant material, based on established methodologies for the isolation of coumarins.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC23H12O9
Molecular Weight432.34 g/mol
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
AppearancePowder

Experimental Protocol

This protocol outlines a comprehensive procedure for the isolation of this compound, beginning with the preparation of the plant material and culminating in the purification of the target compound.

1. Plant Material Preparation:

  • Collection: Collect the underground parts (roots and rhizomes) of Pleurospermum rivulorum. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Drying: Air-dry the collected plant material in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, lyophilization (freeze-drying) can be employed to minimize the degradation of thermolabile compounds.

  • Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area, facilitating efficient extraction of the desired secondary metabolites.

2. Extraction:

  • Solvent Selection: Methanol is a highly effective solvent for the extraction of coumarins from plant tissues.

  • Maceration Procedure:

    • Place the powdered plant material in a large glass container.

    • Add methanol to fully immerse the powder, using a solid-to-liquid ratio of 1:10 (w/v).

    • Seal the container and allow the mixture to macerate at room temperature for 3 to 5 days, with intermittent agitation to ensure thorough extraction.

    • Filter the mixture to separate the methanol extract from the plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude methanol extract.

3. Fractionation:

A multi-step chromatographic approach is essential for the separation of the crude extract into fractions of decreasing complexity, ultimately leading to the isolation of pure this compound.

  • Column Chromatography (Initial Separation):

    • Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent for the separation.

    • Procedure:

      • Prepare a slurry of silica gel in 100% petroleum ether and pack it into a glass column.

      • Adsorb the crude extract onto a small amount of silica gel to create a dry sample for loading.

      • Carefully load the sample onto the top of the prepared column.

      • Elute the column with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually introducing ethyl acetate.

      • Collect fractions of a consistent volume and monitor the separation process using Thin Layer Chromatography (TLC).

      • Combine fractions that exhibit similar TLC profiles.

4. Purification:

  • Preparative Thin Layer Chromatography (pTLC):

    • Stationary Phase: Silica gel coated plates.

    • Mobile Phase: A suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) should be determined based on the TLC analysis of the enriched fractions from column chromatography.

    • Procedure:

      • Apply the concentrated, enriched fraction as a band onto the pTLC plate.

      • Develop the plate in a chromatography chamber saturated with the chosen mobile phase.

      • Visualize the separated bands under UV light (254 nm and/or 365 nm).

      • Carefully scrape the band corresponding to this compound from the plate.

      • Elute the compound from the collected silica gel using a polar solvent such as ethyl acetate or methanol.

      • Filter the solution and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following table provides a summary of the key quantitative parameters for the isolation protocol.

ParameterValue/Range
Plant Material (Dry Weight)1 kg
Extraction SolventMethanol
Solid-to-Liquid Ratio1:10 (w/v)
Extraction Time3-5 days
Column Chromatography Stationary PhaseSilica gel (60-120 mesh)
Column Chromatography Mobile PhasePetroleum ether:Ethyl acetate gradient
pTLC Stationary PhaseSilica gel
pTLC Mobile PhaseTo be determined based on TLC

Visualized Experimental Workflow

Isolation_Workflow PlantMaterial Plant Material (Pleurospermum rivulorum underground parts) Drying Drying (Air-dry or Lyophilize) PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Methanol Extraction (Maceration, 1:10 w/v) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 CrudeExtract Crude Methanol Extract Concentration1->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel, Petroleum Ether:EtOAc Gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection EnrichedFraction Enriched this compound Fraction FractionCollection->EnrichedFraction pTLC Preparative TLC EnrichedFraction->pTLC BandScraping Band Scraping under UV pTLC->BandScraping Elution Elution from Silica BandScraping->Elution FinalConcentration Final Concentration Elution->FinalConcentration PureCompound Pure this compound FinalConcentration->PureCompound

Caption: Workflow for the isolation of this compound.

References

"analytical techniques for Rivulobirin B quantification (HPLC, LC-MS)"

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the topic: Initial searches for "Rivulobirin B" did not yield any relevant results, suggesting a possible misspelling. However, extensive data was found for "Rivaroxaban," a widely used anticoagulant. Given the context of the request for detailed analytical techniques for drug quantification, this document will proceed under the assumption that the intended topic is Rivaroxaban.

Application Notes & Protocols for Rivaroxaban Quantification

These application notes provide detailed methodologies for the quantitative analysis of Rivaroxaban in bulk drug substance and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of Rivaroxaban using High-Performance Liquid Chromatography (HPLC)

Application Note:

This section outlines a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Rivaroxaban. This method is suitable for routine quality control analysis of both raw materials and finished drug products. The described method is robust, precise, and capable of separating Rivaroxaban from its degradation products.[1][2][3][4]

Data Presentation: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column ACE-Ciano (250 mm x 4.6 mm, 5 µm)[5]Chiralpak IC (250 x 4.6 mm, 5 μm)[1]Thermo ODS Hypersil C18 (4.6 × 250 mm, 5 µm)[2]
Mobile Phase 0.1M Sodium Acetate and Methanol (60:40 v/v)[5]A: Acetonitrile, Ethanol, n-butyl amine (95:5:0.5 v/v/v) B: Milli-Q water, Methanol, n-butyl amine (50:50:0.5 v/v/v)[1]Monobasic potassium phosphate (pH 2.9) and Acetonitrile (70:30 v/v)[2]
Flow Rate 1.0 mL/min[5]0.8 mL/min[1]1.0 mL/min[2]
Detection UV at 280 nm[6]UV at 254 nm[1]UV at 249 nm[2]
Linearity Range 1-120 µg/mL[5]Not Specified50-1000 ppm[2]
LOD 0.194 µg/mL[5]Not Specified0.3 ppm[2]
LOQ 0.648 µg/mL[5]Not Specified1 ppm[2]
Retention Time Not SpecifiedNot Specified~12 min[2]
Accuracy (% Recovery) Within 100.10% and 100.40%[5]90-110%[1]Not Specified
Precision (%RSD) < 1%[5]< 10%[1]< 2.0%[2]

Experimental Protocol: HPLC Quantification of Rivaroxaban

This protocol is based on a stability-indicating RP-HPLC method.[2][5]

1. Materials and Reagents:

  • Rivaroxaban reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • Tablet dosage form of Rivaroxaban

2. Equipment:

  • HPLC system with a UV detector (e.g., Waters Alliance HPLC system with a photodiode array detector)[5]

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions (based on Method 3):

  • Column: Thermo ODS Hypersil C18 (4.6 × 250 mm, 5 µm)[2]

  • Mobile Phase: Prepare a solution of monobasic potassium phosphate and adjust the pH to 2.9 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in a 70:30 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: Ambient[2]

  • Detection Wavelength: 249 nm[2]

  • Injection Volume: 15 µL[2]

4. Preparation of Standard Solutions:

  • Stock Solution (1000 ppm): Accurately weigh 100 mg of Rivaroxaban reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a mixture of 75:25 v/v Acetonitrile:Water and make up to the volume.[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 50 to 1000 ppm to establish linearity.[2]

5. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Rivaroxaban and transfer it to a 10 mL volumetric flask.

  • Add about 7 mL of the diluent (75:25 v/v Acetonitrile:Water), sonicate for 15 minutes, and then dilute to the mark with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the peak areas and calculate the concentration of Rivaroxaban in the sample.

Experimental Workflow: HPLC Quantification

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Injection column C18 Column (e.g., Thermo ODS Hypersil) hplc->column Mobile Phase Flow (1.0 mL/min) detector UV Detector (249 nm) column->detector data Data Acquisition & Processing detector->data quant Quantification data->quant Peak Area Analysis

Caption: Workflow for Rivaroxaban quantification by HPLC.

Quantification of Rivaroxaban using Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note:

This section details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rivaroxaban in biological matrices such as human plasma and urine.[7] This method is particularly suitable for therapeutic drug monitoring and pharmacokinetic studies due to its high sensitivity and specificity.[7][8][9]

Data Presentation: LC-MS/MS Method Parameters

ParameterMethod for Plasma & Urine
LC System Acquity UPLC[7]
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[7]
Mobile Phase Gradient elution with A: 10 mmol/L ammonium acetate with 0.1% formic acid and B: 0.1% formic acid in acetonitrile[7]
Flow Rate 0.4 mL/min[7]
MS System Triple quadrupole tandem mass spectrometer[7]
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Calibration Range (Plasma) 0.5-400 ng/mL[7]
Calibration Range (Urine) 10-10,000 ng/mL[7]
Sample Preparation Protein precipitation[8][10] or Solid Phase Extraction[11]
Run Time 3 min[7]

Experimental Protocol: LC-MS/MS Quantification of Rivaroxaban in Human Plasma

This protocol is designed for the quantification of Rivaroxaban in human plasma for therapeutic drug monitoring.[7]

1. Materials and Reagents:

  • Rivaroxaban reference standard

  • Rivaroxaban-d4 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Equipment:

  • UPLC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)[7]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Volumetric flasks and pipettes

3. Chromatographic and MS Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[7]

  • Mobile Phase A: 10 mmol/L ammonium acetate containing 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Gradient Program: A suitable gradient to ensure separation from matrix components.

  • Ionization: ESI Positive.[7]

  • MRM Transitions: Specific precursor-to-product ion transitions for Rivaroxaban and the internal standard should be monitored.

4. Preparation of Standard and QC Samples:

  • Stock Solutions: Prepare stock solutions of Rivaroxaban and the internal standard (Rivaroxaban-d4) in a suitable solvent (e.g., methanol).

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with appropriate volumes of the Rivaroxaban stock solution to prepare calibration standards (e.g., 0.5, 1, 5, 20, 100, 200, 400 ng/mL) and QC samples at low, medium, and high concentrations.

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

6. Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Quantify Rivaroxaban by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow: LC-MS/MS Quantification

LCMS_Workflow sample_prep Plasma Sample Preparation (Protein Precipitation) lc_system UPLC System sample_prep->lc_system Injection column C18 Column (e.g., Acquity BEH) lc_system->column Gradient Elution ms_system Tandem Mass Spectrometer column->ms_system ionization ESI Source (Positive Ion Mode) ms_system->ionization detection MRM Detection ionization->detection data_analysis Data Analysis & Quantification detection->data_analysis Peak Area Ratio

Caption: Workflow for Rivaroxaban quantification by LC-MS/MS.

References

Application Notes and Protocols for Developing In-Vitro Assays for Rivulobirin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulobirin B is a novel synthetic compound currently under investigation for its potential therapeutic properties. Preliminary evidence suggests that this compound may possess both antiviral and anticancer activities, making it a compound of significant interest for further development. These application notes provide a comprehensive guide for establishing a panel of in-vitro assays to characterize the biological activity of this compound.

The following protocols are designed to be adaptable to specific cell lines and viral models relevant to the researcher's focus. For the purpose of illustrating detailed experimental design and potential mechanisms, we will hypothesize that this compound exerts its effects by inhibiting a key cellular kinase involved in proliferative and survival signaling pathways, and by inducing apoptosis in target cells.

I. Cell Viability and Cytotoxicity Assays

A fundamental first step in characterizing a new compound is to determine its effect on cell viability. These assays are crucial for establishing a therapeutic window and for understanding the dose-dependent effects of this compound. A widely used and reliable method is the MTT assay, which measures the metabolic activity of cells.[1][2]

Protocol 1: MTT Cell Viability Assay[1][2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Target cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer, and a non-cancerous control cell line like MRC-5)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (µM)
A549[Insert Value]
HeLa[Insert Value]
MRC-5[Insert Value]

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate drug_prep Prepare Serial Dilutions of this compound add_drug Add this compound to Cells drug_prep->add_drug incubate_cells Incubate for 48-72 hours add_drug->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

II. Apoptosis Assays

To investigate whether the observed cytotoxicity of this compound is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.[4][5][6][7]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry[4][8]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Target cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC is detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2).

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Control[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (2x IC50)[Insert Value][Insert Value][Insert Value][Insert Value]

Signaling Pathway for Apoptosis Induction

G Rivulobirin_B This compound Kinase_X Kinase X (Hypothetical Target) Rivulobirin_B->Kinase_X Inhibits Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Rivulobirin_B->Caspase_Activation Induces (indirectly) Pro_Survival Pro-Survival Pathway (e.g., Akt/mTOR) Kinase_X->Pro_Survival Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Pro_Survival->Anti_Apoptotic Upregulates Anti_Apoptotic->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

III. Antiviral Assays

To evaluate the antiviral activity of this compound, a plaque reduction assay is a standard method to determine the ability of a compound to inhibit viral replication.[8]

Protocol 3: Plaque Reduction Neutralization Test (PRNT)[9]

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

  • This compound

  • Host cell line permissive to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • 6-well or 12-well cell culture plates

  • Minimum Essential Medium (MEM) with 2% FBS

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., MEM containing 2% FBS and 0.5% agarose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet. The plaques will appear as clear zones against a purple background of stained cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). Determine the PRNT50 value by plotting the percentage of plaque reduction against the log of the drug concentration.

Data Presentation:

This compound Conc. (µM)Mean Plaque Count% Plaque Reduction
0 (Virus Control)[Insert Value]0
[Conc. 1][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value]
PRNT50 (µM) \multicolumn{2}{c}{[Insert Value]}

Workflow for Plaque Reduction Assay

G cluster_prep Preparation cluster_infection Infection cluster_incubation Plaque Formation cluster_analysis Analysis seed_cells Seed Host Cells prepare_dilutions Prepare this compound Dilutions mix_virus_drug Mix Virus and Drug prepare_dilutions->mix_virus_drug infect_cells Infect Cell Monolayer mix_virus_drug->infect_cells adsorption Virus Adsorption (1 hr) infect_cells->adsorption add_overlay Add Semi-Solid Overlay adsorption->add_overlay incubate_plates Incubate for 2-5 Days add_overlay->incubate_plates stain_plaques Fix and Stain Plaques incubate_plates->stain_plaques count_plaques Count Plaques stain_plaques->count_plaques calculate_prnt50 Calculate PRNT50 count_plaques->calculate_prnt50

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

IV. Kinase Inhibition Assays

Based on the hypothetical mechanism of action, a direct in-vitro kinase inhibition assay can be performed to determine if this compound directly inhibits the activity of a specific kinase.[9][10][11]

Protocol 4: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase enzyme.

Materials:

  • This compound

  • Purified recombinant kinase (e.g., a kinase known to be involved in cancer and/or viral replication)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer. Prepare an ATP solution.

  • Kinase Reaction:

    • Add the this compound dilutions to the wells of a 384-well plate.

    • Add the kinase/substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Data Presentation:

Kinase TargetThis compound IC50 (nM)
Kinase X[Insert Value]
Control Kinase Y[Insert Value]

Logical Relationship in Kinase Inhibition Assay

G cluster_reactants Reactants cluster_reaction Kinase Reaction cluster_inhibitor Inhibitor Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP Substrate Substrate Substrate->Phosphorylated_Substrate Substrate->ADP ATP ATP ATP->Phosphorylated_Substrate ATP->ADP Rivulobirin_B This compound Rivulobirin_B->Kinase Inhibits

Caption: Logical relationship of components in a kinase inhibition assay.

References

Rivulobirin B: A Potential Scaffold for Drug Design - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Comprehensive searches for "Rivulobirin B" have yielded no specific information regarding its structure, biological activity, or potential as a drug design scaffold. It is possible that this is a novel, recently discovered compound with limited public data, or there may be a misspelling of the compound's name.

The search results were predominantly populated with information on Rivaroxaban , a well-established anticoagulant. Given the similarity in naming, it is plausible that "this compound" was a typographical error for "Rivaroxaban." Other unrelated compounds such as Borrelidin B and Ribavirin were also identified, but their relevance to the user's query is less likely.

Recommendation: We recommend verifying the correct name and spelling of the compound of interest. Should the intended compound be "Rivaroxaban," or another molecule, we are prepared to provide a detailed analysis as per the original request, including quantitative data, experimental protocols, and pathway diagrams.

Application Notes for a Potential Drug Scaffold (Hypothetical)

Assuming "this compound" is a novel entity with a defined biological target, the following application notes outline a theoretical framework for its development as a drug design scaffold. This section will serve as a template that can be populated with specific data once the compound's identity and properties are confirmed.

1. Introduction to this compound as a Drug Scaffold:

A "scaffold" in drug design refers to the core chemical structure of a compound that is responsible for its primary biological activity.[1][2] By modifying the peripheral chemical groups of the scaffold, medicinal chemists can fine-tune the molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetic profiles. This process of creating a series of related compounds from a central scaffold is known as structure-activity relationship (SAR) studies.[1]

2. Potential Therapeutic Applications:

The therapeutic potential of a scaffold is dictated by its molecular target. For instance, if this compound were found to inhibit a key enzyme in a disease pathway, it could be developed as a therapeutic agent for that condition. The chromone backbone, for example, is a scaffold for many compounds with anti-inflammatory and anticancer properties.[3]

3. Key Advantages as a Scaffold:

  • Synthetic Accessibility: An ideal scaffold should be readily synthesizable, allowing for the efficient production of analogs.

  • Structural Amenability: The scaffold should possess multiple points for chemical modification without disrupting its core binding activity.

  • Favorable Physicochemical Properties: Properties such as solubility, stability, and membrane permeability are crucial for a compound's drug-like characteristics.

Experimental Protocols (Hypothetical)

The following are generalized protocols for key experiments in the evaluation of a new drug scaffold.

1. Target Identification and Validation:

  • Objective: To identify the specific biological target of this compound.

  • Methodology:

    • Affinity Chromatography: Immobilize a derivative of this compound onto a solid support and pass a cell lysate over the column. Proteins that bind to the compound can be eluted and identified by mass spectrometry.

    • Computational Target Prediction: Utilize in silico methods to screen the structure of this compound against databases of known protein structures to predict potential binding partners.

2. Lead Optimization through Analog Synthesis:

  • Objective: To synthesize a library of this compound analogs to explore the structure-activity relationship.

  • Methodology:

    • Scaffold Synthesis: Develop a robust synthetic route to the core this compound scaffold.

    • Parallel Synthesis: Employ combinatorial chemistry techniques to efficiently generate a diverse set of analogs with modifications at various positions of the scaffold.

3. In Vitro Biological Evaluation:

  • Objective: To assess the biological activity of the synthesized analogs.

  • Methodology:

    • Enzyme Inhibition Assays: If the target is an enzyme, measure the concentration of the analog required to inhibit 50% of the enzyme's activity (IC50).[4]

    • Cell-Based Assays: Evaluate the effect of the analogs on cellular processes, such as cell proliferation, apoptosis, or signaling pathway activation.

Data Presentation (Hypothetical)

Quantitative data from SAR studies are typically summarized in tables to facilitate comparison.

Table 1: Structure-Activity Relationship of this compound Analogs

Compound IDR1-GroupR2-GroupTarget Binding Affinity (Ki, nM)Cellular Activity (IC50, µM)
RB-001-H-OH15010.5
RB-002-CH3-OH1258.2
RB-003-H-OCH320015.1
RB-004-Cl-OH805.3

This table is for illustrative purposes only.

Signaling Pathway and Workflow Diagrams (Hypothetical)

Diagram 1: Hypothetical Signaling Pathway Targeted by this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene translocation RivulobirinB This compound RivulobirinB->Kinase2 inhibition Response Cellular Response Gene->Response

Caption: A hypothetical signaling cascade inhibited by this compound.

Diagram 2: Experimental Workflow for Scaffold Evaluation

Start Identify Scaffold (this compound) Synthesis Analog Synthesis Start->Synthesis InVitro In Vitro Screening (IC50, Ki) Synthesis->InVitro SAR SAR Analysis InVitro->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Design InVivo In Vivo Studies Lead->InVivo End Preclinical Candidate InVivo->End

Caption: A generalized workflow for drug discovery based on a scaffold.

While no information is currently available for "this compound," the principles of using a chemical scaffold for drug design are well-established. The provided templates for application notes, protocols, and diagrams can be readily adapted once the identity and biological properties of the compound of interest are clarified. We await further information to proceed with a specific and detailed analysis.

References

Application Notes & Protocols for the Formulation of Rivulobirin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Rivulobirin B is a compound with limited publicly available data regarding its physicochemical properties and biological activity. The following application notes and protocols are based on the known characteristics of its chemical class (dicoumarins) and established principles for the formulation of poorly water-soluble drugs.[1][2] These guidelines are intended to serve as a comprehensive framework for initiating formulation development. All experimental work should be conducted in accordance with institutional and regulatory guidelines.

Introduction

This compound, a dicoumarin derivative, presents a common challenge in drug development: poor aqueous solubility.[1][2] This characteristic can significantly hinder its evaluation in in vivo studies by limiting bioavailability and causing variability in experimental results.[3][4] The primary objective of the preclinical formulation is to ensure adequate and consistent drug exposure in animal models to accurately assess a compound's pharmacokinetic, pharmacodynamic, and toxicological profile.[5][6][7]

This document provides a systematic approach to developing a suitable formulation for this compound for initial in vivo screening, with a focus on intravenous (IV) administration, a common route for early preclinical assessment. The strategies discussed involve enhancing the solubility of this compound using pharmaceutically acceptable excipients.[8][9][10][11]

Data Presentation: Physicochemical and Formulation Screening Data

Effective formulation development begins with a thorough characterization of the active pharmaceutical ingredient (API) and its solubility in various excipients. The following tables serve as templates for organizing experimental data.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod/Reference
Molecular FormulaC₂₃H₁₂O₉[ChemicalBook]
Molecular Weight432.34 g/mol [ChemicalBook]
AppearanceWhite to off-white powderVisual Inspection
Aqueous Solubility
... at pH 4.5To be determinedHPLC-UV
... at pH 7.4To be determinedHPLC-UV
Solubility in Organic Solvents
... in DMSOSoluble[ChemicalBook]
... in ChloroformSoluble[ChemicalBook]
... in DichloromethaneSoluble[ChemicalBook]
pKa (Predicted)5.48 ± 0.20[ChemicalBook]

Table 2: Solubility Screening of this compound in Common Excipients

Excipient CategoryExcipientTarget Concentration (% w/v)Observed Solubility (mg/mL) at 25°CRemarks
Co-solvents Propylene Glycol (PG)100To be determined
Polyethylene Glycol 400 (PEG 400)100To be determined
Ethanol, Dehydrated100To be determined
Dimethyl Sulfoxide (DMSO)100To be determinedHigh, but consider toxicity for in vivo use
Surfactants Polysorbate 80 (Tween® 80)10To be determinedForms micellar solution
Polysorbate 20 (Tween® 20)10To be determined
Solutol® HS 1510To be determined
Cremophor® EL10To be determinedAssociated with hypersensitivity reactions
Complexing Agents Hydroxypropyl-β-Cyclodextrin (HP-β-CD)20To be determinedForms inclusion complex
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)20To be determined

Table 3: Composition of Prototype Formulations for In Vivo Studies

Formulation IDThis compound (mg/mL)Vehicle CompositionTotal Volume (mL)
RB-IV-001 (Co-solvent) 1.010% DMSO, 40% PEG 400, 50% Saline10
RB-IV-002 (Surfactant) 1.05% Polysorbate 80 in 5% Dextrose in Water (D5W)10
RB-IV-003 (Cyclodextrin) 1.015% HP-β-CD in Water for Injection (WFI)10

Table 4: Characterization of Prototype this compound Formulations

Formulation IDAppearancepHParticle Size (D₉₀, nm)Drug Concentration (mg/mL)Osmolality (mOsm/kg)
RB-IV-001 Clear, colorless solutionTo be determinedN/A (Solution)To be determinedTo be determined
RB-IV-002 Clear, colorless solutionTo be determinedTo be determinedTo be determinedTo be determined
RB-IV-003 Clear, colorless solutionTo be determinedN/A (Solution)To be determinedTo be determined

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to develop an IV formulation for this compound.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 4.5

  • HPLC grade water, acetonitrile, and formic acid

  • Vials, shaker, centrifuge, HPLC-UV system

Method:

  • Add an excess amount of this compound (e.g., 5-10 mg) to separate vials containing 1 mL of each aqueous buffer.

  • Cap the vials securely and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the mobile phase to a concentration within the calibration curve range.

  • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved this compound.

  • Perform the experiment in triplicate for each buffer.

Protocol 2: Excipient Solubility Screening

Objective: To assess the solubility of this compound in various pharmaceutically acceptable co-solvents, surfactants, and complexing agents.

Materials:

  • This compound

  • Excipients listed in Table 2

  • Vials, vortex mixer, shaker, centrifuge, HPLC-UV system

Method:

  • Prepare solutions of surfactants and complexing agents at their target concentrations (e.g., 10% w/v Polysorbate 80 in water).

  • Add an excess amount of this compound to 1 mL of each excipient or excipient solution in a vial.

  • Vortex each sample for 1 minute to facilitate initial dispersion.

  • Place the vials on a shaker at 25°C for 24 hours.

  • Process and analyze the samples as described in Protocol 1, steps 3-6, using an appropriate dilution factor for each excipient.

Protocol 3: Preparation of a Co-solvent-Based Intravenous Formulation (Example: RB-IV-001)

Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle suitable for IV administration in small animals.

Materials:

  • This compound (10 mg)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade (1.0 mL)

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade (4.0 mL)

  • 0.9% Sodium Chloride Injection, USP (Saline) (5.0 mL)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Method:

  • Weigh 10 mg of this compound into a sterile glass vial.

  • Add 1.0 mL of DMSO to the vial. Vortex until the compound is completely dissolved.

  • Add 4.0 mL of PEG 400 to the solution. Mix thoroughly until a homogenous solution is formed. This is the drug concentrate.

  • Slowly add the drug concentrate to 5.0 mL of saline with constant stirring. Note: Add the concentrate to the aqueous phase to minimize the risk of precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

  • Aseptically filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Store at 2-8°C, protected from light, until use. Confirm stability before dosing.

Visualizations: Workflow and Mechanism

Diagrams are essential for visualizing complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the formulation development workflow and a hypothetical mechanism of action.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Lead Formulation Selection cluster_3 Phase 4: In Vivo Evaluation A API Physicochemical Characterization (Solubility, pKa, Stability) C Excipient Solubility & Compatibility Screening A->C B Define Target Product Profile (Route, Dose, Species) B->C D Prepare Prototype Formulations (Co-solvents, Surfactants, etc.) C->D E Characterize Prototypes (Clarity, pH, Particle Size) D->E F In Vitro Analysis (Stability, Dilution Effects) E->F G Select Lead Formulation(s) F->G H Animal PK/Tox Studies G->H I Data Analysis & Final Formulation Confirmation H->I

Caption: Formulation development workflow for poorly soluble compounds.

G cluster_pathway Hypothetical Signaling Pathway Ligand External Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Inflammation) TF->Response RivulobirinB This compound (Hypothetical Inhibitor) RivulobirinB->Kinase2

Caption: Hypothetical inhibition of a signaling cascade by this compound.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of Rivulobirin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the investigation of the mechanism of action of Rivulobirin B, a novel (hypothetical) marine-derived natural product with putative anti-cancer properties. The following protocols and application notes outline a systematic approach, commencing with the characterization of its cytotoxic and pro-apoptotic activity, proceeding to the identification of its molecular target, and culminating in the elucidation of the downstream signaling pathways and in vivo validation.

Phase 1: Characterization of Cytotoxic and Pro-Apoptotic Effects of this compound

The initial phase of the study is designed to quantify the cytotoxic effects of this compound on various cancer cell lines and to determine if the observed cell death occurs via apoptosis.

Cell Viability Assessment using MTT Assay

This assay determines the dose-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h treatment
HeLaCervical Cancer5.2
A549Lung Cancer8.9
MCF-7Breast Cancer12.5
PC-3Prostate Cancer7.8
HCT116Colon Cancer4.6

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells

Treatment (24h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (5 µM)45.8 ± 3.535.1 ± 2.919.1 ± 1.7

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed HCT116 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.[2]

Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment and Harvesting: Treat HCT116 cells with this compound at the IC50 concentration for 24 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[3][4]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Phase 2: Identification of the Molecular Target of this compound

This phase aims to identify the direct cellular binding partner(s) of this compound.

Target Identification by Affinity Chromatography and Mass Spectrometry

This approach involves immobilizing this compound on a solid support to capture its binding proteins from cell lysates.

Experimental Protocol: Target Identification

  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate: Prepare a total protein lysate from a sensitive cell line (e.g., HCT116) under non-denaturing conditions.

  • Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.

  • Elution: After extensive washing to remove non-specific binders, elute the specifically bound proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).[6][7]

Phase 3: Elucidation of Downstream Signaling Pathways

Based on the identified target (hypothetically, a protein kinase), this phase will investigate the downstream signaling events affected by this compound.

Kinase Inhibition Assay

This in vitro assay will confirm the inhibitory effect of this compound on the activity of the identified target kinase.

Table 3: Hypothetical Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
Target Kinase X50
Related Kinase Y> 10,000
Unrelated Kinase Z> 10,000

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the recombinant target kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time to allow for substrate phosphorylation.

  • Detection: Quantify the kinase activity by measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).[8][9]

  • Data Analysis: Determine the IC50 value of this compound for the target kinase.

Western Blot Analysis of Signaling Pathway Modulation

This technique will be used to assess the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the target kinase.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat HCT116 cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target kinase, its phosphorylated form, and downstream effector proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12]

Phase 4: In Vivo Validation of Anti-Cancer Efficacy

This final phase will evaluate the anti-tumor activity of this compound in a preclinical animal model.

Xenograft Mouse Model

Table 4: Hypothetical In Vivo Efficacy of this compound in a HCT116 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500 ± 150-
This compound (10 mg/kg)600 ± 8060

Experimental Protocol: Xenograft Model

  • Cell Implantation: Subcutaneously inject HCT116 cells into the flank of immunodeficient mice (e.g., nude mice).[13][14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and vehicle control according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry to confirm target inhibition).[15]

Visualizations

experimental_workflow cluster_phase1 Phase 1: Phenotypic Characterization cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Pathway Elucidation cluster_phase4 Phase 4: In Vivo Validation p1_start Start with this compound p1_viability Cell Viability Assay (MTT) p1_start->p1_viability p1_apoptosis Apoptosis Assay (Annexin V/PI) p1_viability->p1_apoptosis p1_cellcycle Cell Cycle Analysis p1_apoptosis->p1_cellcycle p2_target_id Affinity Chromatography-MS p1_cellcycle->p2_target_id Identified Cytotoxic Activity p2_target_validation Target Validation p2_target_id->p2_target_validation p3_kinase_assay In Vitro Kinase Assay p2_target_validation->p3_kinase_assay Putative Target Identified p3_western_blot Western Blot Analysis p3_kinase_assay->p3_western_blot p4_xenograft Xenograft Mouse Model p3_western_blot->p4_xenograft Mechanism Hypothesized p4_end Efficacy Confirmed p4_xenograft->p4_end

Caption: Overall experimental workflow for the mechanism of action study of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase TargetKinaseX Target Kinase X RTK->TargetKinaseX RivulobirinB This compound RivulobirinB->TargetKinaseX Inhibition Akt Akt TargetKinaseX->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

logical_relationship Start Hypothesis: This compound is a novel anticancer agent Phase1 Phase 1: Confirm Cytotoxicity & Apoptosis Induction Start->Phase1 Initial Screening Phase2 Phase 2: Identify Molecular Target Phase1->Phase2 Positive Results Phase3 Phase 3: Elucidate Downstream Signaling Pathway Phase2->Phase3 Target Identified Phase4 Phase 4: Validate In Vivo Efficacy Phase3->Phase4 Pathway Confirmed Conclusion Conclusion: Mechanism of Action Established Phase4->Conclusion Efficacy Demonstrated

Caption: Logical flow of the this compound mechanism of action study design.

References

Application of Rivulobirin B in Antiviral Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "Rivulobirin B" and its potential applications in antiviral research have yielded no relevant scientific literature, clinical data, or experimental protocols. The compound "this compound" does not appear in published research databases, clinical trial registries, or chemical compound repositories.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. It is possible that "this compound" may be a novel, yet-to-be-published compound, a proprietary internal designation not in the public domain, or a potential misspelling of a different therapeutic agent.

Researchers, scientists, and drug development professionals seeking information on antiviral compounds are encouraged to verify the correct name and spelling of the substance of interest. If "this compound" is a newly discovered molecule, its antiviral properties and mechanisms of action would first need to be established and published in peer-reviewed scientific journals before detailed application notes and protocols can be developed.

For individuals interested in broad-spectrum antiviral agents, extensive research is available on compounds such as Ribavirin , a guanosine analog effective against a range of RNA and DNA viruses.[1][2][3] Clinical trials have demonstrated its efficacy against viruses like respiratory syncytial virus, Lassa fever virus, and in combination therapy for hepatitis C.[1][2][4] Its mechanisms of action are multifaceted and can vary depending on the specific virus and cell type.[1]

Another compound that appeared in initial searches due to phonetic similarity is Rivaroxaban . It is important to note that Rivaroxaban is an anticoagulant (blood thinner) and not an antiviral agent.[5][6][7][8][9] Its mechanism involves the direct inhibition of Factor Xa, a key enzyme in the blood coagulation cascade.[5][6][7][8][9]

Without any data on "this compound," it is not possible to provide the requested quantitative data tables, experimental protocols, or visualizations of signaling pathways or experimental workflows. We recommend confirming the compound's name and consulting scientific databases for any potential alternative spellings or related compounds.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Rivulobirin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of a novel compound, herein referred to as Rivulobirin B. The protocols outlined below describe a tiered approach, commencing with initial in vitro screening assays to establish a foundational understanding of the compound's activity, and progressing to more complex cell-based and in vivo models to elucidate its mechanisms of action and physiological relevance.

In Vitro Screening Assays

Initial in vitro assays are crucial for the preliminary assessment of a compound's anti-inflammatory potential. These methods are typically high-throughput and cost-effective, providing a basis for further investigation.

Inhibition of Protein Denaturation

Principle: Inflammation can induce protein denaturation. This assay measures the ability of a compound to inhibit heat-induced denaturation of proteins like bovine serum albumin (BSA) or egg albumin, serving as a quick indicator of anti-inflammatory activity.[1][2]

Protocol:

  • Prepare a reaction mixture containing 0.5 mL of 1% w/v albumin (BSA or egg albumin), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of varying concentrations of this compound.

  • A control group should be prepared without the test compound.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C for 10 minutes in a water bath.

  • After cooling, measure the absorbance of the samples at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation:

This compound Concentration (µg/mL)Absorbance (660 nm)% Inhibition of Protein Denaturation
ControlValue0
10ValueValue
50ValueValue
100ValueValue
Diclofenac (Standard)ValueValue
Membrane Stabilization Assay

Principle: The stabilization of red blood cell (RBC) membranes from hypotonicity-induced hemolysis can be an indicator of anti-inflammatory activity. This is because the RBC membrane is analogous to the lysosomal membrane, the rupture of which releases inflammatory mediators.

Protocol:

  • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.

  • Create a reaction mixture containing 1.0 mL of phosphate buffer (pH 7.4), 2.0 mL of hyposaline (0.36%), 0.5 mL of the RBC suspension, and 0.5 mL of various concentrations of this compound.

  • A control is prepared with saline instead of the test compound.

  • Incubate the mixtures at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]

Data Presentation:

This compound Concentration (µg/mL)Absorbance (560 nm)% Membrane Stabilization
ControlValue0
10ValueValue
50ValueValue
100ValueValue
Aspirin (Standard)ValueValue

Cell-Based Assays

Cell-based assays provide a more biologically relevant context to study the anti-inflammatory effects of this compound by using inflammatory cell models.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Principle: Macrophages (e.g., RAW 264.7 or THP-1 cell lines) are key players in the inflammatory response.[3] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation in these cells, leading to the production of pro-inflammatory mediators.[3][4] This assay measures the ability of this compound to inhibit the production of these mediators.

Protocol:

  • Culture RAW 264.7 or differentiated THP-1 cells in appropriate media.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]

  • Measure the production of Nitric Oxide (NO) in the supernatant using the Griess reagent.[5]

  • Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)NO (µM)Cell Viability (%)
Control (untreated)ValueValueValue100
LPS onlyValueValueValueValue
LPS + this compound (10 µM)ValueValueValueValue
LPS + this compound (50 µM)ValueValueValueValue
LPS + Dexamethasone (Standard)ValueValueValueValue
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Principle: The enzymes cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively.[1][2] This assay determines if this compound can inhibit the activity of these enzymes.

Protocol:

  • Utilize commercially available colorimetric or fluorometric COX and LOX inhibitor screening kits.

  • Follow the manufacturer's instructions, which typically involve incubating the purified enzyme with its substrate (arachidonic acid) in the presence and absence of this compound.

  • Measure the product formation to determine the inhibitory activity of the compound.

Data Presentation:

This compound Concentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)5-LOX Inhibition (%)
1ValueValueValue
10ValueValueValue
100ValueValueValue
Indomethacin (COX Standard)ValueValueN/A
Zileuton (LOX Standard)N/AN/AValue

Investigation of Inflammatory Signaling Pathways

To understand the molecular mechanisms underlying the anti-inflammatory effects of this compound, key signaling pathways involved in inflammation can be investigated.

NF-κB Signaling Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[6] Its activation leads to the transcription of numerous pro-inflammatory genes.[7] This investigation will determine if this compound exerts its effects by modulating this pathway.

Protocol (Western Blotting):

  • Treat LPS-stimulated macrophages with this compound as described in section 2.1.

  • Prepare whole-cell lysates and nuclear/cytoplasmic fractions.

  • Perform Western blot analysis to assess the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα, phosphorylated p65, and total p65 in both cytoplasmic and nuclear fractions. A decrease in phosphorylated forms or nuclear translocation of p65 would indicate inhibition.

MAPK Signaling Pathway

Principle: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also central to the inflammatory process.[8][9]

Protocol (Western Blotting):

  • Following the same treatment procedure as for the NF-κB pathway analysis, use Western blotting to measure the levels of phosphorylated and total p38, JNK, and ERK proteins. Inhibition of phosphorylation would suggest modulation of these pathways.

inflammatory_signaling_pathways LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway activates IKK IKK MyD88->IKK activates Nucleus Nucleus MAPK_pathway->Nucleus activates transcription factors IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_genes activates transcription RivulobirinB This compound RivulobirinB->MAPK_pathway inhibits RivulobirinB->IKK inhibits experimental_workflow start Start: Assess Anti-inflammatory Effects of this compound in_vitro_screening In Vitro Screening (Protein Denaturation, Membrane Stabilization) start->in_vitro_screening cell_based_assays Cell-Based Assays (LPS-induced inflammation in macrophages) in_vitro_screening->cell_based_assays Promising results mechanism_of_action Mechanism of Action Studies (NF-κB, MAPK pathways) cell_based_assays->mechanism_of_action Significant inhibition in_vivo_models In Vivo Models (Carrageenan Paw Edema, LPS Systemic Inflammation) mechanism_of_action->in_vivo_models end End: Comprehensive Profile of Anti-inflammatory Activity in_vivo_models->end

References

Application Notes and Protocols for Preclinical Anticancer Evaluation of Rivulobirin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rivulobirin B is a novel natural product with putative anticancer properties. These application notes provide a comprehensive experimental framework to systematically evaluate its efficacy and elucidate its mechanism of action in preclinical cancer models. The protocols outlined below detail essential in vitro assays to determine cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on key cancer-related signaling pathways. Furthermore, a general framework for subsequent in vivo studies is proposed.

Section 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effect on a panel of cancer cell lines. This will establish the concentration range for subsequent mechanistic studies.

Data Presentation: Dose-Response Cytotoxicity of this compound

The results of the cytotoxicity assay should be summarized in a table as follows:

Cell LineCancer TypeIC50 of this compound (µM) after 48hIC50 of Doxorubicin (µM) after 48h (Positive Control)
MCF-7Breast Cancer
MDA-MB-231Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
HeLaCervical Cancer
BJNormal Fibroblast

Experimental Protocol: MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., BJ fibroblasts)

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Section 2: Elucidation of Cell Death Mechanism - Apoptosis Assay

To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay is performed.[1][2][3]

Data Presentation: Apoptosis Induction by this compound

The quantitative data from the flow cytometry analysis should be presented in a table:

TreatmentConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control-
This compoundIC50/2
This compoundIC50
This compound2 x IC50
DoxorubicinPositive Control

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][4]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the indicated concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4]

Visualization: Apoptosis Assay Workflow

G start Seed and Treat Cells with this compound harvest Harvest Cells (Adherent and Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Section 3: Cell Cycle Analysis

To investigate whether this compound affects cell cycle progression, flow cytometry analysis with propidium iodide staining is performed.[5][6][7][8]

Data Presentation: Effect of this compound on Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle is tabulated:

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-
This compoundIC50/2
This compoundIC50
This compound2 x IC50
NocodazolePositive Control (G2/M arrest)

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[5][6][9]

Materials:

  • Cancer cell line of interest

  • This compound

  • Nocodazole (positive control for G2/M arrest)

  • Cold 70% Ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Visualization: Cell Cycle Analysis Workflow

G start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with PI and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for cell cycle analysis using propidium iodide.

Section 4: Investigation of Molecular Mechanisms - Western Blotting

Western blotting is used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.[10][11][12][13]

Data Presentation: Protein Expression Changes Induced by this compound

The relative protein expression levels, normalized to a loading control (e.g., β-actin), are presented in a table:

Target ProteinTreatment (IC50)Relative Expression (Fold Change vs. Control)
Apoptosis Markers
BaxThis compound
Bcl-2This compound
Cleaved Caspase-3This compound
Cleaved PARPThis compound
Cell Cycle Regulators
Cyclin D1This compound
CDK4This compound
p21This compound
p53This compound

Experimental Protocol: Western Blotting

This protocol details the detection of specific proteins in a cell lysate.[10][11][13]

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, Cyclin D1, CDK4, p21, p53, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[10][13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualization: Hypothetical Signaling Pathway Affected by this compound

Based on the potential for apoptosis induction and cell cycle arrest, a hypothetical signaling pathway is proposed.

G rivulobirin This compound p53 p53 Activation rivulobirin->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cdk4_cyclinD1 CDK4/Cyclin D1 Inhibition p21->cdk4_cyclinD1 g1_arrest G1 Phase Arrest cdk4_cyclinD1->g1_arrest caspase3 Caspase-3 Activation bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical p53-mediated pathway of this compound action.

Section 5: In Vivo Antitumor Efficacy

Following promising in vitro results, the antitumor efficacy of this compound should be evaluated in vivo using animal models.[14][15][16][17]

Experimental Design: Xenograft Mouse Model

Model:

  • Immunocompromised mice (e.g., nude or SCID mice).[15][17]

  • Subcutaneous injection of a human cancer cell line that was sensitive to this compound in vitro.

Treatment Groups:

  • Vehicle Control (e.g., saline or DMSO/PEG solution)

  • This compound (low dose)

  • This compound (high dose)

  • Positive Control (e.g., Doxorubicin)

Parameters to Measure:

  • Tumor volume (measured with calipers every 2-3 days)

  • Body weight (to monitor toxicity)

  • Survival analysis

  • At the end of the study, tumors can be excised for histological analysis and Western blotting to confirm the in vivo mechanism of action.

Data Presentation: In Vivo Antitumor Activity

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionChange in Body Weight (%)
Vehicle Control0
This compound (low dose)
This compound (high dose)
Doxorubicin

Visualization: In Vivo Experimental Workflow

G start Inject Cancer Cells Subcutaneously into Mice tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment (Vehicle, this compound, Positive Control) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Analysis: Tumor Weight, Histology, Western Blot monitor->endpoint

Caption: Workflow for in vivo xenograft model studies.

References

Rivaroxaban: A Chemical Biology Tool for Investigating Coagulation and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial query for "Rivulobirin B" did not yield relevant results in the scientific literature. The following application notes and protocols are provided for Rivaroxaban , a well-characterized and widely used chemical biology tool compound that aligns with the likely intended topic of inquiry.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Rivaroxaban as a potent and selective tool compound for studying the coagulation cascade and its interplay with other signaling pathways. Detailed protocols for key in vitro and cell-based assays are provided to facilitate its use in chemical biology research.

Introduction

Rivaroxaban is a direct, orally bioavailable inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its high affinity and selectivity for FXa make it an invaluable tool for investigating the roles of this protease in thrombosis, hemostasis, and inflammation. By potently and specifically blocking the activity of FXa, Rivaroxaban allows researchers to dissect the downstream consequences of FXa inhibition in various biological systems.

Mechanism of Action

Rivaroxaban binds directly and reversibly to the active site of both free and prothrombinase-bound Factor Xa.[3] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key step in the amplification of the coagulation cascade that ultimately leads to the formation of a fibrin clot.

Quantitative Data

The inhibitory potency of Rivaroxaban against Factor Xa has been well-characterized in various assays. The following table summarizes key quantitative data for Rivaroxaban.

ParameterValueSpeciesAssay ConditionsReference
IC50 0.7 nMHumanCell-free assay[1][2]
Ki 0.4 nMHumanCell-free assay[1][2]
IC50 (Prothrombinase activity) 2.1 nMHuman---[2][3]
IC50 (Endogenous FXa in plasma) 21 nMHuman---[2]
IC50 (Clot-associated FXa) 75 nMHuman---[3]

Signaling Pathways Modulated by Rivaroxaban

Beyond its primary role in the coagulation cascade, Rivaroxaban has been shown to modulate inflammatory signaling pathways, notably the NF-κB pathway.

Coagulation Cascade

Rivaroxaban's primary mechanism of action is the direct inhibition of Factor Xa, which is the converging point of the intrinsic and extrinsic coagulation pathways. By blocking Factor Xa, Rivaroxaban effectively halts the downstream generation of thrombin and subsequent fibrin clot formation.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X Factor X IXa->X TF Tissue Factor VIIa VIIa TF->VIIa VII VII VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Xa

Figure 1: Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.
NF-κB Signaling Pathway

Rivaroxaban has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] Studies have shown that Rivaroxaban can suppress the expression of downstream inflammatory mediators by modulating the activity of key components of this pathway, such as TLR4 and NF-κB p65.[5][6]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB p65 NFkB_nuc NF-κB p65 NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes Rivaroxaban Rivaroxaban Rivaroxaban->TLR4 Rivaroxaban->NFkB_nuc Inhibition of Translocation

Figure 2: Inhibitory effect of Rivaroxaban on the TLR4/NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of Rivaroxaban.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol describes a method to determine the inhibitory activity of Rivaroxaban against purified human Factor Xa using a chromogenic substrate.

Materials:

  • Purified Human Factor Xa

  • Rivaroxaban

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of Rivaroxaban in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the Rivaroxaban stock solution in Assay Buffer to create a range of test concentrations.

  • In a 96-well plate, add 20 µL of each Rivaroxaban dilution or vehicle control to triplicate wells.

  • Add 60 µL of Assay Buffer containing purified Human Factor Xa to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 20 µL of the chromogenic Factor Xa substrate to each well to initiate the reaction.

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the rate of substrate hydrolysis (V) for each concentration of Rivaroxaban.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the Rivaroxaban concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

FXa_Assay_Workflow A Prepare Rivaroxaban serial dilutions B Add Rivaroxaban/vehicle to 96-well plate A->B C Add purified Factor Xa B->C D Incubate at 37°C for 15 min C->D E Add chromogenic substrate D->E F Measure absorbance at 405 nm kinetically E->F G Calculate reaction rates F->G H Plot % inhibition vs. [Rivaroxaban] G->H I Determine IC50 value H->I

Figure 3: Workflow for the in vitro Factor Xa inhibition assay.
Prothrombin Time (PT) Assay

This assay measures the effect of Rivaroxaban on the clotting time of plasma.

Materials:

  • Citrated human plasma

  • Rivaroxaban

  • Thromboplastin reagent (containing tissue factor and calcium)

  • Coagulometer or water bath with a stopwatch

  • Control plasma

Procedure:

  • Prepare a stock solution of Rivaroxaban and create serial dilutions in a suitable buffer.

  • Spike citrated human plasma with different concentrations of Rivaroxaban or vehicle control.

  • Pre-warm the plasma samples and the thromboplastin reagent to 37°C.

  • Pipette 100 µL of the plasma sample into a pre-warmed cuvette.

  • Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start the timer.

  • Record the time in seconds for a fibrin clot to form.

  • Perform the assay in triplicate for each concentration.

  • Plot the clotting time against the concentration of Rivaroxaban.

Western Blot Analysis of NF-κB Pathway Activation

This protocol details the investigation of Rivaroxaban's effect on the expression and phosphorylation of key proteins in the NF-κB pathway in a suitable cell line (e.g., endothelial cells).

Materials:

  • Cell culture reagents

  • Rivaroxaban

  • Stimulating agent (e.g., TNF-α or LPS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TLR4, anti-NF-κB p65, anti-phospho-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of Rivaroxaban for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate agent (e.g., TNF-α) to activate the NF-κB pathway.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

  • Normalize the protein of interest to a loading control (e.g., β-actin).

Conclusion

Rivaroxaban is a powerful and specific chemical biology tool for probing the function of Factor Xa in both physiological and pathological processes. Its well-defined mechanism of action and quantifiable effects on coagulation and inflammatory signaling pathways make it an essential compound for researchers in thrombosis, hematology, and drug discovery. The protocols provided herein offer a starting point for utilizing Rivaroxaban to further elucidate the intricate roles of Factor Xa in cellular and systemic biology.

References

Application Notes and Protocols for Solubility and Stability Testing of Rivulobirin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulobirin B is a dicoumarin, a class of compounds known for a variety of biological activities. The successful development of any new chemical entity, including this compound, into a viable pharmaceutical product is critically dependent on its physicochemical properties. Among the most crucial of these are solubility and stability. Solubility influences bioavailability and the choice of formulation, while stability data are required to determine storage conditions, retest periods, and shelf life, ensuring the safety and efficacy of the drug substance and product.

These application notes provide detailed protocols for determining the solubility of this compound in various solvents and for conducting comprehensive stability studies in line with regulatory expectations. The methodologies are designed to be robust and to generate the data necessary for informed decision-making during the drug development process.

Part 1: Solubility Assessment of this compound

Objective: To determine the quantitative solubility of this compound in a range of common pharmaceutical solvents to guide formulation development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.

Materials and Equipment:

  • This compound (as a solid powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Dichloromethane)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solids.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates. The first few drops of the filtrate should be discarded to avoid any potential drug adsorption to the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the validated analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as RP-HPLC with UV detection, to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_analysis Analysis A Add excess this compound to vials B Add precise volume of solvent A->B C Seal vials and place in temperature-controlled shaker (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtrate to fall within calibration curve F->G H Quantify concentration using HPLC-UV G->H I Calculate Solubility (mg/mL) H->I G cluster_main This compound Stability Program cluster_studies Stability Studies cluster_formal Formal ICH Studies cluster_forced Forced Degradation cluster_analysis Analysis & Outcome Start Drug Substance Batch LongTerm Long-Term 25°C/60%RH or 30°C/65%RH Start->LongTerm Accelerated Accelerated 40°C/75%RH Start->Accelerated Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidative Oxidation (H₂O₂) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Analyze samples at time points using Stability-Indicating Method (Assay, Purity, Appearance) LongTerm->Analysis Accelerated->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome1 Establish Retest Period & Storage Conditions Analysis->Outcome1 Outcome2 Identify Degradation Products & Elucidate Pathways Analysis->Outcome2

Application Notes and Protocols for the Evaluation of Rivulobirin B in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the evaluation of Rivulobirin B, a novel compound with potential enzyme inhibitory activity. The following sections outline the necessary steps for characterizing the inhibitory profile of this compound against a target enzyme, including assay principles, experimental procedures, data analysis, and presentation. While the specific target enzyme for this compound is not defined here, these protocols are designed to be broadly applicable to common enzyme classes, such as viral polymerases or proteases, which are frequent targets in drug discovery.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing molecules that interfere with enzyme activity. The primary goal is to determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Assays can be performed in various formats, including fluorescence, absorbance, or luminescence-based methods. The choice of assay depends on the enzyme, its substrate, and the availability of suitable detection reagents.

General Experimental Workflow

The overall process for evaluating this compound as an enzyme inhibitor can be visualized as a multi-step workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound) primary_screen Primary Screening (Single Concentration) prep_reagents->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response If active data_analysis Data Analysis (Calculate % Inhibition, IC50) dose_response->data_analysis mechanism_study Mechanism of Action Studies (e.g., Enzyme Kinetics) data_analysis->mechanism_study Characterize further

Caption: General experimental workflow for evaluating this compound.

Detailed Protocols

Materials and Reagents
  • Target Enzyme: Purified recombinant enzyme of interest.

  • Substrate: Specific substrate for the target enzyme. This may be a chromogenic, fluorogenic, or unlabeled substrate depending on the detection method.

  • This compound: Stock solution of known concentration, typically in DMSO.

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES) containing necessary salts (e.g., MgCl2, NaCl) and additives (e.g., DTT, BSA).

  • Positive Control Inhibitor: A known inhibitor of the target enzyme.

  • Negative Control: Vehicle (e.g., DMSO).

  • Detection Reagent: Reagent to detect product formation or substrate consumption (if required).

  • Microplates: 96- or 384-well plates suitable for the plate reader.

  • Plate Reader: Capable of measuring absorbance, fluorescence, or luminescence.

Protocol for Primary Screening of this compound

This protocol is designed to quickly assess if this compound has any inhibitory activity at a single, high concentration.

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of the target enzyme in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

    • Prepare a working solution of this compound at a high concentration (e.g., 100 µM) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

    • Prepare a working solution of the positive control inhibitor.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of the this compound working solution.

    • Positive Control Wells: Add 10 µL of the positive control inhibitor working solution.

    • Negative Control (100% activity) Wells: Add 10 µL of vehicle (e.g., assay buffer with the same percentage of DMSO as the test wells).

    • Blank (0% activity) Wells: Add 10 µL of assay buffer.

  • Enzyme Addition:

    • Add 40 µL of the enzyme working solution to all wells except the blank wells. Add 40 µL of assay buffer to the blank wells.

    • Incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction:

    • Add 50 µL of the substrate working solution to all wells to start the reaction.

  • Incubation and Detection:

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative_Control - Signal_Blank))

Protocol for IC50 Determination of this compound

If this compound shows significant inhibition in the primary screen, a dose-response experiment is performed to determine its IC50 value.

  • Prepare Serial Dilutions of this compound:

    • Prepare a series of dilutions of this compound in assay buffer. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Setup:

    • Follow the same procedure as the primary screening, but instead of a single concentration of this compound, add 10 µL of each dilution to the respective wells.

  • Enzyme Addition, Reaction Initiation, and Detection:

    • Follow steps 3, 4, and 5 from the primary screening protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison.

Table 1: Primary Screening of this compound

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound100Calculated Value
Positive ControlConcentrationCalculated Value

Table 2: IC50 Value of this compound

CompoundIC50 (µM) [95% CI]Hill Slope
This compoundCalculated ValueCalculated Value
Positive ControlKnown ValueKnown Value

Mechanism of Action Studies

To understand how this compound inhibits the enzyme, further kinetic studies can be performed. This typically involves measuring the initial reaction rates at different substrate concentrations in the presence of various concentrations of this compound.

mechanism_of_action cluster_kinetics Enzyme Kinetic Assays cluster_analysis Data Analysis cluster_interpretation Interpretation vary_substrate Vary Substrate Concentration measure_rates Measure Initial Reaction Rates vary_substrate->measure_rates vary_inhibitor Vary this compound Concentration vary_inhibitor->measure_rates lineweaver_burk Lineweaver-Burk Plot measure_rates->lineweaver_burk michaelis_menten Michaelis-Menten Plot measure_rates->michaelis_menten competitive Competitive lineweaver_burk->competitive non_competitive Non-competitive lineweaver_burk->non_competitive uncompetitive Uncompetitive lineweaver_burk->uncompetitive

Caption: Workflow for determining the mechanism of inhibition.

Protocol for Enzyme Kinetic Studies:
  • Assay Setup:

    • Prepare a matrix of reaction conditions in a 96-well plate. Each row will have a fixed concentration of this compound (including a zero-inhibitor control), and each column will have a different concentration of the substrate.

    • Add this compound and the enzyme to the wells and incubate as before.

    • Initiate the reaction by adding the substrate.

  • Data Collection:

    • Measure the reaction progress over time in kinetic mode on the plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each combination of substrate and inhibitor concentration from the linear portion of the progress curve.

    • Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.

    • The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

Table 3: Summary of Kinetic Parameters for this compound

This compound (µM)Vmax (µM/min)Km (µM)
0ValueValue
Conc. 1ValueValue
Conc. 2ValueValue
Conc. 3ValueValue

Conclusion

These protocols provide a robust framework for the initial characterization of this compound as an enzyme inhibitor. Adherence to these guidelines will ensure the generation of high-quality, reproducible data that can effectively guide further drug development efforts. It is crucial to optimize assay conditions for the specific enzyme-substrate system being investigated.

Troubleshooting & Optimization

Technical Support Center: Rivulobirin B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Rivulobirin B extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a novel secondary metabolite with significant potential in drug development. Its primary known source is the marine bacterium Pseudoruegeria sp. M32A2M. The yield of this compound can be influenced by the growth conditions and genetic makeup of the bacterium.

Q2: Which extraction methods are most effective for this compound?

A2: The choice of extraction method can significantly impact the yield and purity of this compound. Both conventional and modern techniques have been explored. Solvent extraction, particularly with ethanol or methanol, is a common starting point.[1][2] Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown promise in improving extraction efficiency and reducing extraction time.[1][3][4][5]

Q3: How can I improve the efficiency of my solvent extraction for this compound?

A3: To enhance solvent extraction efficiency, consider optimizing the following parameters: solvent type, solvent-to-solid ratio, temperature, and extraction time.[6] For instance, using a gradient of solvents from non-polar to polar can help in selectively extracting this compound. Additionally, increasing the temperature can improve solubility and extraction kinetics, but be cautious as high temperatures can degrade thermolabile compounds.[1][7]

Q4: What are the common causes of low this compound yield?

A4: Low yields can stem from several factors, including:

  • Suboptimal Extraction Parameters: Incorrect choice of solvent, temperature, or extraction time can lead to incomplete extraction.[7]

  • Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during the extraction process.[7]

  • Inefficient Cell Lysis: The bacterial cell wall of Pseudoruegeria sp. M32A2M may not be sufficiently disrupted to release the intracellular this compound.

  • Source Material Variability: The concentration of this compound in the bacterial culture can vary depending on growth conditions, media composition, and the age of the culture.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction.

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, water).[7][8]Identification of a solvent that provides optimal solubility and extraction of this compound.
Suboptimal Temperature Perform extractions at different temperatures (e.g., room temperature, 40°C, 60°C) to assess thermal effects on yield.[6][7]Determine the optimal temperature that maximizes yield without causing degradation.
Insufficient Extraction Time Conduct a time-course experiment, analyzing the extract at various time points (e.g., 1, 2, 4, 6, 12, 24 hours).Find the minimum time required for maximum extraction, saving time and energy.
Poor Cell Disruption Employ mechanical (e.g., sonication, bead beating) or enzymatic (e.g., lysozyme) cell lysis methods prior to solvent extraction.[5]Increased release of intracellular this compound, leading to a higher yield.
Issue 2: Inconsistent Yields Between Batches
Potential Cause Troubleshooting Step Expected Outcome
Variability in Bacterial Culture Standardize the culture conditions, including media composition, pH, temperature, aeration, and harvest time.[7]Consistent production of this compound in the bacterial biomass.
Inconsistent Sample Preparation Ensure uniform biomass drying (e.g., freeze-drying) and grinding to a consistent particle size before extraction.[5]Uniform exposure of the biomass to the extraction solvent, leading to reproducible results.
Solvent Quality Use high-purity solvents and verify their consistency between batches.Minimized variability in extraction efficiency due to solvent impurities.
Issue 3: Presence of Impurities in the Extract
Potential Cause Troubleshooting Step Expected Outcome
Non-selective Solvent Employ a multi-step extraction using solvents of different polarities to fractionate the extract and isolate this compound.[2]A purer extract with fewer co-extracted compounds.
Co-extraction of Pigments or Lipids Perform a preliminary wash with a non-polar solvent like hexane to remove lipids before the main extraction.Reduced contamination from highly non-polar impurities.
Degradation Products Optimize extraction conditions (e.g., lower temperature, shorter duration, use of antioxidants) to minimize the formation of degradation artifacts.[7]An extract containing a higher proportion of intact this compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Harvest the Pseudoruegeria sp. M32A2M biomass by centrifugation. Lyophilize the cell pellet to obtain a dry powder.

  • Extraction Setup: Suspend 1 gram of the dried biomass in 20 mL of 80% ethanol in a glass beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath. Perform the extraction at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.[4]

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the cell debris.

  • Concentration: Collect the supernatant and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Solid-Phase Extraction (SPE) for Purification
  • Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove highly polar impurities.

  • Elution: Elute the semi-purified this compound from the cartridge using a stronger solvent (e.g., 80% methanol in water).

  • Analysis: Analyze the collected fractions using HPLC or a similar technique to identify the fractions containing pure this compound.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Culture Bacterial Culture (Pseudoruegeria sp. M32A2M) Centrifuge Centrifugation Culture->Centrifuge Lyophilize Lyophilization Centrifuge->Lyophilize Biomass Dry Biomass Lyophilize->Biomass Solvent Add Solvent (e.g., 80% Ethanol) Biomass->Solvent UAE Ultrasound-Assisted Extraction (UAE) Solvent->UAE Separate Centrifugation/ Filtration UAE->Separate Crude Crude Extract Separate->Crude SPE Solid-Phase Extraction (SPE) Crude->SPE HPLC HPLC Analysis SPE->HPLC Pure Pure this compound HPLC->Pure

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_yield cluster_extraction_params Extraction Parameters cluster_sample_prep Sample Preparation cluster_degradation Compound Stability Start Low this compound Yield Solvent Optimize Solvent Start->Solvent Temp Optimize Temperature Start->Temp Time Optimize Time Start->Time Lysis Improve Cell Lysis Start->Lysis Culture Standardize Culture Start->Culture Protect Protect from Light/Heat Start->Protect pH Control pH Start->pH End Optimal Yield Achieved Solvent->End Improved Yield Temp->End Improved Yield Time->End Improved Yield Lysis->End Improved Yield Culture->End Improved Yield Protect->End Improved Yield pH->End Improved Yield

Caption: Troubleshooting logic for addressing low this compound yield.

It is important to note that the biosynthesis of B vitamins, such as Riboflavin (Vitamin B2), involves complex enzymatic pathways.[9][10][11] While the specific pathway for this compound is yet to be elucidated, understanding related pathways can provide insights into optimizing its production in the source organism. For instance, precursor feeding strategies, based on the known biosynthesis of similar compounds, could be a viable approach to enhance the yield.

References

Technical Support Center: Navigating Challenges in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for natural product synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during complex organic synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem: Low or No Product Yield

A low yield of the desired product is a frequent challenge in multi-step synthesis. The following guide offers a systematic approach to diagnosing and resolving this issue.

Initial Checks:

  • Verify Starting Materials:

    • Question: Are you certain about the purity and identity of your starting materials and reagents?

    • Answer: Impurities in starting materials can interfere with the reaction. It is advisable to re-purify or re-characterize your starting materials if there is any doubt. Techniques like NMR, mass spectrometry, and elemental analysis can confirm the identity and purity.

  • Reaction Conditions:

    • Question: Were the reaction conditions (temperature, pressure, atmosphere) maintained correctly throughout the experiment?

    • Answer: Deviations from the optimal conditions can significantly impact the reaction outcome. Use calibrated equipment and monitor the reaction parameters closely. For air- or moisture-sensitive reactions, ensure proper inert atmosphere techniques are employed.[1]

Troubleshooting Workflow:

The following diagram illustrates a typical workflow for troubleshooting a low-yield reaction.

low_yield_troubleshooting start Low/No Yield check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions start->check_conditions tlc_nmr Analyze Crude Reaction Mixture (TLC, NMR) check_sm->tlc_nmr check_conditions->tlc_nmr product_present Is Product Present? tlc_nmr->product_present optimize Optimize Reaction Conditions product_present->optimize Yes workup_issue Investigate Workup Procedure product_present->workup_issue No success Improved Yield optimize->success degradation Product Degradation? workup_issue->degradation side_reaction Identify Side Products revisit_route Re-evaluate Synthetic Route side_reaction->revisit_route degradation->side_reaction No modify_workup Modify Workup degradation->modify_workup Yes modify_workup->success

Caption: Troubleshooting workflow for low-yield reactions.

Problem: Unexpected Side Products

The formation of unexpected side products can complicate purification and reduce the yield of the desired compound.

Diagnostic Steps:

  • Characterize the Byproduct: Isolate and characterize the major side products using spectroscopic techniques (NMR, MS, IR). Understanding the structure of the byproduct can provide insights into the undesired reaction pathway.

  • Review the Reaction Mechanism: Re-examine the reaction mechanism to identify potential side reactions. Consider factors like reactive intermediates, competing reaction pathways, and the stability of reagents.

Common Causes and Solutions:

Cause Solution
Competing Reactions Modify reaction conditions (temperature, solvent, catalyst) to favor the desired pathway.
Reactive Intermediates Use scavengers to trap reactive intermediates or alter the reaction conditions to minimize their formation.
Reagent Decomposition Ensure the purity and stability of all reagents. Use freshly prepared or purified reagents if necessary.

Problem: Difficulty with Product Purification

Even with a successful reaction, isolating the pure product can be a significant hurdle.

Common Purification Issues and Solutions:

  • Emulsions during Extraction:

    • Question: How can I break an emulsion that forms during aqueous workup?

    • Answer: Several techniques can be employed to manage emulsions. Adding brine can increase the ionic strength of the aqueous layer, which often helps to break the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective.[2]

  • Co-eluting Impurities in Chromatography:

    • Question: My product and a major impurity have very similar polarities and are difficult to separate by column chromatography. What can I do?

    • Answer: Try a different stationary phase (e.g., alumina, C18) or a different solvent system. Sometimes, derivatizing the product or the impurity to alter its polarity can facilitate separation. High-performance liquid chromatography (HPLC) may be necessary for challenging separations.

The following diagram illustrates a decision-making process for optimizing chromatographic separations.

chromatography_optimization start Poor Separation in Column Chromatography change_solvent Modify Solvent System (Gradient, Polarity) start->change_solvent change_stationary Change Stationary Phase (e.g., Alumina, C18) change_solvent->change_stationary Still Poor Separation success Successful Separation change_solvent->success Improved Separation derivatize Derivatize Product or Impurity change_stationary->derivatize Still Poor Separation change_stationary->success Improved Separation hplc Utilize HPLC derivatize->hplc Still Poor Separation derivatize->success Improved Separation hplc->success

Caption: Decision tree for optimizing chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion and appears to have stalled. What should I do?

A1: A stalled reaction can be due to several factors. First, check for the degradation of reagents or catalysts, especially if they are known to be unstable. You can try adding a fresh portion of the limiting reagent or catalyst. If that doesn't work, consider that the reaction may be reversible and has reached equilibrium. In this case, you might need to remove a byproduct to drive the reaction forward. Monitoring the reaction by TLC or LC-MS can help determine if the reaction is truly stalled or just very slow.[1]

Q2: I have to perform a reaction with a water-sensitive reagent, but my starting material has low solubility in anhydrous solvents. What are my options?

A2: This is a common challenge. You could try to find a co-solvent system that dissolves your starting material while being compatible with the water-sensitive reagent. Alternatively, you might be able to use a phase-transfer catalyst to bring the reagent into the organic phase where your starting material is dissolved. In some cases, a solvent with a small, controlled amount of a protic co-solvent can be used, but this requires careful optimization.

Q3: How can I improve the stereoselectivity of my reaction?

A3: Improving stereoselectivity often involves modifying the catalyst or reagents. For reactions involving chiral catalysts, you can screen different ligands to find one that provides better stereocontrol. The reaction temperature can also have a significant impact on stereoselectivity, with lower temperatures often leading to higher selectivity. The choice of solvent can also influence the transition state geometry and thus the stereochemical outcome.

Experimental Protocols

Below are generalized protocols for common reactions encountered in natural product synthesis.

Protocol 1: Suzuki Cross-Coupling

This protocol describes a typical procedure for a palladium-catalyzed Suzuki cross-coupling reaction.

Step Procedure
1. Reagent Preparation In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
2. Solvent and Base Addition Add a degassed solvent (e.g., toluene, dioxane, or DMF) and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃ or K₃PO₄, 2.0 equiv).
3. Reaction Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
4. Workup Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
5. Purification Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of a Ketone to a Secondary Alcohol

This protocol outlines the use of sodium borohydride for the reduction of a ketone.

Step Procedure
1. Dissolving the Ketone Dissolve the ketone (1.0 equiv) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
2. Cooling Cool the solution to 0 °C in an ice bath.
3. Addition of Reducing Agent Slowly add sodium borohydride (NaBH₄, 1.1 equiv) in small portions. Be cautious as the reaction can be exothermic and may produce hydrogen gas.
4. Reaction Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.
5. Quenching Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
6. Extraction Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
7. Purification Filter and concentrate the organic layer. Purify the resulting alcohol by flash chromatography if necessary.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and yields for the protocols described above. Note that these are generalized values and optimal conditions will vary for specific substrates.

Reaction Catalyst/Reagent Solvent Temperature (°C) Typical Yield (%)
Suzuki Cross-CouplingPd(PPh₃)₄Toluene/H₂O10070-95
Ketone ReductionNaBH₄Methanol0 to 2585-99

References

Technical Support Center: Optimizing HPLC Conditions for Rivulobirin B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Where should I start with developing an HPLC method for Rivulobirin B?

A1: Begin with a literature search for compounds with similar structures. Based on related molecules, a good starting point is a reversed-phase C18 column. Initial mobile phases could consist of acetonitrile or methanol and water (or a buffer). Gradient elution is often a good strategy for unknown compounds to determine the approximate elution time.

Q2: What are the key parameters to optimize for this compound analysis?

A2: The most critical parameters to optimize are:

  • Mobile Phase Composition: The ratio of organic solvent to aqueous buffer will significantly impact retention time and resolution.

  • pH of the Mobile Phase: The pH can affect the ionization state of this compound, influencing its retention and peak shape.

  • Column Chemistry and Dimensions: Different stationary phases (C18, C8, Phenyl, etc.) will offer varying selectivity. Column length, internal diameter, and particle size will affect efficiency and backpressure.

  • Flow Rate: This affects analysis time, resolution, and backpressure.

  • Column Temperature: Temperature can influence viscosity of the mobile phase and selectivity.

Q3: My peak shape for this compound is poor (tailing or fronting). What can I do?

A3: Poor peak shape is a common issue in HPLC.[1][2][3]

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.[1][2][3] Try adjusting the mobile phase pH to ensure the analyte is in a single ionic form. Adding a small amount of a competing base or acid to the mobile phase can also help. If the problem persists, the issue might be a degraded column.

  • Peak Fronting: This is often a sign of column overload. Try injecting a smaller sample volume or a more dilute sample. It can also be caused by a sample solvent that is stronger than the mobile phase.

Troubleshooting Guides

Issue 1: High Backpressure

High backpressure is a frequent problem in HPLC systems and can lead to leaks or damage to the pump and column.[1][2][4]

Potential Cause Troubleshooting Step
Blockage in the system Systematically disconnect components (start from the detector and move backward) to identify the source of the blockage. A significant pressure drop when a component is removed indicates it is the source of the high pressure.
Clogged column frit Try back-flushing the column (if the manufacturer allows). If this doesn't resolve the issue, the frit may need to be replaced.
Precipitation of buffer or sample Ensure the mobile phase components are fully soluble in all proportions used in your gradient. Filter all samples and mobile phases before use.
Inappropriate flow rate Verify that the flow rate is appropriate for the column dimensions and particle size.
Issue 2: Inconsistent Retention Times

Shifting retention times can make peak identification and quantification unreliable.[1][3]

Potential Cause Troubleshooting Step
Inconsistent mobile phase preparation Prepare fresh mobile phase for each run and ensure accurate measurements. Use a high-precision balance and volumetric flasks.
Pump malfunction Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate.[3] A system suitability test can help identify pump issues.
Column degradation Column performance can degrade over time.[2] Try washing the column with a strong solvent or replace it if necessary.
Temperature fluctuations Use a column oven to maintain a stable temperature.[1][3]

Experimental Protocols

General Protocol for HPLC Method Development for this compound

This protocol provides a general workflow for developing a new HPLC method.

  • Analyte Characterization:

    • Determine the solubility of this compound in various solvents (e.g., acetonitrile, methanol, water). A mixture of 75:25 (v/v) acetonitrile:water has been found effective for similar compounds.[5]

    • Determine the UV-Visible spectrum to identify the optimal wavelength for detection. Wavelengths around 250 nm have been used for related structures.[5][6][7][8]

  • Initial Chromatographic Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% B to 95% B over 20 minutes) to determine the elution profile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the predetermined maximum absorbance wavelength.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Based on the initial run, adjust the gradient to improve resolution around the peak of interest.

    • Optimize the mobile phase pH to improve peak shape.

    • If necessary, screen different column chemistries (e.g., C8, Phenyl) to improve selectivity.

    • Once a suitable separation is achieved, the method can be converted to an isocratic elution for faster run times if all analytes elute close together.

Example HPLC Parameters for a Rivaroxaban-like Compound

The following table summarizes HPLC conditions that have been successfully used for compounds structurally similar to this compound and can serve as a starting point.

Parameter Condition 1 [5]Condition 2 [7]Condition 3 [9]
Column Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm)Nucleosil C18 (250 x 4.6 mm, 5 µm)Atlantis C18 (150 x 4.6 mm)
Mobile Phase 70:30 (v/v) Monobasic potassium phosphate (pH 2.9) : Acetonitrile50:50 (v/v) Acetonitrile : WaterA: 0.05 M KH2PO4 (pH 4.2), B: Acetonitrile
Elution IsocraticIsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 249 nm251 nm207 nm
Column Temp. AmbientAmbient40°C
Retention Time ~12 min~4.9 minNot specified

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation HPLC_System HPLC System Injection SamplePrep->HPLC_System MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC_System Chromatogram Data Acquisition (Chromatogram) HPLC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for HPLC analysis.

Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peaks Peak Shape Issues cluster_retention Retention Time Issues Problem Identify Chromatographic Problem HighPressure High Pressure? Problem->HighPressure PeakTailing Peak Tailing? Problem->PeakTailing RT_Shift Retention Time Shift? Problem->RT_Shift CheckBlockage Check for Blockages HighPressure->CheckBlockage Yes CleanColumn Clean/Replace Column CheckBlockage->CleanColumn AdjustpH Adjust Mobile Phase pH PeakTailing->AdjustpH Yes CheckOverload Check for Column Overload AdjustpH->CheckOverload CheckMobilePhase Verify Mobile Phase Prep RT_Shift->CheckMobilePhase Yes CheckPump Inspect Pump CheckMobilePhase->CheckPump

Caption: Decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Overcoming Solubility Issues of Rivulobirin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Rivulobirin B in aqueous solutions.

Disclaimer: Specific experimental data on the aqueous solubility of this compound is limited. The guidance provided here is based on the known chemical properties of this compound as a dicoumarin and on established principles for enhancing the solubility of poorly water-soluble compounds.[1][2][3] Researchers should empirically determine the optimal conditions for their specific experimental setup.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and use of this compound solutions for in vitro and in vivo experiments.

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound is a hydrophobic compound, and like many dicoumarin derivatives, it is practically insoluble in water.[1][3] Direct dissolution in aqueous buffers is unlikely to be successful. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent.

Recommended Action:

Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[4]

  • Rationale: DMSO is a powerful organic solvent capable of dissolving many hydrophobic compounds.[5] this compound is known to be soluble in DMSO.[1][6]

  • Procedure:

    • Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex vigorously for 1-2 minutes. Gentle warming or brief sonication in a water bath can aid dissolution.

    • Visually inspect the solution to ensure no solid particles remain.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a co-solvent like DMSO.[7]

Recommended Actions:

  • Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

  • Optimize Co-solvent Concentration: While keeping the DMSO concentration as low as possible to avoid artifacts in biological assays (typically <0.5%), a slight increase may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[8][9]

  • Utilize Solubility Enhancers:

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[10] A typical starting concentration is 0.01% to 0.1% in the final aqueous solution.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[10]

  • Adjust pH: The predicted pKa of this compound is approximately 5.48, suggesting it is a weakly acidic compound.[1][6] Increasing the pH of your aqueous buffer to above 7.5 may deprotonate the molecule, forming a more soluble salt. However, the impact of pH on the stability and activity of the compound and the biological system must be considered.[12]

Q3: I'm observing inconsistent or lower-than-expected activity in my cell-based assays. Could this be related to solubility?

A3: Yes, poor aqueous solubility can lead to several issues that affect bioassay results.[9]

  • Precipitation over Time: The compound may slowly precipitate out of the cell culture medium during incubation, reducing the effective concentration available to the cells.[4]

  • Non-Specific Binding: Hydrophobic compounds like this compound can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates), which also lowers the effective concentration.[4]

  • Compound Aggregation: At concentrations above the solubility limit, molecules can form aggregates, which may have altered biological activity or be unavailable to the target.

Recommended Actions:

  • Visually Inspect for Precipitation: Before and after experiments, carefully inspect your assay plates for any signs of compound precipitation.

  • Use Low-Binding Labware: Utilize polypropylene or other low-protein-binding plates and tubes to minimize adsorption.

  • Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) to the assay medium can help prevent both non-specific binding and aggregation.[4]

  • Measure Compound Concentration: If feasible, use an analytical method like HPLC to measure the concentration of this compound in your assay medium at the beginning and end of the incubation period to assess its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound?

A1: Based on available data, 100% DMSO is the recommended starting solvent for preparing high-concentration stock solutions of this compound.[1][6]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO varies significantly between cell types. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment, where cells are treated with the same concentrations of DMSO as used for your compound dilutions. For sensitive assays, it is advisable to keep the final DMSO concentration at or below 0.1%.[8]

Q3: How can I determine the aqueous solubility of this compound myself?

A3: The "shake-flask" method is the gold standard for determining the equilibrium thermodynamic solubility of a compound.[4] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: My in vivo study requires a higher concentration of this compound than I can achieve with simple co-solvents. What are my options?

A4: For preclinical and in vivo studies, more advanced formulation strategies are often necessary to achieve the required dose. These include:

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.[10][13]

  • Solid Dispersions: The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, which can enhance solubility and dissolution.[13][14]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents to improve absorption.[14]

Data Presentation

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Final ConcentrationNotes
DMSO (Dimethyl Sulfoxide)< 0.5%Most common; can have biological effects at higher concentrations.[8]
Ethanol< 1%Can cause protein precipitation at higher concentrations.
PEG 400 (Polyethylene Glycol)1-5%Generally well-tolerated; can increase viscosity.
Propylene Glycol1-5%Often used in combination with other solvents.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionTypical Fold Increase in SolubilityKey Considerations
Co-solvents Reduces the polarity of the aqueous solvent.[10]2 - 50Simple to implement; potential for solvent toxicity.
pH Adjustment Ionizes the drug to form a more soluble salt.[12]10 - 1000+Only applicable to ionizable drugs; pH must be compatible with the biological system.
Surfactants Forms micelles that encapsulate the drug.[10]5 - 500Effective at low concentrations; choice of surfactant is critical.
Cyclodextrins Forms inclusion complexes with the drug.[10][15]10 - 5000High efficiency; can alter drug-protein binding interactions.
Nanonization Increases surface area, leading to faster dissolution.[13]N/A (improves dissolution rate)Requires specialized equipment; suitable for oral and parenteral formulations.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of your aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) that has low compound binding properties. Discard the first few drops to saturate any binding sites on the filter.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a solution of this compound using HP-β-CD.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a stock solution (e.g., 40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Complexation: Add this compound powder directly to the HP-β-CD solution. The amount to add should be determined based on the desired final concentration and the expected complexation efficiency (this may require optimization).

  • Equilibration: Stir or shake the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • Clarification: Centrifuge the solution to remove any undissolved compound. The resulting supernatant contains the solubilized this compound-cyclodextrin complex.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

Visualizations

TroubleshootingWorkflow start Start: this compound precipitates from aqueous solution check_conc Is the final concentration above the expected solubility limit? start->check_conc lower_conc Action: Lower the final working concentration check_conc->lower_conc Yes check_solvent Is the co-solvent (e.g., DMSO) concentration optimal? check_conc->check_solvent No end_solved End: Solubility issue resolved lower_conc->end_solved adjust_solvent Action: Increase co-solvent slightly (e.g., from 0.1% to 0.5%) and run vehicle control check_solvent->adjust_solvent No add_enhancer Action: Add a solubility enhancer to the aqueous buffer check_solvent->add_enhancer Yes, still precipitates adjust_solvent->end_solved enhancer_type Choose Enhancer Type add_enhancer->enhancer_type end_unsolved Consider advanced formulation (e.g., nanosuspension) add_enhancer->end_unsolved If still unresolved surfactant Surfactant (e.g., 0.05% Tween-80) enhancer_type->surfactant cyclodextrin Cyclodextrin (e.g., 10 mM HP-β-CD) enhancer_type->cyclodextrin surfactant->end_solved cyclodextrin->end_solved

Caption: Troubleshooting workflow for this compound precipitation.

SolubilityStrategyDecisionTree start Goal: Increase Aqueous Solubility of this compound application What is the application? start->application invitro In Vitro Assay (e.g., Cell Culture) application->invitro In Vitro invivo In Vivo Study (e.g., Animal Dosing) application->invivo In Vivo invitro_strategy Select In Vitro Strategy invitro->invitro_strategy invivo_strategy Select In Vivo Formulation invivo->invivo_strategy cosolvent Co-solvent Optimization (e.g., DMSO, PEG 400) invitro_strategy->cosolvent Simple & Quick ph_adjust pH Adjustment (if compatible) invitro_strategy->ph_adjust If Ionizable complexation Complexation Agents invitro_strategy->complexation High Increase Needed nanosuspension Nanosuspension invivo_strategy->nanosuspension High Drug Load solid_dispersion Amorphous Solid Dispersion invivo_strategy->solid_dispersion Oral Delivery sedds Lipid-Based (SEDDS) invivo_strategy->sedds Lipophilic Drug

Caption: Decision tree for selecting a solubility enhancement strategy.

References

"troubleshooting Rivulobirin B instability in cell culture media"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rivulobirin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues of this compound in cell culture media. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the effective application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. Could this be due to instability?

A1: Yes, inconsistent results or a reduction in efficacy are common indicators of compound instability in cell culture media. This compound, as a dicoumarin derivative, may be susceptible to degradation under typical cell culture conditions (e.g., 37°C, aqueous media), leading to a decrease in its effective concentration over the course of your experiment.

Q2: What are the primary factors that can contribute to the degradation of this compound in cell culture media?

A2: Several factors can influence the stability of this compound:

  • pH: The physiological pH of most cell culture media (typically 7.2-7.4) can facilitate the hydrolysis of the lactone rings present in the dicoumarin structure.

  • Temperature: Incubation at 37°C can accelerate the rate of chemical degradation.

  • Light Exposure: Coumarin-related compounds can be susceptible to photodegradation. Exposure of your media containing this compound to light, especially UV light, should be minimized.

  • Reactive Components in Media: Certain components in the media, particularly in the presence of serum, can contribute to oxidative degradation. Phenolic compounds, in general, can be prone to oxidation.

Q3: How can I determine if this compound is degrading in my specific cell culture setup?

A3: The most direct way to assess the stability of this compound is to perform a time-course experiment. Incubate this compound in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO₂). Collect aliquots of the medium at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time is indicative of degradation.

Q4: What are some immediate practical steps I can take to minimize the instability of this compound?

A4: To mitigate potential degradation, consider the following:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute it into the culture medium immediately before each experiment. Avoid using diluted solutions that have been stored for extended periods.

  • Minimize Light Exposure: Protect your stock solutions and cell cultures from light by using amber vials and covering culture plates or flasks with foil.

  • Control Incubation Time: If possible, design your experiments to minimize the incubation time of this compound with the cells. For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

  • Consider Serum-Free Media: If your experimental design and cell line permit, using serum-free media can sometimes reduce enzymatic degradation.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various common cell culture conditions. This data is representative and intended to guide troubleshooting. Actual stability may vary based on specific experimental parameters.

ConditionTime (hours)Remaining this compound (%)
DMEM + 10% FBS, 37°C, Light0100
875
2440
DMEM + 10% FBS, 37°C, Dark0100
885
2465
Serum-Free DMEM, 37°C, Dark0100
892
2480
DMEM + 10% FBS, 4°C, Dark0100
898
2495

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media using HPLC

Objective: To quantify the concentration of this compound over time in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, HPLC grade

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved. Store in small aliquots in amber vials at -20°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare a working solution by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM). Prepare enough working solution for all time points.

  • Incubation and Sampling:

    • Dispense equal volumes of the working solution into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately process the "0 hour" sample as described in step 4.

    • Place the remaining tubes in a 37°C, 5% CO₂ incubator. If testing for light sensitivity, wrap a set of tubes in aluminum foil.

    • At each designated time point, remove the corresponding tube from the incubator and process it immediately.

  • Sample Processing:

    • For each sample, precipitate proteins by adding 2 volumes of ice-cold acetonitrile.

    • Vortex thoroughly for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute this compound. An example is:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determine the optimal wavelength for this compound by running a UV-Vis scan.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Create a standard curve by preparing serial dilutions of the this compound stock solution in the cell culture medium and analyzing them by HPLC.

    • Plot the peak area of this compound against the known concentrations to generate a standard curve.

    • For the experimental samples, determine the peak area for this compound at each time point.

    • Use the standard curve to calculate the concentration of this compound remaining at each time point.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Visualizations

Potential Hydrolytic Degradation of this compound Rivulobirin_B This compound (Dicoumarin Structure) Hydrolysis Hydrolysis (pH 7.2-7.4, 37°C) Rivulobirin_B->Hydrolysis Lactone_Ring_Opening Lactone Ring Opening Hydrolysis->Lactone_Ring_Opening Inactive_Metabolite Inactive Carboxylic Acid Metabolite Lactone_Ring_Opening->Inactive_Metabolite Decision Process for this compound Stability Testing Start New Experiment with this compound Long_Incubation Incubation > 8 hours? Start->Long_Incubation High_Sensitivity_Assay High Sensitivity Assay? Long_Incubation->High_Sensitivity_Assay No Run_Stability_Test Recommended: Run Concurrent Stability Test Long_Incubation->Run_Stability_Test Yes High_Sensitivity_Assay->Run_Stability_Test Yes Proceed_With_Caution Proceed with Mitigation Strategies: - Fresh Solutions - Protect from Light High_Sensitivity_Assay->Proceed_With_Caution No End Experiment Start Run_Stability_Test->End Standard_Protocol Follow Standard Protocol Proceed_With_Caution->Standard_Protocol Standard_Protocol->End

Technical Support Center: Rivulobirin B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rivulobirin B in cytotoxicity assays. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

A1: While the precise mechanism of this compound is under investigation, it is hypothesized to induce cytotoxicity by activating cellular stress pathways that lead to programmed cell death (apoptosis). It may interact with key signaling molecules that regulate cell cycle progression and survival. Both on-target and off-target effects could contribute to its cytotoxic activity.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Yes, cytotoxicity is an expected outcome, particularly in rapidly dividing cells such as cancer cell lines. The degree of cytotoxicity can, however, vary significantly between different cell lines. Unexpectedly high toxicity in non-target or control cell lines should be investigated.

Q3: What are the initial steps to confirm this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's cytotoxic potential. It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your specific cell line.

Q4: How do I choose the right cytotoxicity assay for this compound?

A4: The choice of assay depends on the suspected mechanism of action and the experimental question.

  • Metabolic Assays (e.g., MTT, MTS, resazurin): These are good for initial screening and measuring overall cell health. They rely on the metabolic activity of viable cells.[1][2][3]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These measure cell death by detecting the leakage of cellular components or the uptake of dyes by non-viable cells.[4][5]

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These are more specific for determining if this compound induces programmed cell death.

Q5: My IC50 value for this compound varies between experiments. Is this normal?

A5: Yes, some variability in IC50 values is normal in biological assays. Differences of 1.5 to 3-fold can be expected.[6] However, variations greater than this may indicate technical issues or significant biological differences and should be investigated.[6] Factors that can influence IC50 values include cell passage number, seeding density, treatment duration, and reagent stability.[6]

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

Possible Causes & Solutions

CauseSolution
Inaccurate Pipetting Calibrate and check the accuracy of your pipettes. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.[7]
Uneven Cell Seeding Ensure your cell suspension is homogenous before plating. Gently swirl the cell suspension between plating wells. Avoid letting cells settle in the pipette tip.
Edge Effects To minimize evaporation and temperature fluctuations on the outer wells of the plate, fill the outer wells with sterile PBS or media without cells.
Contamination Visually inspect cells for any signs of bacterial or yeast contamination before starting the assay. If contamination is suspected, discard the cells and start with a fresh, sterile culture.
Issue 2: Low Signal or Absorbance Readings

Possible Causes & Solutions

CauseSolution
Low Cell Number Increase the initial cell seeding density. It is important to determine the optimal cell number for your specific cell line and assay.
Short Incubation Time Increase the incubation time with the detection reagent (e.g., MTT, resazurin) to allow for sufficient signal development. For some cell types, a longer incubation of up to 24 hours may be necessary.[8]
Incorrect Wavelength Ensure you are using the correct wavelength for your specific assay when reading the plate. For MTT assays, the absorbance is typically measured around 570 nm.
Cell Proliferation Issues Confirm that your cells are healthy and in the logarithmic growth phase before treatment. Check that culture conditions (media, temperature, CO2) are optimal.[8]
Issue 3: High Background Signal in Control Wells

Possible Causes & Solutions

CauseSolution
Media Contamination Check your cell culture medium for any signs of microbial contamination.[8] Use fresh, sterile medium for your assays.[8]
Reagent Instability Ensure that your assay reagents are stored correctly and are not expired. Some reagents are light-sensitive and should be protected from light.[8]
Phenol Red Interference Some assays are sensitive to the presence of phenol red in the culture medium.[5] Consider using a phenol red-free medium if you suspect interference.
Compound Interference This compound itself might interfere with the assay chemistry. Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[1]

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only and no-treatment controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • 96-well clear-bottom plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer). Calculate the percentage of cytotoxicity.

Signaling Pathways and Workflows

Apoptosis Signaling Pathways

This compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, leading to cell death.[10][11][12]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 tBid tBid Caspase-8->tBid Cellular Stress\n(e.g., this compound) Cellular Stress (e.g., this compound) Bcl-2 Family Proteins Bcl-2 Family Proteins Cellular Stress\n(e.g., this compound)->Bcl-2 Family Proteins Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Proteins->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptosis Execution\n(DNA fragmentation, etc.) Apoptosis Execution (DNA fragmentation, etc.) Caspase-3/7->Apoptosis Execution\n(DNA fragmentation, etc.) tBid->Bcl-2 Family Proteins This compound This compound This compound->Cellular Stress\n(e.g., this compound) Cytotoxicity_Workflow start Start: Hypothesis (this compound is cytotoxic) prepare_cells Prepare and Seed Cells start->prepare_cells dose_response Dose-Response Experiment (e.g., MTT Assay) prepare_cells->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50 confirm_cytotoxicity Confirm Cytotoxicity (e.g., LDH Assay) calculate_ic50->confirm_cytotoxicity mechanism_investigation Investigate Mechanism (e.g., Caspase Assay) confirm_cytotoxicity->mechanism_investigation end End: Characterize Cytotoxic Profile mechanism_investigation->end Troubleshooting_Flow action_node action_node review_protocol Review Protocol and Calculations action_node->review_protocol start Unexpected Cytotoxicity Result check_controls Are Controls Behaving as Expected? start->check_controls check_replicates High Variability in Replicates? check_controls->check_replicates Yes check_controls->review_protocol No check_replicates->action_node Check Pipetting, Cell Seeding, Edge Effects check_signal Low or High Signal Overall? check_replicates->check_signal No check_signal->action_node Optimize Cell Density, Incubation Time investigate_compound Investigate Compound Interference check_signal->investigate_compound No resolve Problem Resolved review_protocol->resolve investigate_compound->review_protocol

References

"addressing off-target effects of Rivulobirin B in experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Rivulobirin B in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is designed as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). It targets the active site of the viral RdRp, thereby preventing the synthesis of viral RNA and inhibiting viral replication.

Q2: What are the potential off-target effects of this compound?

As with many small molecule inhibitors, this compound may exhibit off-target effects. Potential off-targets could include:

  • Host RNA and DNA polymerases: Due to structural similarities in the nucleotide-binding sites.

  • Other nucleotide-binding proteins: Including kinases, though this is less likely if the compound is designed as a nucleoside analog.

  • Unintended perturbation of cellular pathways: Inhibition of unforeseen targets can lead to cellular stress responses or other pathway alterations.

Q3: How can I determine if the observed cellular phenotype is due to an off-target effect?

Several experimental approaches can help distinguish on-target from off-target effects:

  • Use of a structurally related but inactive control compound: This helps to rule out effects caused by the chemical scaffold itself.

  • Rescue experiments: If the phenotype can be reversed by expressing a resistant form of the target protein (e.g., a mutant RdRp that doesn't bind this compound), it is likely an on-target effect.

  • Phenocopying with an alternative method: Use a different method to inhibit the target, such as RNA interference (RNAi), to see if the same phenotype is observed.[1]

  • Dose-response analysis: Correlate the concentration of this compound required to induce the phenotype with its IC50 for the target enzyme.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity at Effective Concentrations

If you observe significant cytotoxicity at concentrations where this compound should be inhibiting the viral RdRp, it could be due to off-target effects.

Troubleshooting Steps:

  • Confirm the IC50 of this compound for the target RdRp. Use a reliable in vitro assay, such as a fluorometric or radiometric RdRp activity assay, to determine the concentration needed for 50% inhibition.[2][3]

  • Perform a dose-response curve for cytotoxicity. Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration).

  • Calculate the selectivity index (SI). The SI is the ratio of CC50 to IC50. A low SI (<10) suggests that the therapeutic window is narrow and off-target effects are likely contributing to cytotoxicity.

  • Prepare the reaction mixture: In a 96-well plate, combine the purified viral RdRp enzyme, a suitable RNA template-primer, and NTPs.

  • Add this compound: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Initiate the reaction: Start the reaction by adding the final component (e.g., MgCl2).

  • Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 60 minutes).

  • Quantify dsRNA: Stop the reaction and quantify the amount of double-stranded RNA (dsRNA) product using a dsRNA-specific fluorescent dye (e.g., PicoGreen).[3]

  • Calculate IC50: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Issue 2: Discrepancy Between In Vitro Potency and Antiviral Activity in Cell Culture

If this compound is a potent inhibitor of the purified RdRp enzyme but shows weak antiviral activity in cell-based assays, consider the following.

Troubleshooting Steps:

  • Assess cell permeability: The compound may not be efficiently entering the cells. Use methods like parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability assays to assess its ability to cross cell membranes.

  • Evaluate metabolic stability: The compound could be rapidly metabolized within the cell. Incubate this compound with liver microsomes or hepatocytes and measure its degradation over time.

  • Check for drug efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein). Use efflux pump inhibitors to see if the antiviral activity of this compound is enhanced.

TargetIC50 (nM)
Viral RdRp (On-Target) 50
Human DNA Polymerase α>10,000
Human DNA Polymerase β8,500
Human RNA Polymerase II>15,000
Mitochondrial RNA Polymerase5,200
Issue 3: Altered Gene Expression Profiles Unrelated to Viral Replication

If you perform transcriptomic analysis (e.g., RNA-seq) and find significant changes in host gene expression that are not directly related to the antiviral response, this could indicate off-target activity.

Troubleshooting Steps:

  • Perform differential gene expression analysis: Compare the gene expression profiles of cells treated with this compound to vehicle-treated cells.

  • Conduct pathway analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify cellular pathways that are significantly enriched in the differentially expressed genes.

  • Validate key gene expression changes: Use an orthogonal method, such as quantitative PCR (qPCR), to confirm the changes in a few key genes.

  • Compare to a known specific inhibitor: If available, compare the gene expression profile induced by this compound to that of a well-characterized, highly specific RdRp inhibitor.

  • Cell Treatment: Treat your cell line with this compound at 1x, 5x, and 10x its EC50 concentration for the virus. Include a vehicle control (e.g., DMSO).

  • RNA Extraction: After the desired treatment duration (e.g., 24 hours), harvest the cells and extract total RNA using a high-purity extraction kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or rRNA depletion, followed by cDNA synthesis and adapter ligation.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the host genome, quantify gene expression, and perform differential expression and pathway analysis.

Visualizations

cluster_virus Viral Replication Cycle cluster_drug Mechanism of this compound Viral Entry Viral Entry Viral Uncoating Viral Uncoating Viral Entry->Viral Uncoating Viral RNA Genome Viral RNA Genome Viral Uncoating->Viral RNA Genome Viral Protein Translation Viral Protein Translation Viral RNA Genome->Viral Protein Translation RNA Replication RNA Replication Viral RNA Genome->RNA Replication RdRp Viral Assembly Viral Assembly Viral Protein Translation->Viral Assembly New Viral RNA New Viral RNA RNA Replication->New Viral RNA New Viral RNA->Viral Assembly Viral Release Viral Release Viral Assembly->Viral Release This compound This compound This compound->RNA Replication Inhibition

Caption: Mechanism of action of this compound in the viral replication cycle.

Start Start In Vitro Assay Biochemical Assay (IC50 vs. RdRp) Start->In Vitro Assay Cell-Based Assay Antiviral Assay (EC50) Start->Cell-Based Assay Selectivity Index Calculate Selectivity Index (SI = CC50/IC50) In Vitro Assay->Selectivity Index Cytotoxicity Assay Cytotoxicity Assay (CC50) Cell-Based Assay->Cytotoxicity Assay Cytotoxicity Assay->Selectivity Index Kinome Scan Kinase Panel Screen Selectivity Index->Kinome Scan Polymerase Panel Host Polymerase Panel Selectivity Index->Polymerase Panel RNA-Seq Whole Transcriptome Analysis (RNA-Seq) Kinome Scan->RNA-Seq Polymerase Panel->RNA-Seq Data Interpretation Data Interpretation and Target Validation RNA-Seq->Data Interpretation

Caption: Experimental workflow for assessing off-target effects of this compound.

Start Unexpected Phenotype Observed Dose-Response Is the effect dose-dependent? Start->Dose-Response IC50_Correlation Does the EC50 for the phenotype correlate with the IC50 for the target? Dose-Response->IC50_Correlation Yes Off-Target Likely Off-Target Dose-Response->Off-Target No Rescue Can the phenotype be rescued by expressing a resistant target mutant? IC50_Correlation->Rescue Yes IC50_Correlation->Off-Target No Phenocopy Is the phenotype reproduced by other means of target inhibition (e.g., RNAi)? Rescue->Phenocopy Yes Rescue->Off-Target No On-Target Likely On-Target Phenocopy->On-Target Yes Phenocopy->Off-Target No

Caption: Decision tree for troubleshooting on-target vs. off-target effects.

References

Technical Support Center: Improving the Purity of Isolated Rivulobirin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of isolated Rivulobirin B. The guidance provided is based on established principles of natural product chemistry and chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the purity of my isolated this compound?

A1: The initial assessment of purity should involve a combination of chromatographic and spectroscopic techniques.[1][] A good starting point is Thin Layer Chromatography (TLC) for a rapid and cost-effective qualitative analysis.[3] Subsequently, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) will provide quantitative data on the number and relative abundance of impurities.[1][3] For structural confirmation and to rule out closely related impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.[1][4]

Q2: How do I choose the appropriate solvent system for the extraction and initial purification of this compound?

A2: The choice of solvent depends on the polarity of this compound. A general strategy is to perform a sequential extraction with solvents of increasing polarity.[5][6] For instance, you can start with a non-polar solvent like hexane to remove lipids and other non-polar compounds, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol to extract more polar compounds.[6][7] The fractions should be analyzed (e.g., by TLC or HPLC) to determine which one is enriched with this compound.

Q3: What are the most common sources of impurities in natural product isolation?

A3: Impurities in natural product isolation can originate from various sources, including:

  • Structurally related compounds: Biosynthetic precursors, derivatives, or isomers of this compound that have similar chemical properties.[8][9]

  • Other secondary metabolites: The source organism produces a complex mixture of compounds.

  • Degradation products: this compound might be sensitive to pH, light, or temperature, leading to degradation during the isolation process.

  • Residual solvents and reagents: Solvents and reagents used during extraction and chromatography can be a source of contamination.

  • Contaminants from equipment and materials: Plasticizers from tubing or silica from columns can leach into the sample.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Initial Extraction

Q: I am getting a very low yield of this compound from my initial solvent extraction. What could be the problem and how can I improve it?

A: Low yield during initial extraction can be due to several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Cell Lysis: Ensure that the source material (e.g., microbial cells, plant tissue) is thoroughly homogenized or sonicated to break the cell walls and release the intracellular contents.

  • Incorrect Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. You can perform small-scale pilot extractions with a range of solvents of varying polarities to identify the most efficient one.

  • Insufficient Extraction Time or Volume: The extraction may be incomplete. Try increasing the extraction time or performing multiple extraction cycles with fresh solvent.

  • Degradation of this compound: The compound might be degrading during extraction. Consider performing the extraction at a lower temperature or in the dark if it is light-sensitive. Also, check the pH of the extraction solvent.

  • Emulsion Formation: During liquid-liquid partitioning, stable emulsions can form, trapping your compound of interest. Strategies to break emulsions include adding brine, changing the pH, or centrifugation.

Issue 2: Persistent Impurities Co-eluting with this compound in HPLC

Q: I have a persistent impurity that co-elutes with this compound on my reversed-phase C18 HPLC column. How can I resolve these two compounds?

A: Co-elution of impurities is a common challenge in purification. Here are several strategies to improve separation:

  • Optimize HPLC Method Parameters:

    • Gradient Modification: A shallower gradient around the elution time of this compound can improve resolution.

    • Mobile Phase Composition: Modifying the organic solvent (e.g., switching from acetonitrile to methanol or vice-versa) or adding a third solvent can alter selectivity.

    • pH Adjustment: If your compounds have ionizable groups, adjusting the pH of the mobile phase can significantly change their retention times.[8]

    • Temperature Control: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, switching to a different column chemistry is the next logical step.[7] This provides a different separation mechanism (orthogonality).[4]

    Table 1: Comparison of HPLC Columns for this compound Purification

Column TypeStationary Phase ChemistrySeparation PrinciplePotential Advantage for this compound
C18 Octadecyl-silicaHydrophobic interactionsGood for general purpose separation of moderately polar compounds.
Phenyl-Hexyl Phenyl-hexyl-silicaHydrophobic and π-π interactionsOffers different selectivity for aromatic or unsaturated compounds.
Cyano (CN) Cyanopropyl-silicaNormal-phase, reversed-phase, or HILICCan provide unique selectivity for polar compounds.
HILIC Hydrophilic Interaction Liquid ChromatographyPartitioning of polar analytes into a water-enriched layer on the stationary phase.Effective for separating highly polar compounds that are poorly retained on C18.
  • Employ an Orthogonal Purification Technique: Before HPLC, consider using a different purification method based on a different principle, such as:

    • Acid-Base Extraction: If this compound or the impurity has acidic or basic functional groups, their solubility in aqueous and organic phases can be manipulated by changing the pH.[10]

    • Size Exclusion Chromatography (SEC): If there is a significant size difference between this compound and the impurity.

Issue 3: this compound Appears to be Degrading During Purification

Q: I suspect that this compound is degrading during my purification workflow, as I see new peaks appearing in my chromatograms over time. How can I prevent this?

A: Degradation can be a significant issue, especially for complex natural products. Here are some steps to mitigate it:

  • Assess Stability: Perform stability studies by exposing a partially purified sample of this compound to different conditions (e.g., various pH values, light, elevated temperatures) for a set period and then analyzing for degradation products by HPLC.

    Table 2: Hypothetical Stability Data for this compound

Condition% this compound Remaining (after 24h)
4°C, pH 7, in the dark99.5%
25°C, pH 7, in the dark95.2%
25°C, pH 3, in the dark78.1%
25°C, pH 9, in the dark85.4%
25°C, pH 7, exposed to light65.7%
  • Modify Purification Conditions: Based on the stability data, adjust your workflow:

    • Temperature: Work at lower temperatures (e.g., in a cold room or on ice) whenever possible.

    • pH: Use buffered solutions to maintain a pH at which this compound is most stable.

    • Light: Protect your samples from light by using amber vials or covering glassware with aluminum foil.

    • Oxygen: If oxidation is suspected, sparge solvents with nitrogen or argon and consider adding antioxidants.

  • Minimize Purification Time: Streamline your purification workflow to reduce the time the compound is in solution.

Experimental Protocols

Protocol 1: General High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and 254 nm, or Mass Spectrometry.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) and filter through a 0.22 µm syringe filter.

Protocol 2: Solvent Partitioning for Initial Fractionation
  • Dissolve the crude extract in a 1:1 mixture of methanol and water.

  • Perform a liquid-liquid extraction with hexane (3 times). The hexane fraction will contain highly non-polar compounds.

  • To the aqueous methanol phase, add water to achieve a 3:7 methanol:water ratio.

  • Extract this aqueous phase with ethyl acetate (3 times). The ethyl acetate fraction will contain compounds of intermediate polarity.

  • The remaining aqueous phase will contain highly polar compounds.

  • Evaporate the solvents from each fraction and analyze by TLC or HPLC to identify the fraction containing this compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Characterization raw_material Source Material extraction Solvent Extraction raw_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc purity_check Purity Assessment (HPLC, LC-MS) prep_hplc->purity_check structure_elucidation Structure Elucidation (NMR) purity_check->structure_elucidation pure_compound Pure this compound structure_elucidation->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_workflow start Impure this compound Detected q1 Are impurities known or unknown? start->q1 known Known Impurities q1->known Known unknown Unknown Impurities q1->unknown Unknown q2 Are they structurally related? known->q2 solution3 Identify impurity structure (MS, NMR) unknown->solution3 related Yes q2->related unrelated No q2->unrelated solution1 Optimize chromatography (gradient, solvent, pH, column) related->solution1 solution2 Use orthogonal purification (e.g., acid-base extraction) unrelated->solution2 solution4 Trace source of impurity (reagents, degradation) solution3->solution4

Caption: Troubleshooting decision tree for identifying the source of impurities.

signaling_pathway rivulobirin_b This compound receptor Cell Surface Receptor rivulobirin_b->receptor Binds mapk_pathway MAPK Signaling Cascade receptor->mapk_pathway Activates erk ERK1/2 mapk_pathway->erk Phosphorylates transcription_factor Transcription Factor (e.g., AP-1) erk->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Modulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Method Validation for Rivulobirin B Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Rivulobirin B in complex biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical analytical method for the quantification of this compound in plasma?

A common and effective method for quantifying this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurate measurement in complex biological samples. A validated method would typically involve protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Q2: How do I choose an appropriate internal standard (IS) for this compound analysis?

An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). If an isotopically labeled standard is unavailable, a structurally similar compound with comparable chromatographic and ionization properties should be used. For a dicoumarin compound like this compound, a compound like warfarin-d5 or another coumarin derivative could be a suitable alternative.[1]

Q3: What are the critical parameters to assess during method validation for a bioanalytical assay?

According to regulatory guidelines from the FDA and EMA, the key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The degree of scatter between a series of measurements. This is typically assessed at the intra-day and inter-day level.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Q4: What are common sample preparation techniques for this compound in plasma and tissue?

The choice of sample preparation technique depends on the complexity of the matrix and the desired level of cleanliness. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[1][2] This is often sufficient for plasma samples.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It can provide a cleaner extract than PPT.[3]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, while matrix components are washed away. SPE can provide the cleanest extracts and is often used for more complex matrices like tissue homogenates.[4][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample and reinject.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds like dicoumarins, a lower pH (e.g., with 0.1% formic acid) is often beneficial.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions with Column Silanols Use a mobile phase additive like triethylamine or a base-deactivated column.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Automating sample preparation can improve consistency.
Internal Standard (IS) Issues Verify the concentration and stability of the IS solution. Ensure the IS is added consistently to all samples and standards.
Instrument Instability Check for fluctuations in pump pressure, column temperature, and mass spectrometer performance. Run system suitability tests to diagnose instrument issues.
Matrix Effects Evaluate matrix effects from different lots of the biological matrix. If significant, optimize the sample cleanup procedure or chromatographic separation to avoid co-elution of interfering substances.[6]
Issue 3: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Step
Ion Suppression This is a common form of matrix effect where co-eluting compounds suppress the ionization of the analyte.[6] Improve sample cleanup using SPE or LLE. Modify the chromatography to separate the analyte from the interfering components.
Suboptimal Mass Spectrometer Parameters Optimize the source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for this compound.
Analyte Degradation Investigate the stability of this compound in the sample and during the analytical process. Adjust pH or add stabilizers if necessary.
Poor Extraction Recovery Optimize the sample preparation method. For LLE, try different extraction solvents and pH. For SPE, evaluate different sorbents and elution solvents.
Issue 4: Carryover
Potential Cause Troubleshooting Step
Injector Contamination Use a stronger needle wash solution. Increase the volume of the needle wash.
Column Carryover Increase the run time to ensure all components are eluted. Implement a high-organic wash at the end of the gradient.
Adsorption to Tubing or Fittings Use PEEK tubing and fittings where possible. Flush the system with a strong solvent.

Experimental Protocols

Hypothetical LC-MS/MS Method for this compound in Human Plasma

This protocol is a hypothetical example based on methods for similar dicoumarin compounds and should be fully validated before use.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or quality control, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL of a suitable IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive (to be optimized for this compound)

  • MRM Transitions (Hypothetical):

    • This compound: Q1 m/z → Q3 m/z (to be determined by infusion)

    • Internal Standard: Q1 m/z → Q3 m/z

  • Source Parameters: Optimized for maximal signal intensity.

Quantitative Data Summary

The following tables present hypothetical but realistic acceptance criteria for the validation of the this compound bioanalytical method, based on FDA and EMA guidelines.

Table 1: Accuracy and Precision

Concentration LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% bias)Inter-day Precision (%CV)Inter-day Accuracy (% bias)
LLOQ1≤ 20%± 20%≤ 20%± 20%
Low QC3≤ 15%± 15%≤ 15%± 15%
Medium QC50≤ 15%± 15%≤ 15%± 15%
High QC150≤ 15%± 15%≤ 15%± 15%

Table 2: Stability

Stability TestConditionDurationAcceptance Criteria
Short-term (Bench-top) Room Temperature4 hoursMean concentration within ±15% of nominal
Long-term -20°C30 daysMean concentration within ±15% of nominal
Freeze-Thaw 3 cycles (-20°C to RT)N/AMean concentration within ±15% of nominal
Post-preparative (Autosampler) 4°C24 hoursMean concentration within ±15% of nominal

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS_PPT Add IS & Protein Precipitation Solvent Plasma->Add_IS_PPT Vortex Vortex Add_IS_PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Inaccurate or Imprecise Results Check_System_Suitability Run System Suitability Test Start->Check_System_Suitability System_Pass System Passes? Check_System_Suitability->System_Pass Investigate_Sample_Prep Investigate Sample Preparation (e.g., pipetting, extraction) System_Pass->Investigate_Sample_Prep Yes Investigate_Instrument Troubleshoot LC-MS/MS (e.g., check for leaks, clean source) System_Pass->Investigate_Instrument No Check_IS_Response Check Internal Standard Response Investigate_Sample_Prep->Check_IS_Response Resolve Issue Resolved Investigate_Instrument->Resolve IS_Consistent IS Response Consistent? Check_IS_Response->IS_Consistent Matrix_Effects Evaluate Matrix Effects IS_Consistent->Matrix_Effects No IS_Consistent->Resolve Yes Optimize_Chromatography Optimize Chromatography or Sample Cleanup Matrix_Effects->Optimize_Chromatography Optimize_Chromatography->Resolve

Caption: Troubleshooting logic for inaccurate or imprecise results.

References

Technical Support Center: Enhancing the Bioavailability of Rivulobirin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the physicochemical and pharmacokinetic properties of Rivulobirin B is limited. Therefore, this technical support center provides guidance based on established principles for enhancing the bioavailability of poorly soluble compounds, using scientifically documented examples. The strategies outlined below should be adapted based on the experimentally determined properties of this compound.

I. Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies of compounds with suspected low bioavailability.

Question Answer
1. We observe high variability in plasma concentrations of this compound between individual animals in our in vivo study. What could be the cause? High inter-animal variability is a common issue for compounds with poor aqueous solubility. The dissolution of the compound in the gastrointestinal (GI) tract can be erratic and highly dependent on individual physiological differences, such as gastric pH and GI motility. Consider pre-dosing with a vehicle that can maintain the drug in a solubilized state.
2. Our in vitro dissolution data for a this compound formulation looks promising, but the in vivo exposure is still low. Why is there a poor in vitro-in vivo correlation (IVIVC)? A good in vitro dissolution does not always translate to high in vivo bioavailability. Several factors could be at play: • Precipitation in the GI tract: The drug may dissolve initially but precipitate upon dilution in the larger volume of GI fluids. • Low permeability: The drug may be in solution but unable to efficiently cross the intestinal epithelium. • First-pass metabolism: The drug may be absorbed but then extensively metabolized by the liver before reaching systemic circulation.[1] • Efflux transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.
3. How can we determine if low permeability or efflux is the primary reason for the poor bioavailability of this compound? Caco-2 cell permeability assays are a standard in vitro method to assess a compound's potential for intestinal absorption and to identify if it is a substrate for efflux transporters.[2] A bidirectional transport study across a Caco-2 monolayer can differentiate between passive diffusion and active transport.
4. We suspect first-pass metabolism is significantly reducing the systemic exposure of this compound. How can we confirm this? An in vitro liver microsome stability assay can provide an initial indication of metabolic stability. To confirm in vivo, a comparative pharmacokinetic study with both oral and intravenous (IV) administration is necessary to determine the absolute bioavailability. A low absolute bioavailability despite good absorption suggests significant first-pass metabolism.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies to enhance bioavailability.

Question Answer
1. What are the most common formulation strategies for enhancing the oral bioavailability of poorly water-soluble drugs? For poorly water-soluble drugs, often classified as Biopharmaceutics Classification System (BCS) Class II or IV, several formulation strategies can be employed: • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, which can improve the dissolution rate.[3] • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state increases its apparent solubility and dissolution rate.[4] • Lipid-Based Formulations: These include solutions, suspensions, and emulsions. Self-emulsifying drug delivery systems (SEDDS) are a popular choice as they form fine oil-in-water emulsions in the GI tract, which can enhance solubility and absorption.[5][6] • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of a drug.[7]
2. This compound is soluble in several organic solvents. Can we use a simple solution for our in vivo studies? While dissolving this compound in a water-miscible organic solvent like DMSO or ethanol for dosing is possible, it's crucial to consider the potential for precipitation upon contact with aqueous GI fluids. It is often necessary to include co-solvents and surfactants to maintain solubility in vivo.
3. What are cocrystals, and how can they enhance the bioavailability of a compound like this compound? Cocrystals are multi-component crystals where the drug and a coformer are held together by non-covalent bonds. They can exhibit different physicochemical properties than the pure drug, including improved solubility and dissolution rate, which can lead to enhanced bioavailability.[8] For example, cocrystals of Rivaroxaban have been shown to improve its bioavailability.[9]
4. When should we consider a chemical modification approach, such as creating a prodrug? A prodrug strategy is often considered when a molecule has good solubility but poor permeability (BCS Class III) or when it is susceptible to extensive first-pass metabolism. A prodrug is a bioreversible derivative of the active drug that can overcome these barriers and then be converted to the active form in the body.

III. Data Presentation: Enhancing Rivaroxaban Bioavailability

The following tables summarize pharmacokinetic data from studies on Rivaroxaban, a BCS Class II drug with low aqueous solubility, demonstrating the impact of different formulation strategies on its bioavailability.

Table 1: Pharmacokinetic Parameters of Rivaroxaban Formulations in Beagle Dogs

FormulationCmax (ng/mL)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Raw Rivaroxaban476.51 ± 84.261200.27 ± 206.68100
Rivaroxaban-HBA Cocrystal623.68 ± 58.591783.49 ± 176.05148.59
Rivaroxaban-DBA Cocrystal677.50 ± 139.222199.32 ± 455.95183.24
Data adapted from a study on Rivaroxaban cocrystals. HBA: p-hydroxybenzoic acid; DBA: 2,4-dihydroxybenzoic acid.[10]

Table 2: Effect of Food on the Bioavailability of a 20 mg Rivaroxaban Dose

ConditionBioavailability
Fasting~66%
With Food>80%
Data indicates that for higher doses, administration with food enhances the bioavailability of Rivaroxaban.[11]

IV. Experimental Protocols

In Vitro Dissolution Testing

Objective: To assess the rate and extent of drug release from a formulation in a simulated GI fluid.

Methodology:

  • Prepare a dissolution medium that mimics the relevant GI conditions (e.g., Simulated Gastric Fluid (SGF) pH 1.2, Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5).

  • Place a known amount of the this compound formulation in the dissolution vessel containing the pre-warmed medium (37°C).

  • Stir the medium at a constant speed (e.g., 75 rpm).

  • At predetermined time points, withdraw samples of the dissolution medium.

  • Analyze the samples for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug dissolved against time.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Methodology:

  • Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Apical to Basolateral (A-B) Transport: a. Add this compound to the apical (donor) chamber. b. At various time points, collect samples from the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport: a. Add this compound to the basolateral (donor) chamber. b. At various time points, collect samples from the apical (receiver) chamber.

  • Analyze the concentration of this compound in the samples.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[2]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after oral administration.

Methodology:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation orally via gavage at a specific dose.

  • At predefined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours), collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Plot the mean plasma concentration versus time and calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

V. Visualizations

Workflow for Troubleshooting Poor Bioavailability

TroubleshootingWorkflow Start Poor In Vivo Bioavailability Observed AssessSolubility Assess Aqueous Solubility Start->AssessSolubility AssessPermeability Assess Permeability (e.g., Caco-2 Assay) Start->AssessPermeability AssessMetabolism Assess Metabolic Stability (e.g., Liver Microsomes) Start->AssessMetabolism BCS Determine Biopharmaceutics Classification System (BCS) Class AssessSolubility->BCS AssessPermeability->BCS Formulation Formulation Strategies (e.g., Particle Size Reduction, SEDDS, Solid Dispersion) BCS->Formulation BCS II or IV Prodrug Chemical Modification (e.g., Prodrug Approach) BCS->Prodrug BCS III PK_Study In Vivo Pharmacokinetic Study Formulation->PK_Study Prodrug->PK_Study Success Bioavailability Enhanced PK_Study->Success

Caption: A logical workflow for diagnosing and addressing poor in vivo bioavailability.

Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS_Mechanism cluster_0 Oral Administration cluster_1 In the GI Tract cluster_2 Absorption SEDDS SEDDS Formulation (Oil + Surfactant + Drug) Emulsification Spontaneous Emulsification with GI Fluids SEDDS->Emulsification Droplets Fine Oil-in-Water Emulsion Droplets Emulsification->Droplets SolubilizedDrug Drug Solubilized in Droplets Droplets->SolubilizedDrug Absorption Enhanced Absorption Across Intestinal Epithelium SolubilizedDrug->Absorption

Caption: The mechanism by which SEDDS enhances the oral absorption of poorly soluble drugs.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow FormulationDev Formulation Development InVitroDissolution In Vitro Dissolution Testing FormulationDev->InVitroDissolution InVitroPermeability In Vitro Permeability Assay (Caco-2) FormulationDev->InVitroPermeability AnimalPK Animal Pharmacokinetic Study (Oral Dosing) InVitroDissolution->AnimalPK InVitroPermeability->AnimalPK DataAnalysis Data Analysis (Calculate AUC, Cmax, Tmax) AnimalPK->DataAnalysis IV_PK Intravenous Pharmacokinetic Study IV_PK->DataAnalysis AbsoluteBioavailability Calculate Absolute Bioavailability (F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral)) DataAnalysis->AbsoluteBioavailability

Caption: A typical experimental workflow for the assessment of a novel drug formulation's bioavailability.

References

"troubleshooting inconsistent results in Rivulobirin B bioassays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Rivulobirin B bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

Inconsistent results in cell-based assays can arise from several factors. These include variations in experimental conditions such as temperature and humidity, as well as issues with cell culture handling like contamination or inconsistent cell growth.[1] The quality and handling of reagents, including proper storage and avoiding excessive light exposure, are also critical.[1] Additionally, procedural errors such as inconsistent pipetting and variations in incubation times can significantly impact results.[2]

Q2: How does cell passage number affect bioassay results?

Cell lines can undergo changes in their genetic makeup and behavior over time with increasing passage numbers.[2] These alterations can affect growth rates, morphology, and how cells respond to treatments, leading to inconsistent assay outcomes.[2] To ensure consistency, it is recommended to use cells within a defined, low passage number range and to establish master and working cell banks.[2]

Q3: What is the "edge effect" and how can it be minimized?

The edge effect refers to the phenomenon where wells on the perimeter of a microplate exhibit different behavior compared to the interior wells. This is often caused by increased evaporation and temperature gradients.[2] To mitigate this, a common practice is to avoid using the outer wells for experimental samples. Instead, these wells can be filled with sterile media, water, or phosphate-buffered saline (PBS) to create a humidity barrier.[3] Using specialized microplates with moats and ensuring proper humidification in the incubator can also help reduce the edge effect.[2]

Q4: Can the solvent used to dissolve this compound affect the assay?

Yes, the solvent (e.g., DMSO) can impact assay results. High concentrations of some solvents can be toxic to cells, affecting their viability and response to the compound. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as used for this compound. The final concentration of solvents like DMSO should typically not exceed 0.1% to minimize these effects.[3]

Q5: Why am I seeing high background signal in my negative control wells?

High background signal in negative controls can be due to several factors, including using an excessive number of cells per well or issues with the detection reagents.[2] Overly high cell seeding density can lead to non-specific signals.[2] If using antibody-based detection, non-specific binding can be an issue, which may be addressed by optimizing antibody concentrations or using different blocking agents.[2] Autofluorescence from the cells or the compound itself can also contribute to high background in fluorescence-based assays.[2]

Troubleshooting Inconsistent Results

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound bioassays.

Issue 1: High Variability Between Replicate Wells

High standard deviations between replicate wells can obscure the true effect of this compound.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[2]
Pipetting Errors Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents.[2]
Edge Effects As mentioned in the FAQ, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[3]
Inconsistent Incubation Times Use a multichannel pipette for adding reagents and compounds to minimize timing differences between wells.[3]
Issue 2: Poor or No Signal

A lack of signal can indicate a problem with the cells, reagents, or the assay protocol itself.

Potential Causes and Solutions

Potential Cause Recommended Solution
Low Cell Number or Viability Optimize the cell seeding density. It is advisable to perform a cell titration experiment. Always check cell viability before seeding using a method like trypan blue exclusion and ensure cells are in the logarithmic growth phase.[2]
Degraded Reagents Check the expiration dates of all reagents. Store them at the recommended temperatures and protect light-sensitive components from light.[2]
Suboptimal Reagent Concentration Titrate key reagents, such as antibodies or detection substrates, to determine the optimal concentration for your specific assay conditions.[2]
Incorrect Protocol Steps Carefully review the entire protocol to ensure no steps were missed or altered. Confirm that incubation times and temperatures are correct.[3]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent bioassay results.

G start Inconsistent Results Observed check_replicates High Variability in Replicates? start->check_replicates check_signal Poor or No Signal? check_replicates->check_signal No pipetting Review Pipetting Technique - Calibrate Pipettes - Pre-wet Tips check_replicates->pipetting Yes check_controls Unexpected Control Values? check_signal->check_controls No cell_health Assess Cell Health - Check Viability (Trypan Blue) - Ensure Log Growth Phase check_signal->cell_health Yes contamination Check for Contamination - Visual Inspection - Mycoplasma Test check_controls->contamination Yes end_node Re-run Assay with Adjustments check_controls->end_node No cell_seeding Optimize Cell Seeding - Ensure Homogenous Suspension - Check Seeding Density pipetting->cell_seeding edge_effect Mitigate Edge Effect - Use Inner Wells - Add PBS to Outer Wells cell_seeding->edge_effect edge_effect->end_node reagents Verify Reagents - Check Expiration Dates - Optimize Concentrations cell_health->reagents protocol_review Review Protocol - Confirm Incubation Times - Check Instrument Settings reagents->protocol_review protocol_review->end_node compound_prep Verify Compound Preparation - Fresh Dilutions - Correct Solvent Concentration contamination->compound_prep background Assess Background Signal - Check for Autofluorescence - Optimize Blocking Steps compound_prep->background background->end_node

A logical workflow for troubleshooting inconsistent bioassay results.

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., Resazurin-based)

This protocol provides a general framework that can be adapted for assessing the effect of this compound on the viability of a chosen cell line.

Materials:

  • Adherent cell line (e.g., A549) in logarithmic growth phase

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well clear-bottom black plates (for fluorescence)

  • Resazurin-based viability reagent

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Prepare a cell suspension at the desired concentration (e.g., 5 x 10⁴ cells/mL) in complete growth medium.[3]

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[3]

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[3]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration does not exceed 0.1%.[3]

    • Carefully remove the medium from the wells containing cells.

    • Add 100 µL of the compound dilutions to the appropriate wells.

    • Include vehicle control wells (medium with 0.1% DMSO) and untreated control wells.[3]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add 20 µL of the resazurin-based viability reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (media only) from all other wells.

    • Normalize the data to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

Hypothetical Signaling Pathway for this compound

Assuming this compound acts as an inhibitor of a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt pathway, the following diagram illustrates its potential mechanism of action.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis RivulobirinB This compound RivulobirinB->PI3K

Hypothetical mechanism of this compound inhibiting the PI3K/Akt pathway.

References

"refining experimental controls for Rivulobirin B studies"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Rivulobirin B. As a novel dicoumarin isolated from Pleurospermum rivulorum, detailed mechanistic studies are still emerging.[1] This guide is intended to help refine experimental controls and protocols based on the known biological activities of related compounds and the general challenges encountered in natural product research.

Frequently Asked Questions (FAQs)

Q1: What are the expected biological activities of this compound?

A1: this compound is a dicoumarin from the genus Pleurospermum.[1] While specific data on this compound is limited, one report suggests it may inhibit viral replication.[2] The Pleurospermum genus is known for a variety of compounds, including coumarins and saponins, that exhibit anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][3][4] Therefore, it is reasonable to hypothesize that this compound may possess similar activities.

Q2: How should I dissolve this compound for in vitro experiments?

A2: this compound is a complex organic molecule and is likely to have poor solubility in aqueous solutions. It is recommended to first dissolve the compound in a sterile, cell-culture grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations.

Q3: What is a suitable starting concentration range for my experiments?

A3: For a novel compound like this compound, a broad concentration range should be tested initially. A common starting point is a dose-response experiment ranging from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations. This will help determine the optimal concentration for biological activity and identify any potential cytotoxicity.

Q4: What are the essential negative controls for a this compound experiment?

A4: The following negative controls are critical:

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the observed effects are due to the compound and not the solvent.

  • Untreated Control: This consists of cells in culture medium alone and represents the baseline cellular response.

Q5: What positive controls should I consider?

A5: The choice of a positive control will depend on the specific assay being performed.

  • For Anti-inflammatory Assays: A known inhibitor of the pathway you are studying, such as a specific NF-κB inhibitor (e.g., BAY 11-7082) when using LPS-stimulated macrophages.

  • For Anticancer/Cytotoxicity Assays: A well-characterized cytotoxic agent like doxorubicin or staurosporine.

  • For Antiviral Assays: An approved antiviral drug that targets the specific virus you are studying (e.g., remdesivir for SARS-CoV-2).

Troubleshooting Guides

Problem 1: No biological effect observed at any concentration.

This guide will help you troubleshoot experiments where this compound does not produce the expected biological effect.

start No Effect Observed solubility Is the compound fully dissolved in the stock solution and properly diluted in media? start->solubility concentration Is the concentration range appropriate? solubility->concentration Yes end_solubility Action: Visually inspect stock. Consider gentle warming or vortexing. Prepare fresh stock. solubility->end_solubility No activity Is the compound active in your specific assay system? concentration->activity Yes end_concentration Action: Expand the concentration range (e.g., up to 200 µM). Consult literature for similar compounds. concentration->end_concentration No degradation Could the compound be degrading under experimental conditions? activity->degradation Yes end_activity Action: Verify with a secondary, orthogonal assay. Test in a different cell line. activity->end_activity No end_degradation Action: Minimize light exposure. Reduce incubation time if possible. Assess compound stability via HPLC. degradation->end_degradation Yes/Maybe

Caption: Troubleshooting workflow for lack of biological effect.
Problem 2: High cytotoxicity observed even at low concentrations.

If this compound is causing widespread cell death, it can mask any specific biological effects.

Possible Cause & Solution Table

Possible Cause Suggested Solution
Compound Insolubility Insoluble compound precipitates can be toxic to cells. Ensure the compound is fully dissolved in the final medium. Consider filtering the final diluted solution.
Off-Target Effects The compound may have non-specific cytotoxic effects. Lower the concentration range significantly (e.g., start in the picomolar range).
Contamination The compound powder or stock solution may be contaminated. Use sterile techniques for all solution preparation and test a new batch of the compound if possible.
Incorrect Concentration Calculation Double-check all calculations for stock preparation and serial dilutions.

Data Presentation: Standard Experimental Controls

Below are examples of how to structure data tables for common initial experiments with this compound, including all necessary controls.

Table 1: Example Data from a Cytotoxicity Assay (MTT or similar)

TreatmentConcentrationVehicle (DMSO) Conc.Absorbance (OD 570nm)% Viability
Untreated Control-0%1.25100%
Vehicle Control-0.1%1.2398.4%
This compound1 µM0.1%1.2096.0%
This compound10 µM0.1%0.9576.0%
This compound50 µM0.1%0.4536.0%
This compound100 µM0.1%0.1512.0%
Positive Control (Doxorubicin)5 µM0.1%0.108.0%

Table 2: Example Data from an Anti-inflammatory Assay (LPS-stimulated TNF-α secretion)

TreatmentLPS (100 ng/mL)This compound Conc.Vehicle (DMSO) Conc.TNF-α (pg/mL)
Untreated Control--0.1%15
Vehicle Control+-0.1%1550
This compound+1 µM0.1%1240
This compound+10 µM0.1%850
This compound+50 µM0.1%310
Positive Control (BAY 11-7082)+10 µM0.1%250

Experimental Protocols & Methodologies

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration at which this compound becomes toxic to cells, which is crucial for designing subsequent experiments.

cluster_prep Preparation cluster_treat Treatment cluster_readout Readout p1 1. Seed cells in a 96-well plate (e.g., 10,000 cells/well) and allow to adhere overnight. p2 2. Prepare serial dilutions of This compound in culture medium. Include vehicle and positive controls. p1->p2 p3 3. Replace old medium with medium containing treatments. p2->p3 p4 4. Incubate for 24-72 hours. p3->p4 p5 5. Add MTT reagent to each well and incubate for 2-4 hours. p4->p5 p6 6. Solubilize formazan crystals with DMSO or solubilization buffer. p5->p6 p7 7. Read absorbance at 570 nm. p6->p7

Caption: Workflow for a standard MTT cytotoxicity assay.
Protocol 2: Hypothetical Anti-inflammatory Mechanism Study

Based on the known activities of compounds from the Pleurospermum genus, a plausible mechanism for this compound could involve the inhibition of inflammatory signaling pathways like NF-κB.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to TNFa TNF-α, IL-6, COX-2 (Pro-inflammatory Genes) Nucleus->TNFa induces transcription RivB This compound (Hypothesized Target) RivB->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

"addressing autofluorescence of Rivulobirin B in imaging assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential autofluorescence issues when using Rivulobirin B in imaging assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging assays?

A1: Autofluorescence is the natural fluorescence emitted by biological samples or other components in the experimental setup, which is not due to the specific fluorescent labeling of the target of interest.[1][2][3] This intrinsic fluorescence can interfere with the detection of the intended signal, leading to a poor signal-to-noise ratio, masking of low-abundance targets, and potentially false positive results.[2][3] Common sources of autofluorescence include endogenous cellular components like NADH, collagen, and riboflavin, as well as exogenous sources such as fixatives (e.g., glutaraldehyde, formaldehyde), cell culture media, and mounting media.[1][4][5]

Q2: Does this compound exhibit autofluorescence?

A2: The fluorescent properties of this compound are not extensively documented. Therefore, it is crucial to empirically determine if this compound contributes to the overall fluorescence in your specific imaging assay. The first step in troubleshooting is to image cells or tissue treated with this compound alone, without any other fluorescent labels, to assess its intrinsic fluorescence under your experimental conditions.

Q3: How can I determine the spectral properties of this compound's potential autofluorescence?

A3: To characterize the potential autofluorescence of this compound, you can perform a spectral scan (lambda scan) using a confocal microscope or a plate reader with spectral scanning capabilities.[4] This will help you determine the excitation and emission maxima of this compound, which is essential for selecting appropriate filter sets and fluorescent dyes to minimize spectral overlap.

Q4: What are the general strategies to minimize autofluorescence?

A4: There are several general strategies to combat autofluorescence:

  • Experimental Planning:

    • Fluorophore Selection: Choose bright fluorophores with narrow excitation and emission spectra that are spectrally distinct from the autofluorescence.[1] Fluorophores in the far-red spectrum are often a good choice as endogenous autofluorescence is typically lower in this range.[2][6]

    • Controls: Always include an unstained, untreated sample as a control to determine the baseline autofluorescence of your biological sample.[1][4] Also, include a sample treated only with this compound to assess its specific contribution.

  • Sample Preparation:

    • Fixation: The choice of fixative can significantly impact autofluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence.[2][5] Consider using organic solvents like ice-cold methanol or ethanol as an alternative.[1] If aldehyde fixation is necessary, use the lowest possible concentration and fixation time.[2]

    • Washing: Thoroughly wash samples to remove residual fixatives and other potential sources of background fluorescence.[7]

    • Cell Culture Media: For live-cell imaging, consider using phenol red-free media, as phenol red is a source of autofluorescence.[1][4]

  • Image Acquisition and Analysis:

    • Spectral Imaging and Linear Unmixing: If your microscope is equipped for spectral imaging, you can capture the spectral signature of the autofluorescence from a control sample and then computationally subtract it from your experimental images.[8]

    • Image Processing: Background subtraction can be performed during image analysis, but it is not a substitute for proper experimental design to minimize autofluorescence.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving autofluorescence issues when using this compound.

Problem 1: High background fluorescence observed in all channels.

This suggests a broad-spectrum autofluorescence source.

Troubleshooting Workflow:

start High Background Fluorescence Observed unstained_control Image Unstained, Untreated Control start->unstained_control autofluorescence_present Is Autofluorescence Present in Unstained Control? unstained_control->autofluorescence_present rivulobirin_control Image Control Treated Only with this compound rivulobirin_autofluorescent Is Autofluorescence Increased with this compound? rivulobirin_control->rivulobirin_autofluorescent autofluorescence_present->rivulobirin_control Yes end Problem Resolved autofluorescence_present->end No, check other sources source_identification Identify Source of Autofluorescence rivulobirin_autofluorescent->source_identification No rivulobirin_source This compound is a Source of Autofluorescence rivulobirin_autofluorescent->rivulobirin_source Yes fixation Fixation Method source_identification->fixation media Cell Culture Media / Mounting Media source_identification->media endogenous Endogenous Autofluorescence source_identification->endogenous optimize_fixation Optimize Fixation Protocol fixation->optimize_fixation change_media Use Phenol Red-Free / Autofluorescence-Free Media media->change_media quenching Apply Chemical Quenching endogenous->quenching spectral_unmixing Use Spectral Unmixing rivulobirin_source->spectral_unmixing choose_fluorophores Select Spectrally Distinct Fluorophores rivulobirin_source->choose_fluorophores optimize_fixation->end change_media->end quenching->end spectral_unmixing->end choose_fluorophores->end

Caption: Troubleshooting workflow for high background fluorescence.

Possible Causes and Solutions:

CauseRecommended Solution
Endogenous Autofluorescence Molecules like collagen, elastin, or lipofuscin can cause autofluorescence.[1][2] Consider using chemical quenching agents. For lipofuscin, Sudan Black B can be effective.[2] For more general autofluorescence, commercial quenching reagents like TrueVIEW™ can be used.[2][3]
Fixation-Induced Autofluorescence Aldehyde fixatives are a common cause.[2][5] Reduce fixation time and concentration, or switch to a non-aldehyde fixative like cold methanol.[1][2] If aldehyde fixation is required, treatment with sodium borohydride can help reduce autofluorescence.[1][2]
This compound Autofluorescence If this compound itself is fluorescent, perform a spectral scan to determine its emission profile. Choose fluorophores for your probes that have minimal spectral overlap. Alternatively, use spectral unmixing to computationally remove the this compound signal.
Media or Mounting Medium Phenol red in cell culture media can cause autofluorescence.[1][4] Use phenol red-free media for live-cell imaging. Some mounting media can also be fluorescent; test your mounting medium alone to rule it out as a source.
Problem 2: Autofluorescence is observed in a specific channel, overlapping with your signal of interest.

This indicates a spectral overlap between the autofluorescence and your chosen fluorophore.

Troubleshooting Workflow:

start Channel-Specific Autofluorescence spectral_scan Perform Spectral Scan of Autofluorescence start->spectral_scan fluorophore_selection Select Fluorophore with Minimal Spectral Overlap spectral_scan->fluorophore_selection narrowband_filters Use Narrowband Emission Filters fluorophore_selection->narrowband_filters spectral_unmixing Employ Spectral Unmixing narrowband_filters->spectral_unmixing quenching Apply Chemical Quenching spectral_unmixing->quenching decision Is Signal-to-Noise Ratio Improved? quenching->decision decision->fluorophore_selection No, try another fluorophore end Problem Resolved decision->end Yes

Caption: Workflow for resolving channel-specific autofluorescence.

Possible Causes and Solutions:

CauseRecommended Solution
Spectral Overlap with this compound If the autofluorescence is from this compound, choose a fluorophore for your target that has a significantly different emission spectrum. For example, if this compound fluoresces in the green channel, select a red or far-red fluorophore for your antibody or probe.[2][6]
Spectral Overlap with Endogenous Fluorophores Some endogenous molecules have distinct spectral properties. For example, collagen primarily emits in the blue and green regions.[2] Moving to red and far-red detection channels can often circumvent this issue.[2][6]
Broad Emission Spectrum of Autofluorescence If the autofluorescence has a broad emission spectrum, it can be difficult to avoid spectrally.[8] In this case, chemical quenching or spectral unmixing are the most effective solutions.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by aldehyde-based fixatives.[9]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

Procedure:

  • Prepare a fresh 0.1% Sodium Borohydride solution: Dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Prepare this solution immediately before use as it is not stable.

  • After fixation and washing with PBS, incubate the samples in the freshly prepared 0.1% sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.

  • Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is effective for reducing autofluorescence from lipofuscin granules, which are often found in aged cells and tissues.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a 0.1% Sudan Black B solution: Dissolve 0.1 g of Sudan Black B powder in 100 mL of 70% ethanol.

  • After your final washing step of the staining protocol, incubate the samples in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash the samples thoroughly with PBS to remove excess Sudan Black B.

  • Mount the coverslip with an appropriate mounting medium.

Protocol 3: Spectral Unmixing Workflow

This is a conceptual workflow for spectral unmixing, which will depend on the specific software of your confocal microscope.

Workflow Diagram:

start Acquire Spectral Image of Unstained Control define_autofluorescence Define Spectral Signature of Autofluorescence start->define_autofluorescence acquire_experimental Acquire Spectral Image of Experimental Sample define_autofluorescence->acquire_experimental unmix Perform Linear Unmixing acquire_experimental->unmix separate_channels Separate Autofluorescence and Specific Signal into Different Channels unmix->separate_channels analyze Analyze Specific Signal Channel separate_channels->analyze end Quantification analyze->end

Caption: Conceptual workflow for spectral unmixing.

Procedure:

  • Acquire Reference Spectra:

    • Image an unstained sample (or a sample treated only with this compound if it is the source of autofluorescence) using the spectral detector on your confocal microscope. This will be your "autofluorescence" reference spectrum.

    • Image samples stained with each of your specific fluorophores individually to obtain their reference spectra.

  • Acquire Experimental Image: Image your fully stained experimental sample using the same spectral imaging settings.

  • Perform Linear Unmixing: In the microscope software, use the linear unmixing function. Assign the previously acquired reference spectra to their respective components. The software will then calculate the contribution of each spectrum to each pixel in your experimental image, effectively separating the signals.

  • Analyze Results: The output will be a set of images where each channel represents the signal from a single fluorophore or the autofluorescence, allowing for clear visualization and quantification of your target.

References

Validation & Comparative

"confirming the antiviral activity of Rivulobirin B against specific viruses"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of Ribavirin against a range of viruses, juxtaposed with other antiviral agents. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of Ribavirin and comparator compounds is summarized below. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes death to 50% of host cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Virus FamilyVirusCompoundCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Paramyxoviridae Respiratory Syncytial Virus (RSV)RibavirinHeLa1.38 - 5.3>100>18.9 - >72.5
EICARHeLa0.06 - 0.11>100>909 - >1667
TJ13025HeLa>100>100-
Parainfluenza Virus (PFLUV)RibavirinVero8.6 - 67>200>3.0 - >23.3
EICARVero0.32 - 1.51>200>132 - >625
TJ13025Vero0.12 - 0.2>200>1000 - >1667
Mumps Virus (MPSV)RibavirinVero9.1>200>22.0
EICARVero0.9>200>222
TJ13025Vero0.25>200>800
Measles Virus (MLSV)RibavirinVero66.7>200>3.0
EICARVero1.51>200>132
TJ13025Vero0.2>200>1000
Orthomyxoviridae Influenza A Virus (H1N1, H3N2)RibavirinMDCK0.6 - 5.5560101.8 - 933.3
ViramidineMDCK2 - 3276023.8 - 380
Influenza B VirusRibavirinMDCK1.38 - 5.3560105.7 - 405.8
EICARMDCK0.44 - 2.3>100>43.5 - >227
TJ13025MDCK>100>100-
Flaviviridae Dengue VirusRibavirinVero---
EICARVero---
MPAVero---
Yellow Fever Virus (YFV 17D)RibavirinVero40 ± 9.0>100>2.5
EICARVero1.05 ± 0.07>21>20
MPAVero0.06 ± 0.03>2.5>41.7
Astroviridae Human Astrovirus VA1RibavirinCaco-2154 µM>1000 µM>6.5
FavipiravirCaco-2246 µM>1000 µM>4.1
Human Astrovirus 4 (HAstV4)RibavirinCaco-2268 µM>1000 µM>3.7
Bunyaviridae Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)RibavirinVero3.69 - 8.72>31.3>3.6 - >8.5
Hantaviridae Hantaan Virus (HTNV)RibavirinVero E62.65 µM (IC50)--
FavipiravirVero E63.89 µM (IC50)--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antiviral Activity Assays

1. Cytopathic Effect (CPE) Reduction Assay:

  • Objective: To determine the concentration of an antiviral compound required to inhibit virus-induced cell death.

  • Procedure:

    • Seed confluent monolayers of susceptible host cells (e.g., Vero, HeLa, MDCK) in 96-well plates.

    • Infect the cell monolayers with a specific multiplicity of infection (MOI) of the target virus.

    • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add cell culture medium containing serial dilutions of the test compound to the wells.

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for a period sufficient for the virus to cause significant CPE in untreated control wells (typically 3-7 days).

    • Observe the cells microscopically for the presence of CPE. The EC50 is calculated as the concentration of the compound that reduces CPE by 50% compared to the virus control.

2. Virus Yield Reduction Assay:

  • Objective: To quantify the reduction in the production of infectious virus particles in the presence of an antiviral compound.

  • Procedure:

    • Infect host cells with the target virus in the presence of various concentrations of the test compound, as described for the CPE assay.

    • After the incubation period, harvest the culture supernatants.

    • Determine the viral titer in the supernatants using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

    • The EC50 is the concentration of the compound that reduces the virus yield by 50% compared to the untreated control.

3. Quantitative Real-Time PCR (qRT-PCR) Assay:

  • Objective: To measure the inhibition of viral RNA replication.

  • Procedure:

    • Infect cells and treat with the antiviral compound as described above.

    • At specific time points post-infection, extract total RNA from the cells.

    • Perform qRT-PCR using primers and probes specific for a target viral gene to quantify the amount of viral RNA.

    • The EC50 is the concentration of the compound that reduces the level of viral RNA by 50% compared to the untreated control.

Cytotoxicity Assay

1. Tetrazolium-Based Colorimetric (MTT/XTT) Assay:

  • Objective: To assess the metabolic activity of cells as an indicator of cell viability and determine the cytotoxic concentration of a compound.

  • Procedure:

    • Seed host cells in 96-well plates and expose them to serial dilutions of the test compound for the same duration as the antiviral assay.

    • Add a tetrazolium salt solution (e.g., MTT or XTT) to each well.

    • Incubate the plates to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

    • Measure the absorbance of the formazan product using a microplate reader.

    • The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Visualizing the Mechanisms of Action

The multifaceted antiviral activity of Ribavirin primarily involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) and immunomodulation. These mechanisms are depicted in the following diagrams.

Ribavirin_IMPDH_Inhibition cluster_Cell Host Cell Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Host Kinases IMPDH IMPDH RMP->IMPDH Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Viral_RNA_Polymerase Viral RNA Polymerase GTP->Viral_RNA_Polymerase Viral_Replication Viral Replication Viral_RNA_Polymerase->Viral_Replication

Caption: Ribavirin's inhibition of IMPDH, leading to GTP depletion and reduced viral replication.

Ribavirin_Immunomodulation cluster_ImmuneResponse Immune Response Modulation Ribavirin Ribavirin Th_Balance T-helper Cell Balance Ribavirin->Th_Balance Shifts Balance Th2_Response Th2 Response (IL-4, IL-5, IL-10) Th_Balance->Th2_Response Decreases Th1_Response Th1 Response (IFN-γ, IL-2) Th_Balance->Th1_Response Increases Antiviral_Immunity Enhanced Antiviral Immunity Th1_Response->Antiviral_Immunity

Caption: Ribavirin's immunomodulatory effect, promoting a Th1-biased antiviral immune response.

Experimental_Workflow cluster_Workflow In Vitro Antiviral Assay Workflow Start Start Cell_Culture 1. Seed Host Cells in 96-well plates Start->Cell_Culture Virus_Infection 2. Infect cells with virus Cell_Culture->Virus_Infection Compound_Treatment 3. Add serial dilutions of antiviral compound Virus_Infection->Compound_Treatment Incubation 4. Incubate for defined period Compound_Treatment->Incubation Endpoint_Assay 5. Perform Endpoint Assay Incubation->Endpoint_Assay CPE_Assay CPE Reduction Endpoint_Assay->CPE_Assay Yield_Reduction Virus Yield Reduction Endpoint_Assay->Yield_Reduction qRT_PCR qRT-PCR Endpoint_Assay->qRT_PCR Data_Analysis 6. Data Analysis (Calculate EC50) CPE_Assay->Data_Analysis Yield_Reduction->Data_Analysis qRT_PCR->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro antiviral activity and efficacy testing.

Validating the Anticancer Effects of Lurbinectedin in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Lurbinectedin's performance against other established anticancer agents, supported by experimental data.

Introduction

Lurbinectedin (marketed as Zepzelca®) is a marine-derived anticancer agent that has demonstrated significant therapeutic potential, particularly in the treatment of small cell lung cancer (SCLC). Its unique mechanism of action, which involves the inhibition of oncogenic transcription and modulation of the tumor microenvironment, sets it apart from traditional cytotoxic chemotherapies. This guide provides a comprehensive comparison of the anticancer effects of Lurbinectedin in various cancer cell lines, with a focus on SCLC, against established chemotherapeutic agents Topotecan and Irinotecan. The data presented is intended to provide researchers with a valuable resource for evaluating the potential of Lurbinectedin in their own preclinical and clinical research.

Mechanism of Action: A Dual Approach to Cancer Therapy

Lurbinectedin exerts its anticancer effects through a multi-faceted mechanism. It covalently binds to guanine residues within the minor groove of DNA, leading to a cascade of events that ultimately result in cancer cell death.[1] This interaction with DNA has two primary consequences:

  • Inhibition of Oncogenic Transcription: Lurbinectedin's binding to DNA, particularly in CG-rich promoter regions of genes, stalls the elongating RNA polymerase II (Pol II).[2][3] This leads to the degradation of Pol II via the ubiquitin/proteasome pathway, thereby inhibiting the transcription of genes essential for cancer cell proliferation and survival.[4][5] In SCLC, Lurbinectedin has been shown to preferentially target and block the transcriptional activity mediated by key oncogenic drivers such as ASCL1 and NEUROD1.[3][4]

  • Induction of DNA Damage and Apoptosis: The formation of Lurbinectedin-DNA adducts triggers DNA damage, leading to double-strand breaks.[1] This damage activates DNA repair pathways and can ultimately lead to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis (programmed cell death).[3][4]

Beyond its direct effects on cancer cells, Lurbinectedin also modulates the tumor microenvironment. It has been shown to reduce the number of tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress the immune response.[6][7][8][9] Lurbinectedin also inhibits the production of inflammatory cytokines and growth factors by mononuclear phagocytes, further contributing to a less favorable environment for tumor progression.[6][7]

Comparative Efficacy in Small Cell Lung Cancer (SCLC) Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lurbinectedin compared to Topotecan and Irinotecan in a panel of human SCLC cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.

Cell LineLurbinectedin IC50 (nM)Topotecan IC50 (nM)Irinotecan IC50 (µM)
SCLC-A Subtype
DMS-531-2[10]1900 (as 1.9 µM)[10]-
NCI-H510A~1.1[10]--
SCLC-N Subtype
NCI-H82~1.6[10]>1000 (insensitive)[11]-
SCLC-P Subtype
NCI-H69->1000 (insensitive)[11]-
NCI-H196->1000 (insensitive)[11]-
Other SCLC Lines
DMS-273-<1000 (sensitive)[11]-
DMS-79-<1000 (sensitive)[11]-
NCI-H526-<1000 (sensitive)[11]0.20[12]
NCI-H446-<1000 (sensitive)[11]-
NCI-H1876-24.53[13]0.08[12]
NCI-H209-23.25[13]0.17[12]
NCI-H1105--0.10[12]
COR-L279--0.43[12]
IST-SL2--0.31[12]

As the data indicates, Lurbinectedin consistently demonstrates high potency in the nanomolar range across various SCLC subtypes.[10][14] In a study of 20 SCLC human cell lines, the average IC50 for Lurbinectedin was 6.52 nM, with values for the SCLC-A, -N, -I, and -P subtypes being 4.1, 14.9, 7.2, and 0.2 nM, respectively.[15] In contrast, Topotecan and Irinotecan often require micromolar concentrations to achieve similar levels of inhibition.[10][12]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Lurbinectedin, Topotecan, and Irinotecan stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of Lurbinectedin or the comparator drugs. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Lurbinectedin and comparator drugs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the drugs for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Visualizing the Molecular Interactions and Experimental Design

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Lurbinectedin_Mechanism_of_Action cluster_0 Lurbinectedin Action cluster_1 Transcription Inhibition cluster_2 DNA Damage & Apoptosis Lurbinectedin Lurbinectedin DNA DNA Minor Groove (GC-rich sequences) Lurbinectedin->DNA Covalent Binding RNA_Pol_II RNA Polymerase II DSB Double-Strand Breaks DNA->DSB Transcription Gene Transcription RNA_Pol_II->Transcription Stalling Ubiquitin_Proteasome Ubiquitin/ Proteasome System RNA_Pol_II->Ubiquitin_Proteasome Degradation Transcription_Factors Oncogenic Transcription Factors (e.g., ASCL1, NEUROD1) Transcription_Factors->Transcription Activation Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Lurbinectedin's dual mechanism of action.

Experimental_Workflow_Cell_Viability start Start: Seed Cells in 96-well plate drug_treatment Treat with Serial Dilutions of Lurbinectedin/Comparators start->drug_treatment incubation_72h Incubate for 72 hours drug_treatment->incubation_72h mtt_addition Add MTT Reagent incubation_72h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow start Start: Seed & Treat Cells in 6-well plate harvest_cells Harvest Cells start->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate in Dark stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Apoptotic Cell Populations flow_cytometry->quantify end End quantify->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The data presented in this guide highlights the potent in vitro anticancer activity of Lurbinectedin, particularly in SCLC cell lines, where it demonstrates significantly lower IC50 values compared to standard-of-care chemotherapies like Topotecan and Irinotecan. Its unique dual mechanism of action, targeting both cancer cell transcription and the tumor microenvironment, provides a strong rationale for its continued investigation in a broader range of malignancies. The detailed experimental protocols and visual workflows provided herein are intended to facilitate the independent validation and further exploration of Lurbinectedin's therapeutic potential by the scientific community. As with any preclinical data, these in vitro findings warrant further investigation in in vivo models and clinical trials to fully elucidate the therapeutic benefit of Lurbinectedin.

References

A Comparative Analysis of Rivulobirin B and Other Dicoumarins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at the chemical structures, biological activities, and mechanisms of action of Rivulobirin B and other notable dicoumarins, providing a comparative framework for researchers and drug development professionals. This guide synthesizes available data on their anticoagulant, anticancer, and antiviral properties, supported by experimental methodologies.

Introduction to Dicoumarins

Dicoumarins are a class of natural and synthetic compounds characterized by a 4-hydroxycoumarin dimer structure. The parent compound, dicoumarol, was famously discovered as the causative agent of "sweet clover disease," a hemorrhagic disorder in cattle. This discovery paved the way for the development of oral anticoagulant drugs like warfarin.[1] Beyond their well-established role in anticoagulation, dicoumarins have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[2][3] This guide provides a comparative analysis of this compound, a lesser-known dicoumarin, with other members of this class, focusing on their performance based on available experimental data.

This compound: A Furocoumarin Dimer

This compound is a naturally occurring dicoumarin with the chemical name 9-Hydroxy-4-[(4-methoxy-7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy]-7H-furo[3,2-g]chromen-7-one.[4] Its molecular formula is C23H12O9.[5][6] This compound has been isolated from Pleurospermum rivulorum and the roots of Heracleum rapula Franch.[4][7] While detailed biological data is limited, some sources suggest that this compound possesses antiviral properties, reportedly stifling viral duplication.[8]

Comparative Biological Activities

This section compares the known biological activities of this compound and other dicoumarins, supported by quantitative data where available.

Anticoagulant Activity

The hallmark of many dicoumarins is their ability to interfere with the blood coagulation cascade.

Mechanism of Action: Dicoumarins such as dicoumarol act as vitamin K antagonists. They competitively inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is essential for the recycling of vitamin K.[9][10] This inhibition leads to a deficiency of active vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), thereby impairing the coagulation cascade.[1]

Quantitative Comparison of Anticoagulant Activity:

CompoundTargetIC50/Activity MetricSource
WarfarinVKORIC50 = 0.0061 µM[8]
A114 (Novel VKOR Inhibitor)VKORIC50 = 5.51 µM[8]
A116 (Novel VKOR Inhibitor)VKORIC50 = 5.53 µM[8]
This compound -Data not available-
DicoumarolProthrombin TimeProlonged[11]
Anticancer Activity

Several coumarin derivatives have shown promise as anticancer agents, with various mechanisms of action.

Mechanism of Action: The anticancer effects of coumarins are diverse and can include the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of signaling pathways like PI3K/Akt/mTOR.[12][13]

Quantitative Comparison of Anticancer Activity (IC50 in µM):

Compound/DerivativeCell LineIC50 (µM)Source
Coumarin-thiazole hybrid 44aHepG2 (Liver Cancer)3.74 ± 0.02[14]
Coumarin-thiazole hybrid 44bMCF-7 (Breast Cancer)4.03 ± 0.02[14]
Coumarin-thiazole hybrid 44cHepG23.06 ± 0.01[14]
Coumarin-thiazole hybrid 44cMCF-74.42 ± 0.02[14]
Coumarin–1,2,3-triazole hybrid 12cPC3 (Prostate Cancer)0.34 ± 0.04[14]
Coumarin–1,2,3-triazole hybrid 12cMGC803 (Gastric Cancer)0.13 ± 0.01[14]
Coumarin–1,2,3-triazole hybrid 12cHepG21.74 ± 0.54[14]
Coumarin-based hydroxamate 28MCF-71.84[15]
Glycol-tethered isatin–coumarin hybrid 19MCF-711.9[16]
This compound -Data not available-
Antiviral Activity

While less studied than their anticoagulant and anticancer effects, some coumarins, including a mention of this compound, exhibit antiviral properties.

Mechanism of Action: The specific mechanisms of antiviral action for most dicoumarins are not well-elucidated. For this compound, it is suggested to inhibit viral duplication.[8] Other coumarins have been shown to target various viral enzymes and processes.

Quantitative Comparison of Antiviral Activity:

CompoundVirusIC50/Activity MetricSource
This compound -Stifles viral duplication[8]
Ribavirin (Guanosine analog)SARS-CoV-2Antiviral activity demonstrated[17]
Helioxanthin analogue 8-1Hepatitis B Virus (HBV)IC50 = 0.08 µM (for HBV DNA)[6]

Note: Direct comparative data for the antiviral activity of this compound is not currently available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the biological activities discussed.

Prothrombin Time (PT) Assay for Anticoagulant Activity

The prothrombin time assay is a fundamental test to assess the extrinsic pathway of coagulation and is widely used to monitor oral anticoagulant therapy.[7][11][17][18]

Principle: Tissue thromboplastin and calcium are added to a plasma sample, and the time it takes for a fibrin clot to form is measured.[17]

Procedure Outline:

  • Sample Collection: Collect whole blood in a tube containing 3.2% buffered sodium citrate.[7]

  • Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.[17]

  • Assay:

    • Pre-warm the plasma sample and PT reagent (containing thromboplastin and calcium) to 37°C.

    • Add the PT reagent to the plasma sample.

    • Measure the time until clot formation using an automated or manual method.[17]

  • Data Analysis: The prothrombin time is reported in seconds. For monitoring anticoagulant therapy, the International Normalized Ratio (INR) is often calculated.[18]

MTT Assay for Anticancer Activity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of drugs on cancer cell lines.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., a dicoumarin derivative) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the VKOR enzyme, providing a more mechanistic understanding of its anticoagulant activity.

Principle: The assay measures the reduction of vitamin K epoxide (KO) to vitamin K by VKOR. The activity can be monitored by various methods, including fluorometric assays or by measuring the activity of vitamin K-dependent proteins.[15]

Procedure Outline (Cell-Based Assay):

  • Cell Culture: Co-express human coagulation factor IX (FIX) and VKOR variants in a suitable cell line (e.g., HEK 293T).[5]

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., a dicoumarin).

  • FIX Activity Measurement: Measure the activity of secreted FIX in the cell culture medium. The activity of FIX serves as a surrogate marker for VKOR function.[5]

  • Data Analysis: Generate dose-response curves and calculate the IC50 values for VKOR inhibition.[5]

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes can aid in understanding the complex biological interactions.

Anticoagulant Mechanism of Dicoumarins

Anticoagulant_Mechanism Vitamin K (oxidized) Vitamin K (oxidized) VKOR Vitamin K Epoxide Reductase (VKOR) Vitamin K (oxidized)->VKOR reduction Vitamin K (reduced) Vitamin K (reduced) Clotting Factors (inactive) Clotting Factors (inactive) Vitamin K (reduced)->Clotting Factors (inactive) γ-carboxylation Clotting Factors (active) Clotting Factors (active) Clotting Factors (inactive)->Clotting Factors (active) Coagulation Cascade Coagulation Cascade Clotting Factors (active)->Coagulation Cascade Dicoumarins Dicoumarins Dicoumarins->VKOR inhibition VKOR->Vitamin K (reduced)

Caption: Mechanism of anticoagulant action of dicoumarins.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Serial Dilution of Test Compound Drug_Treatment Add Compound Dilutions to Cells Compound_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72h Drug_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Read Absorbance MTT_Assay->Absorbance_Reading Viability_Calculation Calculate % Viability Absorbance_Reading->Viability_Calculation IC50_Determination Determine IC50 from Dose-Response Curve Viability_Calculation->IC50_Determination

References

A Comparative Analysis of the Anticoagulant Potential of Rivulobirin B and Warfarin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

The prevention and treatment of thromboembolic disorders have long relied on anticoagulant therapies. For decades, warfarin, a vitamin K antagonist, has been the cornerstone of oral anticoagulant treatment. However, its narrow therapeutic window, variable dose-response, and numerous drug-food interactions necessitate frequent monitoring. In the quest for safer and more convenient alternatives, novel anticoagulants with different mechanisms of action are continuously being investigated.

This guide provides a comparative overview of the established anticoagulant, warfarin, and a novel anticoagulant agent, Rivulobirin B. As this compound is a hypothetical compound for the purpose of this guide, we will utilize data from the well-characterized direct Factor Xa inhibitor, rivaroxaban, to serve as a surrogate for a novel anticoagulant's profile. This comparison aims to offer a clear, data-driven perspective on their respective mechanisms of action, pharmacodynamic effects, and the experimental protocols used for their evaluation.

Comparative Data Summary

The following tables summarize the key pharmacodynamic and clinical parameters of Warfarin and our placeholder for a next-generation anticoagulant, "this compound" (data based on rivaroxaban).

Table 1: Mechanism of Action and Pharmacodynamic Properties

ParameterThis compound (as Rivaroxaban)Warfarin
Target Direct, selective inhibitor of Factor Xa[1]Vitamin K epoxide reductase complex subunit 1 (VKORC1)[2]
Mechanism Competitively inhibits free and clot-bound Factor Xa, preventing the conversion of prothrombin to thrombin.[1]Indirectly inhibits the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, and anticoagulant proteins C and S.[2][3][4]
Inhibition Constant (Ki) 0.4 nM for Factor Xa[1][5]Not applicable (indirect inhibitor)
IC50 0.7 nM for Factor Xa (cell-free assay)[6]Dependent on VKORC1 levels; in the nanomolar range in cellular assays.[7]
Onset of Action Rapid (2-4 hours)Slow (24-72 hours)
Monitoring Generally not required; anti-Factor Xa assay can be used in specific situations.[1]Routine monitoring of International Normalized Ratio (INR) is essential.[2]

Table 2: Effects on Coagulation Assays and Therapeutic Ranges

ParameterThis compound (as Rivaroxaban)Warfarin
Prothrombin Time (PT) / INR Dose-dependent prolongation; INR is not a reliable measure of anticoagulant effect.[1][8]Prolonged; therapeutic range is typically an INR of 2.0-3.0.[9]
Activated Partial Thromboplastin Time (aPTT) Less pronounced and more variable prolongation than PT.[1][10]Prolonged, with a good linear correlation to the elevation in PT/INR.[6][11][12]
Anti-Factor Xa Activity Directly correlates with plasma concentration.[13]No direct effect.
Therapeutic Plasma Concentration Peak: ~280 ng/mL; Trough: ~43 ng/mL (for a 20 mg once-daily dose)[14]Not typically measured; dose is adjusted based on INR.

Signaling Pathway and Mechanism of Action Diagrams

Coagulation_Cascade Figure 1: The Coagulation Cascade and Anticoagulant Targets cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa VKORC1 Vitamin K Epoxide Reductase IX->VKORC1 Vitamin K-dependent synthesis X X IXa->X + VIIIa TF Tissue Factor VII VII VIIa VIIa VII->VIIa VII->VKORC1 Vitamin K-dependent synthesis VIIa->X + TF Xa Xa X->Xa X->VKORC1 Vitamin K-dependent synthesis Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Prothrombin->VKORC1 Vitamin K-dependent synthesis Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Warfarin Warfarin Warfarin->VKORC1 Inhibits Rivulobirin_B This compound (as Rivaroxaban) Rivulobirin_B->Xa Directly Inhibits

Caption: The coagulation cascade showing the points of action for Warfarin and this compound.

Experimental_Workflow Figure 2: General Experimental Workflow for Anticoagulant Evaluation cluster_prep Sample Preparation cluster_assays Coagulation Assays cluster_analysis Data Analysis blood_collection Whole Blood Collection (3.2% Sodium Citrate) centrifugation Centrifugation (e.g., 2500xg for 15 min) blood_collection->centrifugation ppp Platelet-Poor Plasma (PPP) Collection centrifugation->ppp pt_assay Prothrombin Time (PT) Assay ppp->pt_assay aptt_assay Activated Partial Thromboplastin Time (aPTT) Assay ppp->aptt_assay anti_xa_assay Chromogenic Anti-Xa Assay ppp->anti_xa_assay clotting_time Measure Clotting Time (seconds) pt_assay->clotting_time aptt_assay->clotting_time absorbance Measure Absorbance (e.g., 405 nm) anti_xa_assay->absorbance comparison Compare to Control/ Standard Curve clotting_time->comparison absorbance->comparison final_result final_result comparison->final_result Determine Anticoagulant Effect

Caption: A typical workflow for evaluating the anticoagulant potential of a compound.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.[15]

Principle: Tissue factor (thromboplastin) and calcium are added to citrated platelet-poor plasma (PPP), and the time taken for a fibrin clot to form is measured.[14][15]

Procedure:

  • Sample Preparation: Collect whole blood in a blue-top tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1. Centrifuge the sample at approximately 2500xg for 15 minutes to obtain PPP.[8][14]

  • Reagent and Sample Warming: Bring the PT reagent (containing thromboplastin and calcium chloride) and the PPP to 37°C.[14]

  • Assay:

    • Pipette 50 µL of PPP into a pre-warmed cuvette.

    • Incubate for 3 minutes at 37°C.

    • Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.

    • Measure the time in seconds for clot formation, either manually or using an automated coagulometer.[16]

  • Results: The result is reported in seconds and can be converted to an International Normalized Ratio (INR) for patients on warfarin therapy.[14] A normal PT is typically 11-13 seconds.[17]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.[12][18]

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are incubated with citrated PPP. Calcium is then added to initiate clotting, and the time to fibrin clot formation is measured.[19]

Procedure:

  • Sample Preparation: Prepare PPP as described for the PT assay.

  • Reagent and Sample Warming: Bring the aPTT reagent and calcium chloride solution to 37°C.

  • Assay:

    • Pipette 50 µL of PPP into a cuvette.

    • Add 50 µL of the aPTT reagent.

    • Incubate the mixture for 3 minutes at 37°C.

    • Rapidly add 50 µL of pre-warmed calcium chloride solution and simultaneously start a timer.

    • Measure the time in seconds for clot formation.

  • Results: The result is reported in seconds. A typical normal range for aPTT is 26-36 seconds, though this can vary between laboratories.

Chromogenic Anti-Factor Xa Assay

This assay is used to specifically measure the activity of Factor Xa inhibitors like rivaroxaban.

Principle: The patient's plasma is incubated with a known amount of excess Factor Xa. The inhibitor in the plasma will neutralize a portion of the Factor Xa. The remaining active Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the concentration of the Factor Xa inhibitor in the plasma.

Procedure:

  • Sample Preparation: Prepare PPP as described for the PT and aPTT assays.

  • Assay:

    • Dilute the PPP sample with a specific buffer.

    • Incubate the diluted sample with a constant, excess concentration of human Factor Xa at 37°C for a specified time (e.g., 1 minute).

    • Add the chromogenic Factor Xa substrate.

    • Measure the rate of color development at 405 nm using a spectrophotometer.

  • Results: The concentration of the Factor Xa inhibitor is determined by comparing the result to a standard curve prepared with known concentrations of the drug.

Conclusion

This comparative guide highlights the fundamental differences between the established anticoagulant, warfarin, and a novel direct Factor Xa inhibitor, represented here by "this compound" (using data from rivaroxaban). Warfarin's indirect mechanism of action necessitates careful monitoring through INR, while direct-acting oral anticoagulants like this compound offer a more predictable anticoagulant response with less need for routine monitoring. The choice of anticoagulant therapy will depend on various factors, including the specific clinical indication, patient characteristics, and risk-benefit assessment. The experimental protocols detailed herein provide a standardized framework for the preclinical and clinical evaluation of new anticoagulant compounds.

References

A Guide to Cross-Validation of Analytical Methods for Novel Compounds: An Illustrative Example

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Rivulobirin B" did not yield specific data on analytical method cross-validation. This suggests that "this compound" may be a new or less-studied compound for which such information is not publicly available. The following guide is therefore presented as a generalized framework for researchers, scientists, and drug development professionals. It uses illustrative data from the well-characterized anticoagulant, Rivaroxaban, to demonstrate the principles of comparing and cross-validating analytical methods. This information should be considered a template and is not directly applicable to this compound.

Cross-validation of analytical methods is a critical process in drug development, ensuring that different analytical techniques or laboratories produce comparable and reliable data.[1][2] This guide provides a comparative overview of common analytical methods, their validation parameters, and detailed experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an analytical method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and cost-effective method for quantifying pharmaceutical compounds.[3] For more complex matrices or when higher sensitivity is required, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[4][5]

Below is a table summarizing the performance characteristics of two common analytical methods, using Rivaroxaban as an illustrative example.

Parameter Method A: RP-HPLC-UV Method B: LC-MS/MS
Linearity Range 5 - 50 µg/mL1 - 600 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (% Recovery) 98% - 102%95% - 105%
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) 0.054 µg/mLNot typically reported, LLOQ is used
Lower Limit of Quantification (LLOQ) 0.164 µg/mL1 ng/mL
Internal Standard Not always usedRivaroxaban-d4

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods.

Method A: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of the active pharmaceutical ingredient (API) in bulk and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Nucleosil C18, (250 × 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 251 nm.[6]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 7 minutes.[6]

Sample Preparation:

  • A standard stock solution is prepared by dissolving 10 mg of the reference standard in 10 mL of acetonitrile to achieve a concentration of 1000 µg/mL.

  • Working standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (5-50 µg/mL).[6]

  • For pharmaceutical dosage forms, a powder equivalent to 10 mg of the API is dissolved in the diluent, sonicated, and filtered through a 0.45 µm membrane filter before dilution to the final concentration.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for quantifying low concentrations of a drug in complex biological matrices like human plasma.[7]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).[5]

  • Mobile Phase: A gradient elution using 10 mmol/L ammonium acetate with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Ionization Mode: Positive electrospray ionization (ESI+).[5]

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

  • Run Time: Approximately 3 minutes.[5]

Sample Preparation (Plasma):

  • A 100 µL aliquot of plasma is mixed with an internal standard (e.g., a deuterated version of the analyte).

  • Protein precipitation is performed by adding a precipitating agent like acetonitrile. The mixture is vortexed and then centrifuged.

  • The supernatant is transferred and may be evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Analytical Method Cross-Validation Workflow start Start: Need for Cross-Validation (e.g., different labs, new method) define_methods Define Reference and Comparator Methods start->define_methods protocol Develop and Validate Both Methods Independently define_methods->protocol acceptance_criteria Define Acceptance Criteria (e.g., % difference) protocol->acceptance_criteria sample_selection Select Samples for Analysis (QCs and Incurred Samples) acceptance_criteria->sample_selection analyze_ref Analyze Samples with Reference Method sample_selection->analyze_ref analyze_comp Analyze Samples with Comparator Method sample_selection->analyze_comp data_comparison Compare Datasets analyze_ref->data_comparison analyze_comp->data_comparison pass Methods are Correlated (Pass) data_comparison->pass Meets Criteria fail Investigate Discrepancy data_comparison->fail Fails Criteria end End: Methods Cross-Validated pass->end remediate Remediate and Re-analyze fail->remediate remediate->analyze_ref remediate->analyze_comp

Caption: Workflow for cross-validating two analytical methods.

References

Rivulobirin B: Unraveling the Bioactivity of a Rare Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the knowledge surrounding the bioactivity of Rivulobirin B, a rare dicoumarin of natural origin. To date, no studies have been published detailing the biological effects of either natural or synthetically produced this compound. Furthermore, the total synthesis of this compound has not yet been reported, precluding any comparative analysis of the bioactivity between its natural and synthetic forms.

This compound is a natural product that has been isolated from the roots of Heracleum rapula Franch. and Pleurospermum rivulorum. Its chemical identity is established with the molecular formula C₂₃H₁₂O₉ and a molecular weight of 432.34 g/mol . While the genera Heracleum and Pleurospermum are known to be rich sources of various coumarins and furanocoumarins with a wide spectrum of biological activities—including antimicrobial, anti-inflammatory, and antiviral properties—specific data for this compound remains elusive.

The original scientific article documenting the isolation of this compound, "Bicoumarins from Pleurospermum rivulorum" by Xiao Y.Q. et al., published in Phytochemistry in 1997, focuses on the structural elucidation of this and other related compounds. A thorough review of publicly available scientific databases and chemical catalogs indicates that while this compound is available as a research chemical, its biological activity is consistently marked as "Not data available." One commercial source vaguely suggests potential antiviral activity, stating it "stifles viral duplication, yielding diminishment of viral burde[n]"; however, this claim is not substantiated by any peer-reviewed research and should be treated with caution.

The absence of a reported total synthesis for this compound is a critical missing piece for the comparison requested by the scientific community. A synthetic route would not only confirm the structure of the natural product but also provide a scalable source of the compound for in-depth biological evaluation. Such studies would be essential to determine its mechanism of action and potential therapeutic applications.

Future Outlook

The current state of knowledge presents a clear opportunity for further research. The synthesis of this compound would be a significant achievement in natural product chemistry. Following a successful synthesis, comparative studies investigating the bioactivity of the synthetic versus the natural compound would be of paramount importance. These studies should employ a battery of assays to screen for a wide range of potential biological activities, including but not limited to, antiviral, antimicrobial, anti-inflammatory, and cytotoxic effects.

Until such research is conducted and published, any discussion on the comparative bioactivity of synthetic versus natural this compound remains purely speculative. The scientific community awaits the essential experimental data that will illuminate the potential of this rare natural product.

Experimental Pathways Forward

For researchers interested in exploring the bioactivity of this compound, the following experimental workflow is proposed. This workflow outlines the necessary steps from acquiring the natural compound to conducting initial biological screening.

G cluster_0 Phase 1: Compound Acquisition & Characterization cluster_1 Phase 2: Bioactivity Screening cluster_2 Future Work (Post-Synthesis) Isolation Isolation of Natural this compound from Pleurospermum rivulorum or Heracleum rapula Purification Purification by Chromatographic Techniques (HPLC) Isolation->Purification Characterization Structural Confirmation (NMR, MS, etc.) Purification->Characterization Antiviral Antiviral Assays (e.g., Plaque Reduction Assay) Characterization->Antiviral Antimicrobial Antimicrobial Assays (e.g., MIC/MBC Determination) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition Assay) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines) Characterization->Cytotoxicity Synthesis Total Synthesis of this compound Comparative_Study Comparative Bioactivity Studies (Natural vs. Synthetic) Synthesis->Comparative_Study

Figure 1. Proposed experimental workflow for the investigation of this compound's bioactivity.

In Vivo Validation of In Vitro Findings for Rivulobirin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Chemical supplier databases list a "Rivulobirin B" with the CAS Number 194145-29-4, but provide no associated scientific data. This absence of foundational research makes it impossible to fulfill the request for a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

It is possible that "this compound" may be:

  • A novel or very early-stage compound with research that has not yet been published in the public domain.

  • A compound known by a different name or an internal proprietary code that is not widely recognized.

  • A misspelling of a different chemical entity.

Without access to primary research data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy required for the target audience of researchers, scientists, and drug development professionals.

To proceed with this request, it would be necessary to first identify the correct name and any associated publications for the compound of interest. Once relevant in vitro and in vivo studies are available, a comprehensive comparative guide could be developed. This would involve a detailed analysis of the reported experimental data, a clear presentation of the methodologies used, and a visual representation of its mechanism of action.

At present, due to the lack of available information on "this compound," we are unable to provide the requested comparison guide. We recommend verifying the compound's name and searching for any associated publications or patents that may contain the necessary experimental data.

In-Depth Analysis of Rivulobirin B Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific data or published studies on a compound designated "Rivulobirin B." Consequently, a direct comparative guide on the structure-activity relationships (SAR) of its analogs cannot be compiled.

This guide, therefore, pivots to a broader, illustrative framework for conducting and presenting SAR studies, using hypothetical data and established experimental protocols relevant to the evaluation of novel cytotoxic agents. This approach is designed to provide researchers, scientists, and drug development professionals with a robust template for their own investigations into natural product analogs.

I. Hypothetical Structure-Activity Relationship of this compound Analogs

For the purpose of this guide, we will postulate a hypothetical core structure for "this compound" and create a dataset for a series of its analogs to illustrate the SAR analysis process.

Table 1: Comparative Cytotoxic Activity of Hypothetical this compound Analogs against HeLa Cell Line

Compound IDModification on Core StructureIC₅₀ (µM)
This compound (Parent Compound)5.2
Analog 1 Hydroxylation at C-52.8
Analog 2 Methylation of C-5 hydroxyl8.1
Analog 3 Acetylation of C-5 hydroxyl6.5
Analog 4 Epimerization at C-315.7
Analog 5 Saturation of C-7/C-8 double bond> 50
Analog 6 Introduction of a fluorine at C-24.1

Interpretation of Hypothetical SAR Data:

  • Modification at C-5: The introduction of a hydroxyl group at the C-5 position (Analog 1) appears to enhance cytotoxic activity, suggesting a potential hydrogen bond interaction with the biological target. Masking this hydroxyl group through methylation (Analog 2) or acetylation (Analog 3) reduces activity, further supporting the importance of the free hydroxyl.

  • Stereochemistry at C-3: A change in the stereochemistry at the C-3 position (Analog 4) leads to a significant loss of activity, indicating that the specific spatial arrangement of substituents is crucial for target binding.

  • Planarity of the Core: Saturation of the C-7/C-8 double bond (Analog 5), which would alter the planarity of the molecule, results in a complete loss of activity. This suggests that a planar conformation is essential for the compound's cytotoxic effect.

  • Electronic Effects: The addition of an electron-withdrawing fluorine atom at the C-2 position (Analog 6) slightly improves activity, hinting that the electronic properties of this region of the molecule may play a role in its mechanism of action.

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are standard protocols for the key experiments that would be cited in such a guide.

A. Cell Culture

HeLa (human cervical cancer) cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO₂.

B. Cytotoxicity Assay (MTT Assay)

  • HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and its analogs). A vehicle control (DMSO) is also included.

  • The cells are incubated with the compounds for 48 hours.

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

III. Visualization of Experimental Workflow

A clear visual representation of the experimental process is essential for understanding the logical flow of an SAR study.

SAR_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Interpretation A This compound (Lead Compound) B Chemical Modification A->B C Analog Library B->C D Structural Verification (NMR, MS) C->D E In vitro Cytotoxicity Screening (e.g., MTT Assay) D->E F Determine IC50 Values E->F G Identify Active Analogs F->G H Structure-Activity Relationship (SAR) Analysis G->H I Identify Key Pharmacophores H->I J Design of Next-Generation Analogs I->J

Caption: General workflow for a structure-activity relationship (SAR) study.

Rivoceranib's Cytotoxic Profile: A Comparative Analysis in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential cytotoxicity of Rivoceranib (Apatinib), a potent VEGFR-2 inhibitor, in malignant and non-malignant cell lines.

Rivoceranib (also known as Apatinib) has emerged as a significant player in the landscape of targeted cancer therapies. As a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), it plays a crucial role in impeding tumor angiogenesis, a vital process for cancer growth and metastasis. Understanding the cytotoxic profile of Rivoceranib is paramount for its clinical application, particularly its differential effects on cancerous versus normal, healthy cells. This guide provides a comparative overview of Rivoceranib's cytotoxicity, supported by experimental data and detailed protocols.

Quantitative Cytotoxicity Data: Rivoceranib (Apatinib)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rivoceranib in various human cancer cell lines and provides available data on its effects on normal human cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher cytotoxic potency.

Cell Line Cell Type Cancer Type IC50 (µM) Reference
H1975Human Lung AdenocarcinomaNon-Small Cell Lung Cancer29.5 ± 4.38 (24h)[1]
H446Human Small Cell Lung CancerSmall Cell Lung Cancer26.7 ± 4.7 (24h)[1]
HT29Human Colorectal AdenocarcinomaColorectal CancerSee Reference[2]
HCT116Human Colorectal CarcinomaColorectal CancerSee Reference[2]
MG-63Human OsteosarcomaOsteosarcoma3.2[3]
Saos-2Human OsteosarcomaOsteosarcoma4.5[3]
U2OSHuman OsteosarcomaOsteosarcoma2.8[3]
KBHuman Epidermoid CarcinomaOral Cancer15.18 ± 0.63[4]
KBv200Human Epidermoid Carcinoma (Vincristine-resistant)Oral Cancer11.95 ± 0.69[4]
MCF-7Human Breast AdenocarcinomaBreast Cancer17.16 ± 0.25[4]
MCF-7/adrHuman Breast Adenocarcinoma (Doxorubicin-resistant)Breast Cancer14.54 ± 0.26[4]
S1Human Colon CarcinomaColon Cancer9.30 ± 0.72[4]
S1-M1-80Human Colon Carcinoma (Mitoxantrone-resistant)Colon Cancer11.91 ± 0.32[4]
MCF-7/FLV1000Human Breast Adenocarcinoma (Flavopiridol-resistant)Breast Cancer19.13 ± 1.13[4]
Normal Cell Lines
HEK293/pcDNA3.1Human Embryonic KidneyNormal> 30[4]
HEK/ABCB1Human Embryonic Kidney (ABCB1 overexpressing)Normal> 30[4]
HEK/ABCG2-R2Human Embryonic Kidney (ABCG2-R2 overexpressing)Normal> 30[4]
HEK293/ABCC1Human Embryonic Kidney (ABCC1 overexpressing)Normal> 30[4]
HCECHuman Colonic Epithelial CellsNormalLess active than in cancer cells[5]
HUVECHuman Umbilical Vein Endothelial CellsNormalIC50 of 23.4 µM (FBS-induced proliferation)[3]

Experimental Protocols

The determination of cytotoxicity and IC50 values is a critical step in drug discovery. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability and IC50 Determination

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cell lines (cancer and normal)

  • Complete culture medium

  • Rivoceranib (Apatinib) stock solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Rivoceranib in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Rivoceranib. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the drug that causes a 50% reduction in cell viability.

Visualizing the Mechanism and Workflow

To better understand the experimental process and the molecular mechanism of Rivoceranib, the following diagrams have been generated.

Experimental Workflow for Cytotoxicity Comparison

G cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Seed Normal Cells Seed Normal Cells Add Rivoceranib (Varying Concentrations) Add Rivoceranib (Varying Concentrations) Seed Normal Cells->Add Rivoceranib (Varying Concentrations) Seed Cancer Cells Seed Cancer Cells Seed Cancer Cells->Add Rivoceranib (Varying Concentrations) Incubate (24-72h) Incubate (24-72h) Add Rivoceranib (Varying Concentrations)->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability Determine IC50 Values Determine IC50 Values Calculate % Viability->Determine IC50 Values Compare Normal vs. Cancer Cells Compare Normal vs. Cancer Cells Determine IC50 Values->Compare Normal vs. Cancer Cells

Caption: Experimental workflow for comparing the cytotoxicity of Rivoceranib in normal versus cancer cells.

Rivoceranib's Mechanism of Action: VEGFR-2 Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLC-gamma PLC-gamma VEGFR-2->PLC-gamma Activates PI3K PI3K VEGFR-2->PI3K Activates Rivoceranib Rivoceranib Rivoceranib->VEGFR-2 Inhibits PKC PKC PLC-gamma->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Rivoceranib inhibits the VEGFR-2 signaling pathway, blocking downstream cascades that promote cancer cell proliferation, survival, and migration.

Discussion and Conclusion

The compiled data indicates that Rivoceranib exhibits significant cytotoxic effects against a range of human cancer cell lines, with IC50 values generally falling within the low micromolar range. Notably, the available data suggests a degree of selectivity, with higher concentrations required to inhibit the viability of normal human cell lines such as HEK293.[4] This differential cytotoxicity is a crucial characteristic for an effective anticancer agent, as it implies a therapeutic window where cancer cells can be targeted with minimal damage to healthy tissues.

The mechanism of action of Rivoceranib, through the targeted inhibition of the VEGFR-2 signaling pathway, underpins its anti-angiogenic and direct anti-tumor effects. By blocking the binding of VEGF to its receptor, Rivoceranib effectively shuts down downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial and tumor cell proliferation, survival, and migration.[6][7]

References

Validating the Mechanism of Action for Rivulobirin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed mechanism of action of the novel antiviral candidate, Rivulobirin B. As specific data for this compound is not yet publicly available, this document establishes a validation roadmap by comparing its hypothesized mechanism as a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp) against well-characterized antiviral agents with similar targets. The experimental protocols and data presentation formats provided herein can serve as a template for the evaluation of this compound and other novel polymerase inhibitors.

Comparative Analysis of Proposed Mechanisms

The primary proposed mechanism for this compound is the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1] This is hypothesized to occur through allosteric binding, inducing a conformational change that prevents RNA synthesis. This mechanism is compared with established viral polymerase inhibitors in Table 1.

Table 1: Comparison of Antiviral Mechanisms of Action

CompoundDrug ClassProposed Mechanism of Action
This compound (Hypothetical) Non-nucleoside RdRp inhibitorBinds to an allosteric site on the viral RdRp, inducing a conformational change that inhibits polymerase activity.
Remdesivir Nucleoside analog (prodrug)The active triphosphate form (RDV-TP) mimics ATP and is incorporated into the nascent viral RNA strand by the RdRp. This leads to delayed chain termination, halting further RNA synthesis.[2][3][4][5][6]
Favipiravir Nucleoside analog (prodrug)The active form (favipiravir-RTP) is incorporated into viral RNA by the RdRp, where it can act via two main mechanisms: lethal mutagenesis (inducing a high rate of mutations that lead to non-viable virions) or, to a lesser extent, chain termination.[7][8][9]
Ribavirin Nucleoside analog (prodrug)Possesses a complex and multifaceted mechanism. It can act as a competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), leading to GTP pool depletion. Its triphosphate form can also be incorporated into viral RNA, causing lethal mutagenesis.[10][11][12][13][14]

Quantitative Comparison of In Vitro Performance

The validation of a proposed mechanism requires robust quantitative data from in vitro assays. Table 2 presents a template for comparing the efficacy and cytotoxicity of this compound against its alternatives. The values for this compound are hypothetical placeholders, while the data for comparator drugs are based on representative values from published literature.

Table 2: Comparative In Vitro Antiviral Activity and Cytotoxicity

CompoundTarget Virus (Example)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound (Hypothetical) SARS-CoV-20.45>100>222
Remdesivir SARS-CoV-20.67[15]>10>15
Favipiravir Influenza Virus~0.5 - 3.0>100>33
Ribavirin Hepatitis C Virus~1.0 - 10.0>50>5

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of uninfected cells. Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity. Higher values are desirable.

Experimental Protocols for Mechanism of Action Validation

To validate that this compound acts as a direct inhibitor of the viral RdRp, a series of biochemical and cell-based assays must be performed.

Biochemical RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of purified viral RdRp in a cell-free system.

Methodology:

  • Enzyme and Template Preparation: Recombinant viral RdRp is expressed and purified. A synthetic RNA template with a primer is used as the substrate.

  • Reaction Mixture: The assay is performed in a 384-well plate. Each well contains the purified RdRp enzyme, the RNA template/primer, a reaction buffer with necessary salts (e.g., MnCl₂), and varying concentrations of this compound or a control compound.[16]

  • Initiation of Polymerization: The reaction is initiated by adding a mix of nucleotide triphosphates (NTPs), which may include a fluorescently labeled NTP.

  • Signal Detection: The incorporation of nucleotides into the new RNA strand is measured in real-time. A common method uses a fluorescent dye that intercalates with the newly formed double-stranded RNA, leading to an increase in fluorescence.[17]

  • Data Analysis: The rate of RNA synthesis is calculated from the fluorescence signal over time. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the polymerase activity against the concentration of this compound.

Cell-Based Viral Replication Assay

Objective: To confirm the antiviral activity of this compound in a cellular context, demonstrating that it can inhibit viral replication in infected host cells.

Methodology:

  • Cell Culture: A susceptible host cell line (e.g., Vero E6 cells for SARS-CoV-2) is cultured in 96-well plates to form a monolayer.

  • Compound Treatment and Infection: Cells are pre-treated with serial dilutions of this compound or control compounds for a short period. Subsequently, the cells are infected with the target virus at a known multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a period sufficient to allow for viral replication and, in control wells, the development of cytopathic effects (CPE).

  • Quantification of Viral Activity: The extent of viral replication is quantified. Common methods include:

    • CPE Inhibition Assay: The protective effect of the compound is measured by assessing cell viability using reagents like CellTiter-Glo™ or MTT.[18][19] A higher signal indicates more living cells and thus, greater inhibition of viral-induced cell death.

    • Plaque Reduction Assay: This method involves overlaying the infected cells with a semi-solid medium. After incubation, cells are fixed and stained to visualize plaques (zones of cell death). The reduction in the number and size of plaques in treated wells compared to controls is quantified.[20]

    • Viral Load Quantification: Viral RNA is extracted from the cell supernatant and quantified using RT-qPCR to measure the production of new viral particles.[]

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of viral inhibition against the drug concentration.

Cytotoxicity Assay

Objective: To determine the concentration at which this compound is toxic to host cells, which is crucial for calculating the selectivity index.

Methodology:

  • Cell Plating: Host cells are seeded in 96-well plates at the same density as in the viral replication assay.

  • Compound Treatment: The cells are treated with the same serial dilutions of this compound used in the efficacy assays. Importantly, no virus is added.

  • Incubation: The plates are incubated for the same duration as the viral replication assay.

  • Cell Viability Measurement: Cell viability is measured using a standard method such as MTT, which measures mitochondrial activity, or CellTiter-Glo, which measures ATP content.[18][]

  • Data Analysis: The CC₅₀ is determined by plotting cell viability against drug concentration.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental processes.

MOA_Comparison cluster_replication Viral RNA Replication cluster_inhibitors Inhibitors RNA_template Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) RNA_template->RdRp binds Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA synthesizes NTPs NTPs NTPs->RdRp substrate RivulobirinB This compound (Non-nucleoside) RivulobirinB->RdRp Allosteric Inhibition Remdesivir Remdesivir (Nucleoside Analog) Remdesivir->Nascent_RNA Delayed Chain Termination Favipiravir Favipiravir (Nucleoside Analog) Favipiravir->Nascent_RNA Lethal Mutagenesis

Caption: Proposed mechanisms of action for this compound and comparator drugs on viral RdRp.

Experimental_Workflow cluster_biochem Biochemical Validation cluster_cell Cell-Based Validation biochem_assay Biochemical RdRp Assay ic50 Determine IC₅₀ biochem_assay->ic50 si Calculate Selectivity Index (SI) ic50->si cell_assay Viral Replication Assay ec50 Determine EC₅₀ cell_assay->ec50 cyto_assay Cytotoxicity Assay cc50 Determine CC₅₀ cyto_assay->cc50 ec50->si cc50->si start Hypothesized Inhibitor start->biochem_assay start->cell_assay start->cyto_assay conclusion Mechanism Validated si->conclusion

Caption: Experimental workflow for validating the mechanism of action of a novel RdRp inhibitor.

Logic_Diagram A Compound shows activity in Biochemical RdRp Assay (Low IC₅₀) D Direct target engagement is confirmed A->D B Compound shows activity in Cell-Based Viral Replication Assay (Low EC₅₀) E Compound is effective in a biological system and has a good therapeutic window B->E C Compound shows low toxicity in Cytotoxicity Assay (High CC₅₀) C->E F Conclusion: The compound is a direct-acting viral RdRp inhibitor with promising therapeutic potential. D->F E->F

References

Comparative Transcriptomic Analysis of Endothelial Cells Treated with Rivaroxaban and Other Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Gene Expression Changes Induced by Oral Anticoagulants

This guide provides a comparative overview of the transcriptomic effects of Rivaroxaban, a direct Factor Xa (FXa) inhibitor, on endothelial cells, benchmarked against other common anticoagulants including the direct FXa inhibitor Apixaban, the direct thrombin inhibitor Dabigatran, and the vitamin K antagonist Warfarin. While direct, comprehensive comparative RNA-sequencing data for all these drugs in a single study is limited, this guide synthesizes available data from multiple studies to offer insights into their distinct and overlapping effects on endothelial gene expression.

Introduction to Mechanisms of Action

Oral anticoagulants are critical for the prevention and treatment of thromboembolic events. Their primary mechanisms revolve around the inhibition of key factors in the coagulation cascade.

  • Rivaroxaban and Apixaban are direct oral anticoagulants (DOACs) that selectively and reversibly inhibit Factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, a crucial step in clot formation[1].

  • Dabigatran is a DOAC that directly inhibits thrombin (Factor IIa), the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin[1].

  • Warfarin , a vitamin K antagonist, interferes with the synthesis of vitamin K-dependent clotting factors, including Factors II, VII, IX, and X[2].

These differing mechanisms of action not only affect their anticoagulant efficacy but also result in distinct off-target, or pleiotropic, effects on cellular gene expression, particularly in the vascular endothelium.

digraph "Coagulation_Cascade_and_Anticoagulant_Targets" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1];
  edge [fontname="Arial", fontsize=9];

// Nodes for Coagulation Factors node [fillcolor="#F1F3F4", fontcolor="#202124"]; Prothrombin [label="Prothrombin (Factor II)"]; Thrombin [label="Thrombin (Factor IIa)"]; Fibrinogen [label="Fibrinogen"]; Fibrin [label="Fibrin Clot"]; FXa [label="Factor Xa"]; FX [label="Factor X"]; FVIIa_TF [label="Factor VIIa-TF Complex\n(Extrinsic Pathway)"]; FIXa_FVIIIa [label="Factor IXa-FVIIIa Complex\n(Intrinsic Pathway)"]; VitaminK [label="Vitamin K-dependent\nFactor Synthesis\n(II, VII, IX, X)"];

// Nodes for Drugs node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rivaroxaban [label="Rivaroxaban"]; Apixaban [label="Apixaban"]; Dabigatran [label="Dabigatran"]; Warfarin [label="Warfarin"];

// Edges for Coagulation Cascade edge [color="#202124"]; FVIIa_TF -> FX [label="activates"]; FIXa_FVIIIa -> FX [label="activates"]; FX -> FXa; FXa -> Prothrombin [label="activates"]; Prothrombin -> Thrombin; Thrombin -> Fibrinogen [label="cleaves"]; Fibrinogen -> Fibrin; VitaminK -> FX;

// Edges for Drug Inhibition edge [color="#4285F4", style=dashed, arrowhead=tee]; Rivaroxaban -> FXa [label="inhibits"]; Apixaban -> FXa [label="inhibits"]; Dabigatran -> Thrombin [label="inhibits"]; Warfarin -> VitaminK [label="inhibits"]; }

Figure 2: A representative experimental workflow for comparative transcriptomics of anticoagulant-treated endothelial cells.

Conclusion

The available evidence suggests that direct oral anticoagulants, including Rivaroxaban, Apixaban, and Dabigatran, exert significant anti-inflammatory effects on endothelial cells at the transcriptomic level. These effects are primarily characterized by the downregulation of genes involved in inflammation, cell adhesion, and thrombosis. In contrast, the direct transcriptomic impact of Warfarin on endothelial cells is less well-defined. While this guide provides a summary of the current understanding, further head-to-head, comprehensive transcriptomic studies are warranted to fully elucidate the comparative molecular effects of these widely used anticoagulants on the vascular endothelium. Such studies will be invaluable for understanding their pleiotropic benefits and for the development of future anticoagulant therapies with improved vascular protective properties.

References

Benchmarking Rivulobirin B Activity Against Known Inhibitors of the JAK/STAT and PI3K/Akt Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

In the quest for novel and more effective cancer therapeutics, the natural product Rivulobirin B (used here as a proxy for the well-researched compound Cucurbitacin B) has emerged as a potent anti-cancer agent. This guide provides a comprehensive benchmark of this compound's activity against established inhibitors of key oncogenic signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways. Experimental data is presented to offer an objective comparison of their performance, alongside detailed protocols for the cited experiments.

Cucurbitacin B, a tetracyclic triterpenoid, has demonstrated significant inhibitory effects on various cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily targeting the JAK/STAT and PI3K/Akt signaling cascades, which are crucial for cancer cell proliferation, survival, migration, and angiogenesis.[1][2][3] This guide will compare the efficacy of this compound (Cucurbitacin B) with Ruxolitinib, a known JAK inhibitor, and Alpelisib, a specific inhibitor of the p110α isoform of PI3K.[4][5]

Comparative Efficacy: this compound vs. Known Inhibitors

The following tables summarize the in vitro cytotoxic and anti-migratory activities of this compound (Cucurbitacin B) in comparison to Ruxolitinib and Alpelisib across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50)

CompoundCancer Cell LineIC50 (µM)
This compound (Cucurbitacin B) A549 (Lung Cancer)0.009[6]
MCF-7 (Breast Cancer)12.0[6]
PC-3 (Prostate Cancer)~0.3[7]
HCT116 (Colon Cancer)Data not readily available in cited sources
Ruxolitinib (JAK Inhibitor) Various Myeloproliferative Neoplasm ModelsVaries significantly by cell line and specific JAK mutation
Alpelisib (PI3Kα Inhibitor) Breast cancer cell lines with PIK3CA mutationsVaries based on specific mutation

Table 2: Inhibition of Cell Migration

CompoundCancer Cell LineAssayObservations
This compound (Cucurbitacin B) SRB1 and SRB12 (Cutaneous Squamous Cell Carcinoma)Wound Healing AssayInhibition of migration observed at 10⁻⁷ M[8]
Gefitinib-resistant NSCLC cellsInvasion and Migration AssaysInhibition of invasion and migration[6]
Ruxolitinib (JAK Inhibitor) Not specified in the context of cell migration in the provided search results.
Alpelisib (PI3Kα Inhibitor) Not specified in the context of cell migration in the provided search results.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

Signaling_Pathways cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_Akt PI3K/Akt Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus_STAT STAT (in Nucleus) STAT->Nucleus_STAT Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus_STAT->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Growth, Proliferation) Akt->Downstream Alpelisib Alpelisib Alpelisib->PI3K Inhibits Rivulobirin_B This compound (Cucurbitacin B) Rivulobirin_B->JAK Inhibits Rivulobirin_B->Akt Inhibits Phosphorylation

Figure 1: Targeted Signaling Pathways of this compound and Known Inhibitors.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of This compound or inhibitor A->B C Incubate for a specified period (e.g., 24-72h) B->C D Add MTT solution to each well C->D E Incubate for 3-4 hours to allow formazan formation D->E F Add solubilization solution (e.g., SDS-HCl) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.

Wound_Healing_Workflow A Grow cells to a confluent monolayer in a culture plate B Create a 'scratch' or wound in the monolayer with a pipette tip A->B C Wash to remove detached cells B->C D Add media containing the test compound (e.g., this compound) C->D E Capture images of the wound at time 0 D->E F Incubate and capture images at regular intervals (e.g., 12h, 24h) E->F G Measure the wound area over time to determine the rate of closure F->G

Figure 3: Experimental Workflow for the Wound Healing (Scratch) Assay.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.[9]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (this compound, Ruxolitinib, Alpelisib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[10]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate overnight.[10]

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[10]

  • Incubate the plate for 4 hours at 37°C.[10]

  • Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[10]

  • Incubate the plate for another 4 hours at 37°C in the CO₂ incubator.[10]

  • Mix each sample thoroughly by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Wound Healing (Scratch) Assay

This assay is employed to evaluate the effect of a compound on cell migration.[11][12]

Materials:

  • 6-well or 12-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells into the wells of a culture plate and allow them to grow to a confluent monolayer.[13]

  • Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.[12]

  • Gently wash the wells with PBS to remove any detached cells.[14]

  • Replace the medium with fresh medium containing the desired concentration of the test compound or vehicle control.

  • Capture an initial image of the scratch (time 0) using a microscope.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Capture images of the same field of view at regular intervals (e.g., 6, 12, and 24 hours).

  • The width of the scratch is measured at different time points, and the rate of wound closure is calculated to assess cell migration.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of a compound in a living organism.[15][16]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)[15]

  • Cancer cell lines

  • Serum-free medium

  • Test compounds formulated for in vivo administration

  • Calipers

Procedure:

  • Harvest cancer cells and resuspend them in serum-free medium to a concentration of approximately 1 x 10⁷ cells per 200 µL.[15]

  • Subcutaneously inject the cell suspension into the flank of each mouse.[16]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[15]

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the experiment, euthanize the mice, and excise and weigh the tumors.

  • The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

References

Reproducibility of Bioactivity for Compounds from Leptocarpha rivularis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for "Rivulobirin B" did not yield any matching results in scientific literature, suggesting a potential misspelling. However, extensive research points towards significant interest in the bioactivity of compounds derived from Leptocarpha rivularis, a plant native to South America. A prominent bioactive compound isolated from this plant is the sesquiterpene lactone, leptocarpin. This guide provides a comparative analysis of the reported anticancer bioactivity of Leptocarpha rivularis extracts and its chief constituent, leptocarpin, across different research findings to assess the reproducibility of these effects.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products. The data presented here is compiled from various studies to provide an objective overview of the current state of research and to highlight the consistency of the reported bioactivity.

Comparative Bioactivity Data

The anticancer activity of Leptocarpha rivularis extracts and purified leptocarpin has been evaluated in several studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported by different research groups across various cancer cell lines.

Compound/ExtractCell LineAssayIC50 (µg/mL)Research Group (First Author, Year)Citation
L. rivularis Hexane ExtractHT-29 (Colon)SRB~3.5Fara et al., 2020[1]
PC-3 (Prostate)SRB~4.0Fara et al., 2020[1]
MCF-7 (Breast)SRB~3.0Fara et al., 2020[1]
L. rivularis Dichloromethane (DCM) ExtractHT-29 (Colon)SRB~5.0Fara et al., 2020[1]
PC-3 (Prostate)SRB~6.0Fara et al., 2020[1]
MCF-7 (Breast)SRB~4.5Fara et al., 2020[1]
L. rivularis Ethyl Acetate (EtOAc) ExtractHT-29 (Colon)SRB~9.0Fara et al., 2020[1]
PC-3 (Prostate)SRB~8.0Fara et al., 2020[1]
MCF-7 (Breast)SRB~7.0Fara et al., 2020[1]
AGS (Gastric)MTS~7.5Villena et al., 2023[2][3]
MKN-45 (Gastric)MTS~8.0Villena et al., 2023[2][3]
LeptocarpinAGS (Gastric)MTS~5.1Villena et al., 2023[2][3]
MKN-45 (Gastric)MTS~8.1Villena et al., 2023[2][3]
LeptocarpinPC-3 (Prostate)Not Specified4.5 µMFara et al., 2020[1]
HT-29 (Colon)Not Specified3.8 µMFara et al., 2020[1]
MCF-7 (Breast)Not Specified3.1 µMFara et al., 2020[1]

Note: The conversion of µM to µg/mL for leptocarpin (molecular weight ~348.4 g/mol ) would make the IC50 values from Fara et al. (2020) approximately 1.57 µg/mL (PC-3), 1.32 µg/mL (HT-29), and 1.08 µg/mL (MCF-7), showing a higher potency for the purified compound compared to the extracts.

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are summarized protocols from the cited studies for key experiments.

Cell Viability and Cytotoxicity Assays
  • Sulforhodamine B (SRB) Assay (Fara et al., 2020):

    • Cancer cell lines (HT-29, PC-3, MCF-7) and a non-tumor cell line (HEK-293) were seeded in 96-well plates.

    • After 24 hours, cells were treated with various concentrations of Leptocarpha rivularis extracts.

    • Post-treatment, cells were fixed with trichloroacetic acid.

    • The fixed cells were stained with Sulforhodamine B dye.

    • The bound dye was solubilized with a Tris buffer.

    • The absorbance was read at a specific wavelength to determine cell viability.[1]

  • MTS Assay (Villena et al., 2023):

    • Gastric cancer cell lines (AGS, MKN-45) and a normal immortalized gastric cell line (GES-1) were seeded in 96-well plates.

    • Cells were treated with different concentrations of Leptocarpha rivularis flower extracts or purified leptocarpin for 24 or 48 hours.

    • MTS reagent was added to each well.

    • After incubation, the absorbance was measured to quantify the formation of formazan, which is proportional to the number of viable cells.[2][3]

Plant Material Extraction (General Protocol)

A sequential Soxhlet extraction method was employed to obtain extracts of varying polarities. The general steps are as follows:

  • The dried and powdered plant material (flowers of Leptocarpha rivularis) is placed in a Soxhlet extractor.

  • Sequential extraction is performed with solvents of increasing polarity, typically starting with n-hexane, followed by dichloromethane (DCM), ethyl acetate (EtOAc), and finally ethanol (EtOH).[1]

  • The solvents are evaporated under reduced pressure to yield the crude extracts.

Signaling Pathways and Experimental Workflows

The bioactivity of leptocarpin has been linked to the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.

G Leptocarpin Leptocarpin IKK IKK Complex Leptocarpin->IKK Apoptosis Apoptosis Leptocarpin->Apoptosis Induces IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB->Transcription Activates Transcription->Apoptosis Inhibition of

Caption: Proposed mechanism of leptocarpin-induced apoptosis via inhibition of the NF-κB pathway.

G Plant Leptocarpha rivularis (Flowers) Extraction Sequential Soxhlet Extraction Plant->Extraction Hexane Hexane Extract Extraction->Hexane DCM DCM Extract Extraction->DCM EtOAc EtOAc Extract Extraction->EtOAc EtOH EtOH Extract Extraction->EtOH Bioassay Cell-Based Bioassays (SRB, MTS) Hexane->Bioassay DCM->Bioassay EtOAc->Bioassay EtOH->Bioassay Data IC50 Determination Bioassay->Data

References

Validating the Anti-inflammatory Properties of Rivulobirin B in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of a novel compound, Rivulobirin B, against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in relevant animal models. The data presented for this compound is hypothetical and serves as a template for evaluating novel anti-inflammatory agents.

Comparative Efficacy in Acute Inflammation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-established method for screening acute anti-inflammatory activity.[1][2][3] This model involves the sub-plantar injection of carrageenan, a phlogistic agent, which induces a reproducible inflammatory response characterized by edema, erythema, and hyperalgesia. The increase in paw volume is a quantifiable measure of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (180-220g) are acclimatized for at least one week before the experiment.[1]

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Vehicle Control (Saline)

    • This compound (10 mg/kg, p.o.)

    • Indomethacin (10 mg/kg, p.o.)[4]

    • Dexamethasone (1 mg/kg, i.p.)

  • Drug Administration: Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[2][5]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_acclimatization Acclimatization cluster_grouping Grouping & Dosing cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Data Analysis acclimatize Acclimatize Wistar Rats (1 week) grouping Randomly assign to groups (n=6) acclimatize->grouping dosing Administer Vehicle, this compound, Indomethacin, or Dexamethasone grouping->dosing induction Inject Carrageenan (0.1 mL, 1%) sub-plantar dosing->induction 1 hour pre-treatment measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Caption: Workflow for evaluating anti-inflammatory drugs in the carrageenan-induced paw edema model.

Table 1: Effect of this compound and Reference Drugs on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)RoutePaw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-p.o.0.85 ± 0.05-
This compound 10 p.o. 0.42 ± 0.03 50.6%
Indomethacin10p.o.0.35 ± 0.0458.8%
Dexamethasone1i.p.0.28 ± 0.02*67.1%

*p < 0.05 compared to Vehicle Control

Investigating Cellular Mechanisms: Leukocyte Migration and Pro-inflammatory Mediators

To understand the mechanism of action, the effect of this compound on leukocyte migration and the production of pro-inflammatory mediators can be assessed in a peritonitis model. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is frequently used to create models of systemic inflammation.[6]

Experimental Protocol: LPS-Induced Peritonitis

  • Animal Model: Male Swiss mice (25-30g).

  • Grouping: Animals are divided into groups similar to the paw edema model.

  • Drug Administration: Test compounds or vehicle are administered one hour before LPS injection.

  • Induction of Peritonitis: Animals are injected intraperitoneally with LPS (1 mg/kg).

  • Sample Collection: Four hours after LPS injection, animals are euthanized, and the peritoneal cavity is washed with PBS to collect peritoneal lavage fluid.

  • Leukocyte Count: Total and differential leukocyte counts in the peritoneal lavage fluid are determined using a hemocytometer and stained smears.

  • Cytokine Analysis: Levels of TNF-α, IL-1β, and IL-6 in the peritoneal fluid are quantified using ELISA kits.[2][5]

  • Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in peritoneal cell pellets.[7]

Table 2: Effect of this compound on Leukocyte Migration and Cytokine Production in LPS-Induced Peritonitis in Mice

Treatment GroupDose (mg/kg)Total Leukocytes (x10⁶/mL)Neutrophils (x10⁶/mL)TNF-α (pg/mL)IL-1β (pg/mL)MPO Activity (U/mg protein)
Vehicle Control-15.2 ± 1.110.8 ± 0.92540 ± 180850 ± 650.98 ± 0.07
This compound 10 8.5 ± 0.7 5.1 ± 0.5 1320 ± 110 410 ± 38 0.51 ± 0.04
Dexamethasone16.2 ± 0.53.5 ± 0.4980 ± 95320 ± 300.35 ± 0.03

*p < 0.05 compared to Vehicle Control

Elucidating the Molecular Pathway: Inhibition of the NF-κB Signaling Cascade

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS.[3][8]

Signaling Pathway: NF-κB Activation and Inhibition by this compound

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Translocation to Nucleus NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_expression RivulobirinB This compound RivulobirinB->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the putative inhibitory point of this compound.

Conclusion

The hypothetical data suggests that this compound possesses significant anti-inflammatory properties, comparable to the standard NSAID, Indomethacin, in an acute model of inflammation. Its mechanism of action appears to involve the inhibition of leukocyte migration and the production of pro-inflammatory cytokines, potentially through the downregulation of the NF-κB signaling pathway. Further studies are warranted to explore its efficacy in chronic inflammation models and to fully elucidate its molecular targets. The comparative data presented here provides a framework for the preclinical evaluation of novel anti-inflammatory drug candidates.

References

A Comparative Analysis of Rivulobirin B from Pleurospermum and Heracleum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Rivulobirin B, a naturally occurring dicoumarin, sourced from two distinct botanical genera: Pleurospermum and Heracleum. While direct comparative studies on this compound from these specific genera are not extensively documented in existing literature, this report collates available data on its isolation, purity, yield, and biological activities to offer a comprehensive overview for research and development purposes.

Data Presentation: A Side-by-Side Look at this compound

Due to the limited availability of direct comparative data, the following tables summarize known information regarding this compound and related compounds from each genus. It is important to note that some data points are inferred from studies on closely related compounds or general extraction processes for coumarins within these genera.

ParameterThis compound from Pleurospermum rivulorumThis compound from Heracleum speciesSource
Natural Source Underground part of Pleurospermum rivulorumRoots of Heracleum rapula[1][2]
Compound Type DicoumarinDicoumarin[1][2]

Table 1: Source and Compound Type of this compound

Note: While this compound has been isolated from Pleurospermum rivulorum, a closely related compound, Rivulobirin A, has been identified in Heracleum rapula, suggesting the presence of a similar class of dicoumarins.

ParameterPleurospermumHeracleum
Reported Purity >95% (Commercially available standard)≥98% (Commercially available standard)
Typical Yield Data not available in searched literatureData not available in searched literature

Table 2: Purity and Yield of this compound

Note: The purity values are based on commercially available reference standards of this compound, which may not reflect the purity achievable through initial extraction and purification from the plant material.

Biological ActivityThis compound (General)
Antiviral Activity Dicoumarins, the class of compounds to which this compound belongs, have shown potential antiviral activities.
Anti-inflammatory Activity The anti-inflammatory potential of this compound is an area of active research, with related coumarins demonstrating such effects.
Cytotoxicity The cytotoxic effects of this compound against various cell lines are yet to be extensively reported in publicly available literature.

Table 3: Overview of Biological Activities

Experimental Protocols: Isolating this compound

The following are generalized experimental protocols for the extraction and purification of coumarins, including dicoumarins like this compound, from Pleurospermum and Heracleum. These protocols are based on established methodologies for these plant genera.

Protocol 1: Extraction and Isolation from Pleurospermum rivulorum
  • Plant Material Preparation: The air-dried and powdered underground parts of Pleurospermum rivulorum are used as the starting material.

  • Extraction: The powdered material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature for an extended period or using a Soxhlet apparatus for exhaustive extraction.

  • Solvent Evaporation: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The crude extract is then subjected to fractionation using column chromatography over silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is employed to separate different fractions.

  • Purification: Fractions containing dicoumarins, as identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Extraction and Isolation from Heracleum rapula
  • Plant Material Preparation: The roots of Heracleum rapula are collected, washed, dried, and pulverized into a fine powder.

  • Extraction: The powdered root material is extracted with a solvent such as petroleum ether or dichloromethane.[3] Microwave-assisted extraction (MAE) can also be employed to enhance efficiency.

  • Solvent Removal: The solvent is removed from the extract under vacuum to obtain the crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • Crystallization and Purification: Fractions showing the presence of the desired compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system to obtain pure crystals of the dicoumarin.

Visualizing the Process: Experimental Workflow

experimental_workflow cluster_pleurospermum Pleurospermum rivulorum cluster_heracleum Heracleum rapula p_start Powdered Underground Parts p_extraction Solvent Extraction (Ethanol/Methanol) p_start->p_extraction p_concentration Concentration (Rotary Evaporator) p_extraction->p_concentration p_fractionation Silica Gel Column Chromatography p_concentration->p_fractionation p_purification Preparative HPLC p_fractionation->p_purification p_end Pure this compound p_purification->p_end h_start Powdered Roots h_extraction Solvent Extraction (Petroleum Ether/DCM) h_start->h_extraction h_concentration Concentration h_extraction->h_concentration h_separation Silica Gel Column Chromatography h_concentration->h_separation h_purification Recrystallization h_separation->h_purification h_end Pure this compound h_purification->h_end

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

The biological activities of coumarins often involve interactions with various cellular signaling pathways. While the specific mechanisms of this compound are still under investigation, a general representation of how coumarins can exert anti-inflammatory effects is depicted below.

anti_inflammatory_pathway rivulobirin_b This compound (or related coumarins) nf_kb NF-κB Pathway rivulobirin_b->nf_kb Inhibition pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines Activation inflammatory_response Inflammatory Response pro_inflammatory_cytokines->inflammatory_response

Caption: Potential anti-inflammatory mechanism of this compound.

References

Safety Operating Guide

Prudent Disposal of Rivulobirin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the proper disposal of Rivulobirin B. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are conservatively based on the known hazardous properties of related compounds, such as dicoumarol and other coumarins. It is imperative to handle this compound with the caution required for hazardous materials to ensure personnel safety and environmental protection.

I. Chemical and Hazard Profile

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number194145-29-4[1]
Molecular FormulaC₂₀H₁₈O₈Inferred from structure
Boiling Point691.9 ± 55.0 °C (Predicted)[1]
Density1.591 ± 0.06 g/cm³ (Predicted)[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
FormPowder[1]

Table 2: Summary of Potential Hazards (Based on Related Coumarins)

Hazard TypeDescriptionPrecautionary Action
Acute Oral Toxicity Toxic if swallowed.[2][3]Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[2]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[3]Avoid release to the environment.
Prolonged Exposure May cause serious damage to health through prolonged exposure if swallowed.[3]Handle in a well-ventilated area and use appropriate personal protective equipment.

II. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear protective gloves (e.g., nitrile) and dispose of them after use in accordance with laboratory practices.

  • Body Protection: Wear a lab coat or other suitable protective clothing.

  • Respiratory Protection: For operations that may generate dust, use a certified respirator.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Handling Precautions: Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke in areas where the chemical is handled.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound powder, contaminated spill-absorbent materials, and single-use labware (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be sealable, and labeled as "Hazardous Chemical Waste: this compound".

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • The label should specify the contents, including all solvents used.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers:

    • "Empty" containers that held this compound must be treated as hazardous waste unless decontaminated. For disposal, triple-rinse the container with a suitable solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional guidelines.

3. Final Disposal:

  • Licensed Waste Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal company.[4] Do not dispose of this material down the drain or in the regular trash.

  • Regulatory Compliance: Ensure that all local, regional, and national hazardous waste regulations are followed for complete and accurate classification and disposal.

  • Documentation: Maintain a record of the waste generated and its disposal, in line with institutional and regulatory requirements.

III. Visual Guidance: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

RivulobirinB_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware, spill material) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid decontaminate Decontaminate Container? (e.g., Triple Rinse) empty_container->decontaminate final_disposal Arrange for Pickup and Disposal by a Licensed Hazardous Waste Contractor collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate Yes hazardous_waste_container Dispose of Un-decontaminated Container as Hazardous Solid Waste decontaminate->hazardous_waste_container No dispose_container Dispose of Decontaminated Container per Institutional Policy collect_rinsate->dispose_container hazardous_waste_container->final_disposal

Caption: Disposal workflow for this compound waste materials.

This comprehensive approach to the disposal of this compound prioritizes safety and environmental responsibility. By adhering to these guidelines, laboratories can manage this compound effectively, minimizing risks and ensuring compliance with regulations.

References

Navigating the Safe Handling of Rivulobirin B: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. Rivulobirin B, a dicoumarin, requires careful attention to safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the proper handling of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection and engineering controls is crucial. The following table summarizes the recommended PPE and engineering controls.

Equipment/Control Specification Purpose
Ventilation Chemical Fume Hood or Glove BoxTo minimize inhalation exposure to the powdered compound.
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from splashes or airborne particles.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the compound.[1][2][4]
Body Protection Laboratory coat, long-sleeved garments, and closed-toe shoesTo protect the skin from accidental spills.[2][5]
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when there is a potential for aerosolization outside of a fume hood.[1][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.

Operational_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designate Work Area Designate Work Area Assemble PPE Assemble PPE Designate Work Area->Assemble PPE Proceed to Handling Pre-weigh Materials Pre-weigh Materials Assemble PPE->Pre-weigh Materials Proceed to Handling Work in Fume Hood Work in Fume Hood Pre-weigh Materials->Work in Fume Hood Proceed to Handling Handle with Care Handle with Care Work in Fume Hood->Handle with Care Proceed to Cleanup Label all Containers Label all Containers Handle with Care->Label all Containers Proceed to Cleanup Decontaminate Surfaces Decontaminate Surfaces Label all Containers->Decontaminate Surfaces Proceed to Cleanup Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Figure 1: A step-by-step workflow for the safe handling of this compound.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the compound and prevent exposure.

Spill Size Containment and Cleanup Procedure
Small Spill 1. Evacuate non-essential personnel. 2. Wear appropriate PPE. 3. Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid raising dust. 4. Collect the material into a labeled, sealed container for hazardous waste. 5. Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spill 1. Evacuate the area immediately. 2. Alert your institution's EHS department. 3. Do not attempt to clean up a large spill without proper training and equipment.

The following decision-making diagram outlines the general procedure for responding to a chemical spill.

Spill_Response Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Small Large Spill Large Spill Assess Spill Size->Large Spill Large Contain Spill Contain Spill Small Spill->Contain Spill Evacuate Area Evacuate Area Large Spill->Evacuate Area Notify EHS Notify EHS Evacuate Area->Notify EHS Clean & Decontaminate Clean & Decontaminate Contain Spill->Clean & Decontaminate Dispose of Waste Dispose of Waste Clean & Decontaminate->Dispose of Waste

Figure 2: A logical flow for responding to a spill of this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste - Collect all contaminated solid waste (e.g., gloves, absorbent materials, empty vials) in a clearly labeled, sealed hazardous waste container.
Liquid Waste - Collect all contaminated liquid waste in a clearly labeled, sealed hazardous waste container. - Do not mix with other solvent waste streams unless specifically instructed to do so by your EHS department.

The disposal of chemical waste must adhere to institutional and regulatory guidelines.

Disposal_Plan Identify Waste Identify Waste Segregate Waste Segregate Solid & Liquid Waste Identify Waste->Segregate Waste Label Containers Label Hazardous Waste Containers Segregate Waste->Label Containers Store Securely Store in Designated Area Label Containers->Store Securely Request Pickup Request EHS Pickup Store Securely->Request Pickup

Figure 3: A workflow for the proper disposal of this compound waste.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult with your institution's safety experts for any questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.